molecular formula C10H13FN2 B1329745 1-(3-Fluorophenyl)piperazine CAS No. 3801-89-6

1-(3-Fluorophenyl)piperazine

Cat. No.: B1329745
CAS No.: 3801-89-6
M. Wt: 180.22 g/mol
InChI Key: KIFCSMQTGWVMOD-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)piperazine is a useful research compound. Its molecular formula is C10H13FN2 and its molecular weight is 180.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-fluorophenyl)piperazine
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InChI

InChI=1S/C10H13FN2/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFCSMQTGWVMOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40191426
Record name 1-(3-Fluorophenyl)piperazine
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Molecular Weight

180.22 g/mol
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CAS No.

3801-89-6
Record name 1-(3-Fluorophenyl)piperazine
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Record name 1-(3-Fluorophenyl)piperazine
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Record name 1-(3-Fluorophenyl)piperazine
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Record name 1-(3-fluorophenyl)piperazine
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Record name 1-(3-FLUOROPHENYL)PIPERAZINE
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Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Fluorophenyl)piperazine: Chemical Properties, Structure, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Fluorophenyl)piperazine is a synthetic compound belonging to the phenylpiperazine class of chemicals, a group known for its diverse pharmacological activities targeting the central nervous system. This technical guide provides a comprehensive overview of the chemical and structural properties of this compound, alongside detailed experimental protocols for its synthesis and analysis. Furthermore, this document explores its interactions with key biological targets, particularly serotonin and dopamine receptors, supported by signaling pathway diagrams to elucidate its potential mechanisms of action. This information is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Properties and Structure

This compound is a substituted piperazine with a fluorophenyl group at the N1 position. Its chemical and physical properties are summarized in the table below.

Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₁₀H₁₃FN₂[1]
Molecular Weight 180.22 g/mol [1]
IUPAC Name This compound[1]
CAS Number 3801-89-6[1]
Boiling Point 88-91°C at 0.2 mmHg[2]
Predicted Density 1.112 ± 0.06 g/cm³[2]
Melting Point Not available for the free base. Isomers such as 1-(4-Fluorophenyl)piperazine have a melting point of 30-33°C.[3][4]
SMILES String C1CN(CCN1)C2=CC(=CC=C2)F[1]
Solubility

The solubility of the hydrochloride salt of this compound has been reported in various solvents.

SolventSolubility
DMSO10 mg/mL
Methanol1 mg/mL
PBS (pH 7.2)10 mg/mL

Data for the hydrochloride salt.

Experimental Protocols

Synthesis of this compound

The synthesis of N-arylpiperazines such as this compound can be achieved through several established methods in organic chemistry. The Buchwald-Hartwig amination is a widely used and efficient method for the formation of carbon-nitrogen bonds.[5][6][7][8]

Reaction Scheme: Buchwald-Hartwig Amination

Buchwald-Hartwig Amination reactant1 1-Bromo-3-fluorobenzene reaction_center reactant1->reaction_center reactant2 Piperazine reactant2->reaction_center product This compound catalyst Pd Catalyst (e.g., Pd2(dba)3) catalyst->reaction_center ligand Ligand (e.g., RuPhos) ligand->reaction_center base Base (e.g., NaOtBu) base->reaction_center solvent Solvent (e.g., Dioxane) solvent->reaction_center reaction_center->product GC-MS Workflow Sample Sample Preparation (Dissolution, Extraction, Derivatization) Injection GC Injection Sample->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Ionization (Electron Ionization) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Data Data Acquisition & Analysis Detection->Data Signaling_Pathway cluster_membrane Cell Membrane Receptor Serotonin/Dopamine Receptor (GPCR) G_Protein G-Protein Activation (Gα, Gβγ) Receptor->G_Protein Activation Ligand This compound Ligand->Receptor Binding Effector Effector Enzyme Modulation (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Second_Messenger Second Messenger Production (cAMP, IP3, DAG) Effector->Second_Messenger Kinase_Cascade Protein Kinase Activation (PKA, PKC) Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Changes in Gene Expression, Neuronal Excitability) Kinase_Cascade->Cellular_Response

References

Physicochemical Characteristics of 1-(3-Fluorophenyl)piperazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1-(3-Fluorophenyl)piperazine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The information presented herein is intended to support research, development, and quality control activities.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below for quick reference and comparison.

Table 1: General Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₁₀H₁₃FN₂[1]
Molecular Weight 180.22 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 88-91 °C at 0.2 mmHg[2]
Density 1.112 ± 0.06 g/cm³ (Predicted)[2]
pKa 8.85 ± 0.10 (Predicted)[2]

Table 2: Solubility of this compound Hydrochloride

SolventSolubility
DMSO 10 mg/mL
Methanol 1 mg/mL
PBS (pH 7.2) 10 mg/mL

Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters of this compound are outlined below. These protocols are based on established pharmacopeial and laboratory methods.

Determination of Boiling Point (Micro Method)

Objective: To determine the boiling point of this compound using a microscale method.

Apparatus:

  • Thiele tube or melting point apparatus with boiling point determination accessory

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Small test tube (e.g., 75 x 10 mm)

  • Heating mantle or oil bath

  • This compound sample

Procedure:

  • A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in the Thiele tube or melting point apparatus.

  • The apparatus is heated gently.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is carefully adjusted to maintain a slow, steady stream of bubbles.

  • The heat source is removed, and the liquid is allowed to cool slowly.

  • The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[2][3][4]

  • The procedure is repeated to ensure accuracy.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Apparatus:

  • Potentiometer with a pH electrode

  • Burette (calibrated)

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • This compound sample

  • Deionized water

Procedure:

  • A known concentration of this compound is prepared in deionized water.

  • The pH electrode is calibrated using standard buffer solutions.

  • The sample solution is placed in the beaker with a magnetic stir bar and stirring is initiated.

  • The initial pH of the solution is recorded.

  • The standardized HCl solution is added in small, precise increments from the burette.

  • After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Titration is continued past the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of HCl added.

  • The equivalence point is determined from the inflection point of the curve.

  • The pKa is calculated as the pH at the half-equivalence point.[5][6]

Determination of Partition Coefficient (Log P) - Shake Flask Method

Objective: To determine the n-octanol/water partition coefficient (Log P) of this compound.

Apparatus:

  • Separatory funnel

  • Mechanical shaker

  • Centrifuge

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • This compound sample

Procedure:

  • A stock solution of this compound of known concentration is prepared in either water or n-octanol.

  • Equal volumes of pre-saturated n-octanol and pre-saturated water are added to the separatory funnel.

  • A known volume of the stock solution is added to the separatory funnel.

  • The funnel is stoppered and shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • The mixture is then allowed to stand until the two phases have completely separated. Centrifugation may be used to aid separation.

  • A sample is carefully withdrawn from both the aqueous and the n-octanol layers.

  • The concentration of this compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[7][8]

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • Log P is the logarithm of the calculated partition coefficient.[7][8]

Biological Context and Signaling Pathways

Phenylpiperazine derivatives are known to interact with various neurotransmitter systems in the central nervous system (CNS). Based on the pharmacology of structurally similar compounds, this compound is anticipated to exhibit affinity for serotonin (5-HT) and dopamine (D) receptors.[9][10][11][12]

A plausible signaling pathway involves the interaction of this compound with serotonin receptors, potentially acting as an agonist. This interaction can modulate downstream signaling cascades, influencing neurotransmission.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 1_3_FPP This compound 5HT_Receptor Serotonin Receptor (e.g., 5-HT1A) 1_3_FPP->5HT_Receptor Binds (Agonist) G_Protein G-protein 5HT_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Reduces Activation CREB CREB PKA->CREB Reduces Phosphorylation Gene_Expression Modulation of Gene Expression CREB->Gene_Expression

Caption: Plausible Gαi-coupled serotonin receptor signaling pathway for this compound.

Experimental and Logical Workflows

The systematic characterization of this compound involves a logical progression of experiments. The following diagram illustrates a typical workflow for physicochemical profiling.

Experimental_Workflow Start API Sample: This compound Physical_Properties Physical Property Determination Start->Physical_Properties Chemical_Properties Chemical Property Determination Start->Chemical_Properties Boiling_Point Boiling Point Physical_Properties->Boiling_Point Density Density Physical_Properties->Density pKa pKa Chemical_Properties->pKa LogP Log P Chemical_Properties->LogP Solubility Solubility Profile Chemical_Properties->Solubility Data_Analysis Data Analysis and Characterization Report Boiling_Point->Data_Analysis Density->Data_Analysis pKa->Data_Analysis LogP->Data_Analysis Solubility->Data_Analysis End Complete Physicochemical Profile Data_Analysis->End

Caption: General experimental workflow for physicochemical characterization.

References

An In-Depth Technical Guide to the Synthesis of 1-(3-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways to 1-(3-fluorophenyl)piperazine, a key intermediate in the development of various pharmaceutical agents. The document details the core precursors, reaction mechanisms, and experimental protocols for the most prevalent and effective synthesis routes: the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). Quantitative data is summarized for clarity, and detailed experimental procedures are provided.

Introduction

This compound is a crucial building block in medicinal chemistry, frequently incorporated into molecules targeting a range of biological receptors. Its synthesis is a critical step in the drug discovery and development process. The two predominant methods for its preparation involve the formation of a carbon-nitrogen bond between a fluorinated aromatic ring and the piperazine moiety.

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through two robust and versatile chemical transformations:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[1] It offers a highly efficient route with broad substrate scope and functional group tolerance.

  • Nucleophilic Aromatic Substitution (SNAr): This pathway is particularly effective when the aromatic ring is activated by electron-withdrawing groups. The fluorine atom itself can act as a leaving group in highly activated systems.[2]

A less common, more traditional approach involves the construction of the piperazine ring from 3-fluoroaniline and bis(2-chloroethyl)amine hydrochloride.[3][4]

Precursor Summary
Precursor 1Precursor 2Synthesis Pathway
1-Bromo-3-fluorobenzenePiperazineBuchwald-Hartwig Amination
1-Iodo-3-fluorobenzenePiperazineBuchwald-Hartwig Amination
1-Chloro-3-fluorobenzenePiperazineBuchwald-Hartwig Amination
1,3-DifluorobenzenePiperazineNucleophilic Aromatic Substitution (SNAr)
3-FluoroanilineBis(2-chloroethyl)aminePiperazine Ring Formation

Experimental Protocols

Buchwald-Hartwig Amination

This method is widely applicable and can be performed with various aryl halides. The following is a general, adaptable protocol.

Reaction Scheme:

G cluster_0 Buchwald-Hartwig Amination A 1-Bromo-3-fluorobenzene C Pd Catalyst Ligand Base A->C B Piperazine B->C D This compound C->D

Caption: Buchwald-Hartwig amination pathway.

General Procedure:

A solution of 1-bromo-3-fluorobenzene (1.0 eq), piperazine (1.2-1.5 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 4-10 mol%), and a base (e.g., NaOt-Bu, Cs2CO3, 1.4-2.0 eq) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane) is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-120 °C for 4-24 hours.[5][6] The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford this compound.

Microwave-Assisted Protocol:

Microwave irradiation can significantly reduce reaction times.[7][8] A mixture of the aryl halide, piperazine, catalyst, ligand, and base in a suitable solvent is sealed in a microwave vial and heated to 120-150 °C for 10-60 minutes.[7] Workup and purification follow the same procedure as the conventional heating method.

Nucleophilic Aromatic Substitution (SNAr)

This method is most effective when using a highly activated aryl fluoride, such as 1,3-difluorobenzene, where one fluorine atom acts as the leaving group.

Reaction Scheme:

G cluster_1 Nucleophilic Aromatic Substitution (SNAr) E 1,3-Difluorobenzene G Base Solvent E->G F Piperazine F->G H This compound G->H

Caption: Nucleophilic Aromatic Substitution (SNAr) pathway.

General Procedure:

A mixture of 1,3-difluorobenzene (1.0 eq), piperazine (2.0-3.0 eq), and a base (e.g., K2CO3, Et3N) in a polar aprotic solvent (e.g., DMSO, DMF, NMP) is heated at 100-160 °C for 12-48 hours.[2][9][10] The reaction progress is monitored by TLC or GC-MS. After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or distillation under reduced pressure.

Quantitative Data

Synthesis MethodAryl HalideCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Buchwald-HartwigAryl BromidePd2(dba)3 / BINAPNaOt-BuToluene80-1104-24High[5]
Buchwald-HartwigAryl ChloridePd2(dba)3 / XPhost-BuONaToluene150 (MW)0.5Moderate to Excellent[7]
SNAr1,3-Difluorobenzene-K2CO3DMSO120-15024-48Good[2][9]

Note: Specific yields for this compound are not consistently reported in the literature under these exact conditions, but high yields are generally expected for these robust reactions.

Characterization Data

This compound

  • Molecular Formula: C10H13FN2

  • Molecular Weight: 180.22 g/mol

  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • Boiling Point: 88-89 °C at 0.3 mmHg

1H NMR (CDCl3, 400 MHz): δ 7.20 (td, J = 8.1, 6.5 Hz, 1H), 6.65-6.55 (m, 3H), 3.19 (t, J = 5.0 Hz, 4H), 3.08 (t, J = 5.0 Hz, 4H), 1.95 (s, 1H, NH).

13C NMR (CDCl3, 100 MHz): δ 164.5 (d, JCF = 243.5 Hz), 152.9 (d, JCF = 10.0 Hz), 130.4 (d, JCF = 9.8 Hz), 110.8 (d, JCF = 2.4 Hz), 107.0 (d, JCF = 21.5 Hz), 103.5 (d, JCF = 25.1 Hz), 50.4, 46.1.

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Logical Workflow for Synthesis and Purification

G cluster_2 Synthesis and Purification Workflow start Select Synthesis Pathway (Buchwald-Hartwig or SNAr) reagents Assemble Precursors, Catalyst, Ligand, Base, and Solvent start->reagents reaction Perform Reaction under Inert Atmosphere and Heating (Conventional or Microwave) reagents->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Quench Reaction and Perform Aqueous Workup monitoring->workup Upon completion extraction Extract Product with Organic Solvent workup->extraction drying Dry Organic Layer and Remove Solvent extraction->drying purification Purify Crude Product (Column Chromatography or Distillation) drying->purification characterization Characterize Final Product (NMR, MS, etc.) purification->characterization end Pure this compound characterization->end

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound is well-established, with the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution representing the most efficient and versatile methods. The choice of pathway often depends on the availability and cost of the starting materials, as well as the desired scale of the reaction. For laboratory-scale synthesis, the Buchwald-Hartwig amination often provides higher yields and cleaner reactions. For larger-scale industrial production, the cost-effectiveness of the SNAr pathway may be more favorable. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to successfully synthesize this important pharmaceutical intermediate.

References

Spectroscopic Analysis of 1-(3-Fluorophenyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(3-Fluorophenyl)piperazine, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for these analytical techniques. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and quality control of this compound.

Introduction to this compound

This compound is a substituted arylpiperazine with the molecular formula C₁₀H₁₃FN₂ and a molecular weight of 180.22 g/mol . Its structure consists of a piperazine ring attached to a fluorinated phenyl group at the meta position. This compound and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, often targeting central nervous system receptors. Accurate and thorough spectroscopic characterization is therefore crucial for confirming the identity and purity of synthesized this compound.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of its structural features and comparison with closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20ddd1HAr-H
~6.75m1HAr-H
~6.65m2HAr-H
~3.20t4H-N(CH₂)₂-
~3.00t4H-N(CH₂)₂-
~1.90s (broad)1H-NH

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~163 (d, ¹JCF ≈ 245 Hz)Ar-C-F
~152 (d, ³JCF ≈ 10 Hz)Ar-C-N
~130 (d, ³JCF ≈ 9 Hz)Ar-CH
~114 (d, ⁴JCF ≈ 1 Hz)Ar-CH
~109 (d, ²JCF ≈ 21 Hz)Ar-CH
~105 (d, ²JCF ≈ 25 Hz)Ar-CH
~49-N(CH₂)₂-
~45-N(CH₂)₂-
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Medium, BroadN-H Stretch (secondary amine)
3000 - 3100MediumAromatic C-H Stretch
2800 - 3000StrongAliphatic C-H Stretch
1600 - 1620StrongC=C Aromatic Ring Stretch
1480 - 1580StrongC=C Aromatic Ring Stretch
1200 - 1300StrongC-F Stretch
1100 - 1250StrongC-N Stretch
700 - 800StrongAromatic C-H Bending (out-of-plane)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
180High[M]⁺ (Molecular Ion)
138High[M - C₂H₄N]⁺
122Medium[M - C₃H₆N]⁺
109Medium[C₆H₄F]⁺
95Medium[C₆H₄F - N]⁺
56High[C₃H₆N]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse sequence

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16

  • Spectral Width: -2 to 12 ppm

  • Temperature: 298 K

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Proton-decoupled single-pulse sequence

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more, depending on sample concentration

  • Spectral Width: 0 to 200 ppm

  • Temperature: 298 K

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters (FT-IR):

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Apodization: Happ-Genzel

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

  • Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • Inject a small volume (e.g., 1 µL) into the GC-MS or via a direct insertion probe.

Instrument Parameters (GC-MS with EI):

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

  • Scan Speed: 1000 amu/s

  • GC Column: Standard non-polar column (e.g., DB-5ms)

  • Injection Temperature: 250 °C

  • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS Prep_MS->MS_Acq NMR_Proc Fourier Transform Phase Correction Baseline Correction NMR_Acq->NMR_Proc IR_Proc Fourier Transform Background Subtraction IR_Acq->IR_Proc MS_Proc Library Search Peak Integration MS_Acq->MS_Proc NMR_Interp Chemical Shift Integration Multiplicity NMR_Proc->NMR_Interp IR_Interp Functional Group Identification IR_Proc->IR_Interp MS_Interp Molecular Ion Fragmentation Pattern MS_Proc->MS_Interp Final_Structure Structural Confirmation NMR_Interp->Final_Structure IR_Interp->Final_Structure MS_Interp->Final_Structure

Spectroscopic Analysis Workflow

Interpretation of Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which will be split due to coupling with each other and with the fluorine atom. The two sets of methylene protons on the piperazine ring will likely appear as triplets, and the N-H proton will be a broad singlet.

  • ¹³C NMR: The carbon NMR will display signals for each unique carbon atom. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF), and other carbons in the aromatic ring will exhibit smaller couplings to the fluorine. The two different methylene carbons of the piperazine ring will also be distinguishable.

  • IR Spectroscopy: The IR spectrum will confirm the presence of key functional groups. The N-H stretch of the secondary amine, the aromatic and aliphatic C-H stretches, the C=C stretches of the aromatic ring, and the characteristic strong C-F and C-N stretching vibrations will be the most informative peaks.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak at m/z 180, confirming the molecular weight. The fragmentation pattern will be characteristic of the piperazine ring, with major fragments arising from the cleavage of the C-N bonds within the ring.

This comprehensive spectroscopic analysis provides a robust method for the unequivocal identification and characterization of this compound, ensuring its quality and suitability for further applications in drug development and scientific research.

An In-depth Technical Guide on the Mechanism of Action of 1-(3-Fluorophenyl)piperazine and its Analogs on Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of phenylpiperazine compounds, with a focus on 1-(3-Fluorophenyl)piperazine (mFPP) and its close structural analogs, 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), at serotonin (5-HT) receptors. Due to a lack of extensive publicly available quantitative data for mFPP, this guide utilizes data from mCPP and TFMPP to elucidate the characteristic interactions of this class of compounds with various 5-HT receptor subtypes. The guide details the binding affinities, functional potencies, and downstream signaling pathways associated with these interactions. Furthermore, it provides in-depth descriptions of the key experimental protocols used to characterize these compounds, including radioligand binding assays, GTPγS binding assays, and cAMP functional assays. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the molecular pharmacology of these agents.

Introduction

Phenylpiperazine derivatives are a class of synthetic compounds that have been extensively studied for their interactions with the central nervous system, particularly with neurotransmitter systems.[1] Among these, compounds with substitutions at the meta position of the phenyl ring, such as this compound (mFPP), 1-(3-chlorophenyl)piperazine (mCPP), and 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), are known to act as agonists at various serotonin (5-HT) receptors.[2][3][4] These compounds serve as valuable pharmacological tools for investigating the roles of different 5-HT receptor subtypes in physiological and pathological processes.[5] Understanding their precise mechanism of action is crucial for the development of novel therapeutics targeting the serotonergic system.

This guide will focus on the molecular interactions of these phenylpiperazines with key serotonin receptor subtypes, namely the 5-HT1A, 5-HT2A, and 5-HT2C receptors, which are well-established targets for drugs modulating mood, cognition, and appetite.

Quantitative Analysis of Receptor Interaction

While specific quantitative data for this compound is not extensively available in the public domain, the data for its close analogs, mCPP and TFMPP, provide a strong indication of the likely pharmacological profile of mFPP. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of mCPP and TFMPP at various human serotonin receptors.

Table 1: Binding Affinities (Ki, nM) of mCPP and TFMPP at Human Serotonin Receptors

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2C
mCPP13014013013033
TFMPP230130220280110

Table 2: Functional Potencies (EC50, nM) and Efficacy of mCPP and TFMPP at Human Serotonin Receptors

CompoundReceptorAssay TypeEC50 (nM)Efficacy (% of 5-HT)
mCPP5-HT2CPhosphoinositide Hydrolysis100Partial Agonist
TFMPP5-HT1B[35S]GTPγS Binding~200Agonist
TFMPP5-HT2APhosphoinositide Hydrolysis>1000Partial Agonist
TFMPP5-HT2CPhosphoinositide Hydrolysis~300Agonist

Note: Functional data can vary significantly based on the cell line and assay conditions used. The values presented are indicative of the compounds' activity.

Signaling Pathways

The interaction of phenylpiperazines with serotonin receptors initiates a cascade of intracellular signaling events that are dependent on the specific receptor subtype and the G protein to which it couples.

5-HT1A Receptor Signaling

The 5-HT1A receptor primarily couples to inhibitory G proteins (Gi/o). Agonist binding, including by phenylpiperazines, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, activation of the 5-HT1A receptor can lead to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.

G_protein_signaling_5HT1A 5-HT1A Receptor Signaling Pathway mFPP This compound (Agonist) Receptor 5-HT1A Receptor mFPP->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AdenylylCyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates K_ion K+ GIRK->K_ion Efflux

5-HT1A receptor signaling cascade.
5-HT2A and 5-HT2C Receptor Signaling

Both 5-HT2A and 5-HT2C receptors couple primarily to Gq/11 proteins. Agonist stimulation of these receptors activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

G_protein_signaling_5HT2 5-HT2A/2C Receptor Signaling Pathway mFPP This compound (Agonist) Receptor 5-HT2A/2C Receptor mFPP->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates

5-HT2A/2C receptor signaling cascade.

Experimental Protocols

The characterization of compounds like this compound at serotonin receptors involves a suite of in vitro pharmacological assays. The following sections detail the methodologies for three key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor. It involves the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target serotonin receptor subtype are prepared from cultured cells or tissue homogenates through differential centrifugation.

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 10 mM MgCl2, and 0.1 mM EDTA, pH 7.4.

  • Incubation: A fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, or [3H]mesulergine for 5-HT2C) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

radioligand_binding_workflow Radioligand Binding Assay Workflow start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes incubate Incubate Membranes with Radioligand and Test Compound prepare_membranes->incubate filter Separate Bound and Free Ligand by Filtration incubate->filter count Quantify Radioactivity filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Workflow for a radioligand binding assay.
[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following agonist binding to a G protein-coupled receptor (GPCR). It provides a measure of the potency (EC50) and efficacy (Emax) of an agonist.

Methodology:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the receptor of interest are prepared.

  • Assay Buffer: The buffer typically contains 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 10 µM GDP, pH 7.4.

  • Incubation: Membranes are incubated with varying concentrations of the test agonist in the presence of a constant concentration of [35S]GTPγS, a non-hydrolyzable analog of GTP.

  • Separation: The reaction is terminated, and membrane-bound [35S]GTPγS is separated from the free radiolabel by filtration.

  • Quantification: The amount of [35S]GTPγS bound to the G proteins in the membranes is determined by scintillation counting.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation of [35S]GTPγS binding (EC50) and the maximal effect (Emax) are determined by non-linear regression analysis of the dose-response curve.

gtp_gamma_s_workflow [35S]GTPγS Binding Assay Workflow start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes incubate Incubate Membranes with Agonist and [35S]GTPγS prepare_membranes->incubate filter Separate Bound and Free [35S]GTPγS by Filtration incubate->filter count Quantify Radioactivity filter->count analyze Calculate EC50 and Emax count->analyze end End analyze->end

Workflow for a [35S]GTPγS binding assay.
cAMP Functional Assay

This assay is used to determine the functional activity of ligands at GPCRs that couple to adenylyl cyclase, such as the 5-HT1A receptor (Gi-coupled).

Methodology:

  • Cell Culture: Whole cells stably or transiently expressing the receptor of interest are cultured in appropriate media.

  • Assay Buffer: A physiological buffer such as Hanks' Balanced Salt Solution (HBSS) supplemented with a phosphodiesterase inhibitor (e.g., IBMX) is used.

  • Stimulation: For Gi-coupled receptors, cells are first stimulated with forskolin to elevate basal cAMP levels. Then, varying concentrations of the test agonist are added to measure the inhibition of forskolin-stimulated cAMP production.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, often employing fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) technology.

  • Data Analysis: The concentration of the agonist that causes 50% of the maximal inhibition of cAMP production (IC50, which corresponds to the EC50 for the agonist) is determined by fitting a dose-response curve.

camp_assay_workflow cAMP Functional Assay Workflow (Gi-coupled) start Start culture_cells Culture Receptor-Expressing Cells start->culture_cells stimulate_forskolin Stimulate with Forskolin culture_cells->stimulate_forskolin add_agonist Add Test Agonist at Varying Concentrations stimulate_forskolin->add_agonist incubate Incubate add_agonist->incubate lyse_and_detect Lyse Cells and Detect cAMP Levels incubate->lyse_and_detect analyze Calculate IC50/EC50 lyse_and_detect->analyze end End analyze->end

Workflow for a cAMP functional assay.

Conclusion

Phenylpiperazine derivatives, including this compound and its close analogs mCPP and TFMPP, represent a class of serotonergic agents with agonist activity at multiple 5-HT receptor subtypes. Their mechanism of action involves binding to these receptors and initiating downstream signaling cascades, primarily through Gi/o and Gq/11 pathways, leading to modulation of neuronal activity. The experimental protocols detailed in this guide are fundamental to the characterization of such compounds and are essential for the discovery and development of new drugs targeting the serotonergic system. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the pharmacological profiles of mCPP and TFMPP provide a robust framework for predicting its interactions with serotonin receptors. Further research is warranted to fully characterize the binding and functional profile of this compound to confirm its specific mechanism of action.

References

Probing the Serotonergic System: A Technical Guide to the Binding Affinity of 1-(3-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of 1-(3-Fluorophenyl)piperazine and its close analogs for serotonin (5-HT) receptor subtypes. Due to the limited availability of specific binding data for this compound in publicly accessible literature, this document focuses on the well-characterized congeners, 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), to infer its likely pharmacological profile. This guide details the experimental methodologies for determining receptor affinity and illustrates the key signaling pathways involved.

Data Presentation: Binding Affinity and Functional Activity

Quantitative binding data for this compound is not extensively documented. However, the pharmacological profile of the closely related phenylpiperazine derivatives, mCPP and TFMPP, provides a strong predictive framework for its activity. Phenylpiperazines are recognized for their interaction with the serotonergic system, often exhibiting agonist or partial agonist properties.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional ActivityReference
1-(3-chlorophenyl)piperazine (mCPP) 5-HT1CHigh Affinity (qualitative)Agonist[1]
5-HT2AModerate Affinity (qualitative)Partial Agonist[2]
5-HT2CHigh EfficacyAgonist[1][3]
5-HT TransporterIC50 = 230 nMBinds to transporter sites[4]
1-(3-trifluoromethylphenyl)piperazine (TFMPP) 5-HT1AKi = 53 nM (derivative)Partial Agonist (derivative)[5]
5-HT2AKi = 14-76 nM (derivative)Partial Agonist / Antagonist (derivative)[2][5]
5-HT2CModerate Affinity (qualitative)Partial Agonist[6]
5-HT3Low Affinity (qualitative)-
5-HT Receptors (general)-Serotonin-releasing agent[7]

Note: The data for TFMPP at 5-HT1A and 5-HT2A receptors are for a derivative of the compound, as specified in the cited study.

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinity (Ki) is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand that has a known high affinity and selectivity for the target receptor.

Principle

A fixed concentration of a radiolabeled ligand is incubated with a preparation of cell membranes expressing the target 5-HT receptor subtype. The unlabeled test compound is added in increasing concentrations, and the amount of radioligand displaced from the receptor is measured. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Detailed Methodology

1. Cell Membrane Preparation:

  • Culture cells stably expressing the human 5-HT receptor subtype of interest (e.g., HEK293 cells) to confluency.

  • Harvest the cells and centrifuge at a low speed to pellet them.

  • Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

  • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

  • Resuspend the final membrane pellet in a suitable binding buffer and determine the protein concentration. Store at -80°C until use.

2. Competitive Binding Assay:

  • In a 96-well plate, set up the assay in triplicate for each condition: total binding, non-specific binding, and competitive binding.

  • Total Binding: Add binding buffer, a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A or [3H]-Ketanserin for 5-HT2A), and the membrane suspension.

  • Non-specific Binding: Add a high concentration of a known non-radiolabeled ligand for the receptor, the radioligand, and the membrane suspension.

  • Competitive Binding: Add serial dilutions of the test compound (this compound), the radioligand, and the membrane suspension.

  • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to reach equilibrium.

3. Filtration and Scintillation Counting:

  • Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/B filters pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Place the dried filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value from the curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

Radioligand_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis CellCulture Cell Culture (Expressing 5-HT Receptor) Harvest Harvest & Pellet Cells CellCulture->Harvest Homogenize Homogenization in Lysis Buffer Harvest->Homogenize Centrifuge High-Speed Centrifugation Homogenize->Centrifuge Wash Wash & Resuspend Membrane Pellet Centrifuge->Wash Quantify Protein Quantification & Storage Wash->Quantify PlateSetup Set up 96-well Plate Quantify->PlateSetup Incubation Incubate with Radioligand & Competitor PlateSetup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o protein. This leads to an inhibitory effect on the cell's signaling cascade.

G_i_o_Signaling Ligand 5-HT / Agonist Receptor 5-HT1A Receptor Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Decreased Cellular Response (e.g., Hyperpolarization) PKA->Response Leads to

Caption: Canonical Gi/o-coupled 5-HT1A receptor signaling pathway.

The 5-HT2A receptor is a GPCR that couples to the Gq/11 protein, initiating an excitatory signaling cascade through the activation of phospholipase C.

G_q_11_Signaling Ligand 5-HT / Agonist Receptor 5-HT2A Receptor Ligand->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Increased Cellular Response (e.g., Depolarization) Ca_Release->Response PKC->Response

References

Navigating the Physicochemical Landscape of 1-(3-Fluorophenyl)piperazine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 1-(3-Fluorophenyl)piperazine, a key building block in modern medicinal chemistry. Understanding these fundamental physicochemical properties is paramount for researchers and drug development professionals to ensure robust formulation design, reliable analytical method development, and ultimately, the successful progression of new chemical entities. This document summarizes available quantitative data, outlines detailed experimental protocols for in-house assessment, and provides a logical workflow for a comprehensive stability analysis.

Solubility Profile of this compound and its Hydrochloride Salt

Table 1: Quantitative Solubility of this compound Dihydrochloride

SolventSolubility (mg/mL)Citation
Dimethyl Sulfoxide (DMSO)10[1]
Methanol1[1]
Phosphate-Buffered Saline (PBS), pH 7.210[1]

Table 2: Qualitative Solubility of this compound (Free Base) and Related Analogues

CompoundSolventSolubility DescriptionCitation
1-(4-Fluorophenyl)piperazineWaterInsoluble[2]
1-(4-Fluorophenyl)piperazineChloroformSlightly Soluble[2]
1-(4-Fluorophenyl)piperazineEthyl AcetateSlightly Soluble[2]
1-(3-Trifluoromethylphenyl)piperazine HClAcetoneSlightly Soluble[3]
1-(3-Trifluoromethylphenyl)piperazine HClChloroformSoluble[3]
1-(3-Trifluoromethylphenyl)piperazine HClEtherVery Slightly Soluble[3]
1-(3-Trifluoromethylphenyl)piperazine HClHexaneInsoluble[3]
1-(3-Trifluoromethylphenyl)piperazine HClMethanolFreely Soluble[3]
1-(3-Trifluoromethylphenyl)piperazine HClWaterVery Soluble[3]

Note: The qualitative descriptions are based on standard pharmacopeial definitions.

Chemical Stability and Degradation Pathways

The chemical stability of this compound is a critical quality attribute that can impact its safety and efficacy. While the compound is reported to be stable under normal handling and storage conditions, it is susceptible to degradation under stress conditions. A comprehensive understanding of its degradation profile is essential for developing stable formulations and establishing appropriate storage conditions.

Forced Degradation Studies

Forced degradation, or stress testing, is a crucial component of drug development that helps to identify likely degradation products, establish degradation pathways, and validate the stability-indicating nature of analytical methods. Based on the chemical structure of this compound (an arylpiperazine), the following stress conditions are recommended:

  • Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 N to 1 N HCl) at elevated temperatures (e.g., 60-80 °C). Arylpiperazines can be susceptible to hydrolysis of the piperazine ring under strong acidic conditions.

  • Basic Hydrolysis: Exposure to a strong base (e.g., 0.1 N to 1 N NaOH) at elevated temperatures. This can promote the degradation of the piperazine moiety.

  • Oxidative Degradation: Treatment with an oxidizing agent such as hydrogen peroxide (e.g., 3-30% H₂O₂) at room or elevated temperature. The nitrogen atoms in the piperazine ring are potential sites for oxidation.

  • Thermal Degradation: The compound should be exposed to dry heat (e.g., 80-100 °C) to assess its thermal stability.

  • Photostability: Exposure to light according to ICH Q1B guidelines to determine if the molecule is light-sensitive.

Known Incompatibilities

For safe handling and storage, it is important to be aware of materials that are incompatible with this compound. These include:

  • Strong acids

  • Strong bases

  • Strong oxidizing agents

  • Acid chlorides

  • Acid anhydrides

Experimental Protocols

The following section outlines detailed methodologies for key experiments to determine the solubility and stability of this compound.

Protocol for Equilibrium Solubility Determination

This protocol describes a standard shake-flask method for determining the equilibrium solubility of a compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, acetone, etc.)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with a suitable column and detector

  • Analytical balance

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Securely cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculate the solubility in mg/mL or molarity.

Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 1 N)

  • Sodium hydroxide (NaOH) solution (e.g., 1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

  • HPLC grade water and organic solvents

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Acidic Degradation:

    • Mix an aliquot of the stock solution with an equal volume of HCl solution.

    • Heat the mixture at a controlled temperature (e.g., 80 °C) for a specified time.

    • At various time points, withdraw samples, neutralize with NaOH, and dilute for HPLC analysis.

  • Basic Degradation:

    • Mix an aliquot of the stock solution with an equal volume of NaOH solution.

    • Heat the mixture at a controlled temperature (e.g., 80 °C) for a specified time.

    • At various time points, withdraw samples, neutralize with HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an H₂O₂ solution.

    • Keep the mixture at room temperature or heat gently for a specified time.

    • At various time points, withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation:

    • Store a solid sample of the compound in a temperature-controlled oven at a high temperature (e.g., 100 °C).

    • At various time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the samples by HPLC alongside a dark control.

  • Analysis: Analyze all stressed samples using a stability-indicating HPLC method, preferably with mass spectrometric detection to aid in the identification of degradation products.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive assessment of the solubility and stability of a pharmaceutical compound like this compound.

G Workflow for Solubility and Stability Assessment cluster_solubility Solubility Assessment cluster_stability Stability Assessment (Forced Degradation) cluster_formulation Downstream Applications Sol_Start Start Solubility Study Sol_Exp Equilibrium Solubility Experiment (Shake-Flask Method) Sol_Start->Sol_Exp Sol_Ana HPLC Analysis of Supernatant Sol_Exp->Sol_Ana Sol_Data Quantitative Solubility Data (mg/mL) Sol_Ana->Sol_Data Form_Dev Formulation Development Sol_Data->Form_Dev Stab_Start Start Stability Study Stab_Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Stab_Start->Stab_Stress Stab_Ana Stability-Indicating HPLC-MS Analysis Stab_Stress->Stab_Ana Stab_Path Identify Degradation Products & Elucidate Pathways Stab_Ana->Stab_Path Stab_Report Comprehensive Stability Report Stab_Path->Stab_Report Stab_Report->Form_Dev Anal_Meth Analytical Method Validation Stab_Report->Anal_Meth

References

An In-depth Technical Guide to 1-(3-Fluorophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 1-(3-Fluorophenyl)piperazine hydrochloride, a piperazine derivative of interest in medicinal chemistry and pharmacological research. Due to its structural similarity to known psychoactive compounds and receptor ligands, this compound warrants detailed characterization. This document collates available data on its physicochemical and spectral properties, outlines a likely synthetic protocol, and explores its potential pharmacological mechanisms based on established knowledge of analogous compounds. All quantitative data is presented in structured tables, and a proposed experimental workflow and a putative signaling pathway are visualized using diagrams.

Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃FN₂ • 2HCl[1]
Formula Weight 253.1 g/mol [1]
CAS Number 76835-10-4[1]
Appearance Crystalline solid[1]
Solubility DMSO: 10 mg/mLMethanol: 1 mg/mLPBS (pH 7.2): 10 mg/mL[1]
λmax 244, 279 nm[1]
Predicted pKa (free base) 8.85 ± 0.10

Spectral Properties

Detailed experimental spectral data for this compound hydrochloride is not widely published. However, data from analogous compounds can provide an indication of the expected spectral characteristics.

  • ¹H and ¹³C NMR: Spectral data for the free base and related fluorophenylpiperazine derivatives are available and can be used as a reference for spectral assignment.[4][5][6]

  • Infrared (IR) Spectroscopy: The IR spectrum of the parent piperazine shows characteristic peaks for N-H and C-H stretching and bending vibrations.[7] The spectrum of the title compound would additionally feature bands corresponding to the fluorophenyl group.

  • Mass Spectrometry (MS): Phenylpiperazines typically fragment at the C-N bonds of the piperazine ring.[8] Common fragments for phenylpiperazines include ions at m/z 119, 70, and 56.[8] The mass spectrum of this compound hydrochloride would be expected to show a molecular ion peak corresponding to the free base (C₁₀H₁₃FN₂) and a fragmentation pattern characteristic of the phenylpiperazine scaffold.[9][10]

Experimental Protocols

Synthesis of this compound Hydrochloride

A common method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination reaction. A detailed experimental protocol for a related compound, 1-(3-chlorophenyl)piperazine hydrochloride, involves the reaction of 3-chloroaniline with bis(2-chloroethyl)amine hydrochloride.[11][12] A similar approach can be adapted for the synthesis of this compound hydrochloride.

Reaction Scheme:

3-Fluoroaniline + Bis(2-chloroethyl)amine hydrochloride → this compound hydrochloride

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoroaniline and an equimolar amount of bis(2-chloroethyl)amine hydrochloride in a suitable high-boiling solvent such as xylene.[11]

  • Reaction: Heat the mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[11]

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent like dichloromethane and washed with water. The organic layer is then dried over anhydrous sodium sulfate.[11]

  • Purification of the Free Base: The solvent is removed under reduced pressure to yield the crude product as an oil. The free base can be purified by vacuum distillation.

  • Salt Formation: The purified this compound free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of concentrated hydrochloric acid to precipitate the dihydrochloride salt.

  • Recrystallization: The crude hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol, to yield the pure crystalline product.[11]

G General Synthesis Workflow reagents 3-Fluoroaniline + Bis(2-chloroethyl)amine HCl reaction Reaction in Xylene (Reflux, 24h) reagents->reaction workup Aqueous Work-up & Solvent Extraction reaction->workup purification Purification of Free Base (Vacuum Distillation) workup->purification salt_formation Salt Formation with HCl purification->salt_formation recrystallization Recrystallization salt_formation->recrystallization final_product This compound Hydrochloride recrystallization->final_product

A generalized workflow for the synthesis of this compound hydrochloride.

Pharmacological Properties and Signaling Pathways

The specific pharmacological profile of this compound hydrochloride has not been extensively characterized. However, based on its structural similarity to other phenylpiperazine derivatives, it is likely to interact with monoamine neurotransmitter systems, particularly serotonin (5-HT) and dopamine (DA) receptors.[13]

Analogs such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) are known serotonin-releasing agents and exhibit agonist activity at 5-HT₁B and 5-HT₁C receptors.[14] The para-fluoro analog, pFPP, is an agonist at the 5-HT₁A receptor.[15] It is therefore highly probable that this compound hydrochloride also acts as a ligand at one or more serotonin receptor subtypes. Phenylpiperazine derivatives have also been reported to have affinity for dopamine receptors.[16][17]

The interaction of such a ligand with G-protein coupled receptors (GPCRs) like the 5-HT₁A receptor would typically initiate a signaling cascade involving the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of protein kinase A (PKA) and downstream cellular processes.

G Putative Signaling Pathway cluster_membrane Cell Membrane ligand This compound receptor 5-HT1A Receptor (GPCR) ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreased production atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Decreased activation cellular_response Cellular Response (e.g., neuronal excitability) pka->cellular_response Modulates

A putative signaling pathway for this compound via the 5-HT1A receptor.

Safety and Handling

This compound hydrochloride should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound hydrochloride is a compound with significant potential for further investigation in the fields of medicinal chemistry and neuropharmacology. While a complete experimental dataset for this specific salt is not yet available, this guide provides a solid foundation based on existing data and knowledge of structurally related molecules. Further research is warranted to fully elucidate its physicochemical properties, spectral characteristics, and pharmacological activity.

References

In Vitro Toxicological Profile of 1-(3-Fluorophenyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct in vitro toxicological data is publicly available for 1-(3-Fluorophenyl)piperazine (3-FPP). Much of the data presented in this guide is extrapolated from studies on its close structural analog, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and other piperazine derivatives. This information should be used for research and informational purposes only and is not a substitute for dedicated in vitro and in vivo toxicological evaluation of this compound.

Executive Summary

This technical guide provides a comprehensive overview of the anticipated in vitro toxicological profile of this compound (3-FPP). Due to the scarcity of direct studies on 3-FPP, this profile is largely based on data from its trifluoromethyl analog, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a compound that has undergone more extensive toxicological evaluation. The available evidence suggests that piperazine derivatives, including TFMPP, can induce cytotoxicity in various cell types, including hepatocytes, cardiomyocytes, and neuronal cells. The primary mechanisms of toxicity appear to involve mitochondrial dysfunction, the induction of oxidative stress, and the subsequent activation of apoptotic pathways. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the implicated toxicological pathways to support further research and risk assessment.

Quantitative Toxicological Data

The following tables summarize the available quantitative in vitro toxicity data for 1-(3-trifluoromethylphenyl)piperazine (TFMPP), which can serve as a preliminary estimate for the potential toxicity of this compound.

Table 1: In Vitro Cytotoxicity of 1-(3-trifluoromethylphenyl)piperazine (TFMPP)

Cell LineAssayExposure TimeEndpointEC50 (µM)Reference
H9c2 (rat cardiac myoblasts)MTT24hCell Viability59.6[1]
Primary Rat HepatocytesMTT24hCell Viability~140[2]
HepaRG (human hepatic cells)MTT24hCell Viability~450[2]
Differentiated SH-SY5Y (human neuroblastoma)MTT24hCell ViabilityMost cytotoxic of piperazines tested (exact value not provided)[3]

Table 2: Mechanistic Toxicity Data for Piperazine Derivatives

Cell LineParameterObservationImplicationReference
H9c2Intracellular ATPSignificant decreaseMitochondrial impairment[1]
H9c2Intracellular Ca2+Significant increaseDisruption of calcium homeostasis[1]
H9c2Mitochondrial Membrane PotentialDecreaseMitochondrial dysfunction[1]
Primary Rat HepatocytesReactive Oxygen Species (ROS)IncreaseOxidative stress[4]
Primary Rat HepatocytesGlutathione (GSH)DepletionImpaired antioxidant defense[4]
Primary Rat HepatocytesCaspase-3 ActivationIncreaseApoptosis induction[4]

Experimental Protocols

Detailed methodologies for key in vitro toxicology assays relevant to the assessment of this compound are provided below. These are standardized protocols that can be adapted for specific research needs.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Exposure: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Comet Assay for Genotoxicity (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for the detection of DNA damage in individual cells.

Protocol:

  • Cell Preparation: Expose cells to this compound for a defined period. Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation: Mix 10 µL of the cell suspension with 75 µL of low melting point agarose at 37°C and immediately pipette onto a pre-coated microscope slide. Cover with a coverslip and allow to solidify at 4°C.

  • Lysis: Remove the coverslip and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.

  • Alkaline Unwinding: Transfer the slides to a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) and let them sit for 20-40 minutes to allow for DNA unwinding.

  • Electrophoresis: Apply an electric field of ~25 V and ~300 mA for 20-30 minutes.

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the length and intensity of the comet tail using appropriate software.

In Vitro Micronucleus Assay for Genotoxicity

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test compound.

Protocol:

  • Cell Culture and Treatment: Culture cells in appropriate medium. Expose exponentially growing cells to various concentrations of this compound, along with positive and negative controls, for a period equivalent to 1.5-2 normal cell cycle lengths.

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells.

  • Cell Harvesting and Slide Preparation: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Treat with a hypotonic solution, fix, and drop the cell suspension onto clean microscope slides.

  • Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, round, non-refractile bodies in the cytoplasm that are morphologically identical to the main nucleus but smaller.

  • Data Analysis: Calculate the frequency of micronucleated binucleated cells for each concentration and compare it to the negative control. Assess cytotoxicity by calculating the Cytokinesis-Block Proliferation Index (CBPI).

Signaling Pathways and Mechanistic Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways involved in the in vitro toxicity of piperazine derivatives.

Experimental Workflow for In Vitro Cytotoxicity Assessment

G Experimental Workflow for Cytotoxicity Assessment cluster_setup Assay Setup cluster_exposure Exposure cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) compound_prep Prepare 3-FPP Dilutions treatment Treat Cells with 3-FPP compound_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570nm) formazan_solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ec50 Determine EC50 calculate_viability->determine_ec50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Proposed Mechanism of Piperazine-Induced Hepatotoxicity

G Proposed Mechanism of Piperazine-Induced Hepatotoxicity cluster_exposure Cellular Exposure cluster_metabolism Metabolism cluster_toxicity Toxicological Effects Piperazine This compound CYP450 Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4) Piperazine->CYP450 Metabolism Mitochondria Mitochondrial Dysfunction Piperazine->Mitochondria Metabolites Metabolites CYP450->Metabolites Metabolites->Mitochondria ROS Increased ROS Production Mitochondria->ROS Leads to Apoptosis Apoptosis Mitochondria->Apoptosis Triggers GSH GSH Depletion ROS->GSH Causes ROS->Apoptosis Induces Caspase Caspase Activation Apoptosis->Caspase via

Caption: Proposed signaling pathway for piperazine-induced liver cell toxicity.

Logical Relationship of Genotoxicity Assessment

G Logical Flow of In Vitro Genotoxicity Testing cluster_assays Genotoxicity Assays cluster_endpoints Endpoints Measured cluster_outcome Potential Outcome Test_Compound This compound Comet_Assay Comet Assay Test_Compound->Comet_Assay Micronucleus_Assay Micronucleus Assay Test_Compound->Micronucleus_Assay DNA_Strand_Breaks DNA Strand Breaks Comet_Assay->DNA_Strand_Breaks Chromosomal_Damage Clastogenicity & Aneugenicity Micronucleus_Assay->Chromosomal_Damage Genotoxic_Potential Genotoxic Potential DNA_Strand_Breaks->Genotoxic_Potential Chromosomal_Damage->Genotoxic_Potential

Caption: Logical relationship between genotoxicity assays and their endpoints.

Metabolism and Bioactivation

The metabolism of arylpiperazine compounds is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. In vitro studies with human liver microsomes have shown that enzymes such as CYP2D6 and CYP3A4 are involved in the metabolism of piperazine derivatives. The metabolic pathways can include N-dealkylation, aromatic hydroxylation, and oxidation of the piperazine ring. It is plausible that the metabolism of this compound could lead to the formation of reactive metabolites that contribute to its toxicity. Co-incubation with CYP450 inhibitors has been shown to alter the cytotoxicity of some piperazine derivatives in vitro, suggesting a role of metabolism in either detoxification or bioactivation.

Conclusion

The in vitro toxicological profile of this compound is predicted to be characterized by dose-dependent cytotoxicity across various cell types. Based on data from its close analog, TFMPP, the primary mechanisms of toxicity are likely to involve mitochondrial impairment, leading to decreased ATP production, disruption of calcium homeostasis, and increased production of reactive oxygen species. This oxidative stress can deplete cellular antioxidant defenses, such as glutathione, and ultimately trigger apoptotic cell death. While direct genotoxicity data for 3-FPP is lacking, the potential for DNA damage should be considered and evaluated using standard in vitro assays like the comet and micronucleus assays. Further in vitro studies are crucial to definitively characterize the toxicological profile of this compound and to understand the role of its metabolism in its safety profile. The experimental protocols and mechanistic insights provided in this guide offer a framework for conducting such investigations.

References

The Ascendance of a Privileged Scaffold: A Historical and Technical Guide to 1-(3-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenylpiperazine moiety represents a cornerstone in medicinal chemistry, particularly in the development of centrally acting agents. Its unique physicochemical properties have established it as a "privileged scaffold," capable of interacting with a wide array of biological targets. Among the numerous derivatives, 1-(3-Fluorophenyl)piperazine (3-FPP) has emerged as a significant building block in the design of novel therapeutics. The introduction of a fluorine atom at the meta-position of the phenyl ring profoundly influences the molecule's electronic properties, metabolic stability, and receptor binding affinity. This technical guide provides an in-depth exploration of the historical context surrounding the discovery and development of this compound, alongside detailed experimental protocols and an analysis of its signaling pathways.

Historical Context and Discovery

The exploration of phenylpiperazine derivatives as central nervous system (CNS) agents began in the mid-20th century. Early research focused on the synthesis and pharmacological evaluation of various substituted piperazines, revealing their potent effects on neurotransmitter systems. The development of synthetic methodologies, such as the Buchwald-Hartwig amination and Ullmann condensation, played a pivotal role in expanding the chemical space of N-arylpiperazines, allowing for the systematic investigation of structure-activity relationships (SAR).[1][2][3]

The introduction of fluorine into drug candidates became a widely adopted strategy in the latter half of the 20th century to enhance metabolic stability and modulate pharmacokinetic and pharmacodynamic properties.[4] The specific discovery of this compound is not pinpointed to a single seminal publication but rather emerged from the broader investigation into fluorinated arylpiperazines as potential ligands for serotonin (5-HT) and dopamine (D) receptors. Its structural analog, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), was identified as a potent serotonergic agent, spurring further interest in compounds with electron-withdrawing groups at the meta-position.[5]

Synthesis and Development

The synthesis of this compound is primarily achieved through modern cross-coupling reactions, which have largely replaced older, harsher methods. The Buchwald-Hartwig amination has become a preferred method due to its high efficiency and broad substrate scope.[6][7]

Experimental Protocol: Buchwald-Hartwig Amination for this compound Synthesis

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of piperazine with 1-bromo-3-fluorobenzene.

Materials:

  • 1-Bromo-3-fluorobenzene

  • Piperazine (anhydrous)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 eq), rac-BINAP (0.03 eq), and NaOt-Bu (1.4 eq).

  • Add piperazine (1.2 eq) and 1-bromo-3-fluorobenzene (1.0 eq).

  • Add anhydrous toluene to the flask.

  • Seal the flask and heat the reaction mixture at 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Aryl_Halide 1-Bromo-3-fluorobenzene Reaction Buchwald-Hartwig Amination Aryl_Halide->Reaction Piperazine Piperazine Piperazine->Reaction Pd_Catalyst Pd(OAc)₂/rac-BINAP Pd_Catalyst->Reaction Base NaO-t-Bu Base->Reaction Solvent Toluene Solvent->Reaction Product This compound Reaction->Product

Buchwald-Hartwig Synthesis Workflow

Pharmacological Profile and Mechanism of Action

Phenylpiperazines are well-established as ligands for various G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors. The pharmacological profile of this compound is presumed to be similar to its close analogs, such as TFMPP and m-chlorophenylpiperazine (mCPP), which exhibit complex interactions with multiple 5-HT receptor subtypes.

While specific binding affinity data for this compound is not extensively reported in publicly available literature, studies on analogous compounds provide valuable insights. For instance, TFMPP is known to act as a non-selective serotonin receptor agonist with notable affinity for 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, and 5-HT₂_c receptors.[1] It is anticipated that 3-FPP would exhibit a similar, though likely modulated, binding profile due to the electronic effects of the fluorine substituent.

The interaction of phenylpiperazines with these receptors initiates a cascade of intracellular signaling events. For example, agonism at the 5-HT₁ₐ receptor, which is coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates Ligand This compound Ligand->Receptor Binds Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Modulation of Neuronal Excitability cAMP->Cellular_Response

5-HT1A Receptor Signaling Pathway

Key Experimental Data

Quantitative pharmacological data for this compound is sparse in the literature. However, data from related compounds can be used for comparative purposes.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity
TFMPP 5-HT₁ₐ~150Agonist
5-HT₁ₑ~200Agonist
5-HT₂ₐ~300Partial Agonist
5-HT₂_c~100Agonist
mCPP 5-HT₁ₐ~100Agonist
5-HT₂ₐ~50Agonist
5-HT₂_c~30Agonist

Detailed Methodologies for Pharmacological Evaluation

Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity of this compound for a target receptor, such as the 5-HT₁ₐ receptor.[8][9][10]

Materials:

  • Cell membranes expressing the human 5-HT₁ₐ receptor

  • Radioligand (e.g., [³H]8-OH-DPAT)

  • This compound (test compound)

  • Non-specific binding control (e.g., 10 µM serotonin)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Prepare Cell Membranes Incubate Incubate Membranes, Radioligand & Test Compound Membranes->Incubate Ligands Prepare Radioligand & Test Compound Dilutions Ligands->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Specific Binding Count->Calculate Determine Determine IC50 & Ki Calculate->Determine

Radioligand Binding Assay Workflow
In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing insights into the in vivo effects of a compound.[11][12][13]

Procedure Outline:

  • Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., prefrontal cortex, striatum) of an anesthetized animal.

  • Recovery: Allow the animal to recover from surgery.

  • Perfusion: Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Sample Collection: Collect dialysate samples at regular intervals before and after the administration of this compound.

  • Analysis: Analyze the concentration of neurotransmitters (e.g., serotonin, dopamine) and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Interpretation: Compare the neurotransmitter levels before and after drug administration to determine the effect of the compound on neurotransmitter release and reuptake.

Conclusion

This compound stands as a testament to the enduring importance of the phenylpiperazine scaffold in CNS drug discovery. While its specific historical origins are intertwined with the broader exploration of fluorinated analogs, its utility as a synthetic intermediate and a pharmacological tool is undeniable. The synthetic methodologies outlined in this guide, particularly the Buchwald-Hartwig amination, provide efficient routes to this valuable compound. Although detailed pharmacological data for 3-FPP itself remains somewhat limited in the public domain, the extensive research on related compounds offers a strong predictive framework for its likely interactions with serotonergic and dopaminergic systems. Further investigation into the precise receptor binding profile and in vivo effects of this compound is warranted and will undoubtedly contribute to the development of next-generation CNS therapeutics.

References

Methodological & Application

Application Notes and Protocols for In Vivo Behavioral Assays Using 1-(3-Fluorophenyl)piperazine in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3-Fluorophenyl)piperazine, a derivative of phenylpiperazine, is a research chemical that acts as a non-selective serotonin receptor agonist and has been studied for its effects on the central nervous system. In preclinical rodent models, it is often utilized to investigate the role of the serotonergic system in various behaviors. These studies are critical for understanding the neurobiological underpinnings of psychiatric disorders and for the initial screening of novel psychotropic drugs. This document provides detailed application notes and protocols for conducting in vivo behavioral assays in rodents using this compound.

Pharmacological Profile

This compound primarily acts as an agonist at multiple serotonin (5-HT) receptors. Its effects are believed to be mediated through the stimulation of 5-HT1B and 5-HT1C receptors, and it may also have activity at 5-HT2A receptors.[1] This interaction with the serotonergic system leads to observable changes in rodent behavior, particularly in domains related to anxiety and locomotion.[2][3] The compound's ability to modulate these behaviors makes it a useful tool for probing serotonergic pathways.

Behavioral Effects and Data Presentation

Administration of this compound in rodents typically results in dose-dependent anxiogenic-like effects and a suppression of spontaneous locomotor activity.[2] The following tables summarize the quantitative findings from key behavioral studies.

Table 1: Effects of this compound on Anxiety-Like Behavior in Rodents

Behavioral AssayRodent SpeciesDose Range (mg/kg)Route of AdministrationKey Findings
Elevated Plus MazeRat1.4Not SpecifiedReduced time spent on the open arms, indicating an anxiogenic-like effect.[4]
Light/Dark Transition TestRat0.1 - 1.0Not SpecifiedReduced activity in the light compartment, suggesting anxiogenic properties.[5]
Social Interaction TestRat0.1 - 1.0Not SpecifiedReduced total interaction time, indicative of an anxiogenic-like state.[5]
Free Exploratory TestMouseNot SpecifiedNot SpecifiedReduced novelty-seeking behavior, suggesting enhanced emotional responses.[3]

Table 2: Effects of this compound on Locomotor Activity in Rodents

Behavioral AssayRodent SpeciesDose Range (mg/kg)Route of AdministrationKey Findings
Open Field TestRatNot SpecifiedNot SpecifiedDose-dependent suppression of spontaneous ambulatory behavior.[2]
Locomotor Activity CagesMouseVariousNot SpecifiedDecreased locomotor activity.[6]

Key Experimental Protocols

Detailed methodologies for common behavioral assays used to evaluate the effects of this compound are provided below.

Elevated Plus Maze (EPM) Test

Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[7]

Apparatus:

  • A plus-shaped maze elevated above the floor (typically 50-80 cm).[8]

  • Two opposite arms are open (e.g., 25 x 5 cm), and the other two are enclosed by high walls (e.g., 25 x 5 x 16 cm).[7]

  • A central platform (e.g., 5 x 5 cm) connects the four arms.[7]

  • The apparatus should be placed in a dimly lit room.[9]

  • A video camera is mounted above the maze to record the session for later analysis.[7]

Protocol:

  • Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment begins.[7][9] Pre-handling the mice for 3-5 days prior to testing is also recommended.[10]

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneally, subcutaneously) at a predetermined time before the test (e.g., 10-30 minutes).

  • Test Procedure:

    • Gently place the rodent on the central platform of the maze, facing one of the open arms.[9]

    • Allow the animal to explore the maze freely for a 5-10 minute session.[7]

    • The experimenter should leave the room to avoid influencing the animal's behavior.

  • Data Collection: Record the following parameters using video tracking software:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (to assess general locomotor activity).

  • Data Analysis: The primary indices of anxiety-like behavior are the percentage of time spent in the open arms [(Time in open arms / Total time in all arms) x 100] and the percentage of open arm entries [(Entries into open arms / Total arm entries) x 100]. A lower percentage in these measures is interpreted as higher anxiety.[8]

  • Cleaning: Thoroughly clean the maze with a suitable disinfectant (e.g., 70% ethanol) between trials to eliminate olfactory cues.[10]

Open Field Test (OFT)

Objective: To assess general locomotor activity and anxiety-like behavior in a novel environment.[11][12]

Apparatus:

  • A square or circular arena (e.g., 42 x 42 cm for mice) with high walls to prevent escape.[11][13]

  • The arena is typically made of a non-porous material for easy cleaning.

  • The floor is often divided into a central zone and a peripheral zone by the analysis software.[11]

  • An overhead camera records the animal's movement.[13]

Protocol:

  • Habituation: Allow animals to acclimate to the testing room for at least 30-60 minutes prior to the test.[13]

  • Drug Administration: Administer this compound or vehicle at a specified time before placing the animal in the arena.

  • Test Procedure:

    • Gently place the animal in the center or a corner of the open field arena.[12]

    • Allow the animal to explore the apparatus undisturbed for a set period, typically 5-20 minutes.[14][15]

    • Record the entire session using a video camera.

  • Data Collection: Automated tracking software is used to measure:

    • Total distance traveled (an indicator of general locomotor activity).[14]

    • Time spent in the center zone versus the peripheral zone.[14]

    • Number of entries into the center zone.[14]

    • Rearing frequency (vertical activity).

    • Grooming and defecation patterns.[14]

  • Data Analysis: A decrease in total distance traveled indicates hypoactivity. Increased anxiety-like behavior is inferred from a reduced amount of time spent in and fewer entries into the center zone, a behavior known as thigmotaxis (wall-following).[14]

  • Cleaning: Clean the arena thoroughly between each animal to remove any odors.[13]

Forced Swim Test (FST)

Objective: To assess depressive-like behavior, often referred to as "behavioral despair." The test is used to screen for potential antidepressant efficacy.[16][17]

Apparatus:

  • A transparent glass cylinder (e.g., 25 cm height, 11.5 cm diameter for mice) filled with water.[18]

  • The water depth should be sufficient to prevent the animal from touching the bottom with its tail or feet (e.g., 19 cm).[18][19]

  • Water temperature should be maintained between 23-25°C for mice and 24-30°C for rats.[18][19]

Protocol:

  • Habituation: Acclimate rodents to the testing room for at least 30 minutes before the test.[17]

  • Drug Administration: Administer this compound or vehicle control.

  • Test Procedure (for mice):

    • A single 6-minute session is typically used.[17]

    • Gently place the mouse into the cylinder of water.

    • The behavior is recorded for the entire duration.

  • Test Procedure (for rats):

    • A two-day protocol is common.[17]

    • Day 1 (Pre-test): Place the rat in the water for a 15-minute session.[17]

    • Day 2 (Test): 24 hours later, place the rat back in the water for a 5-minute test session.[17]

  • Data Collection: The duration of the following behaviors is scored by a trained observer blind to the treatment conditions or by automated software:

    • Immobility: The animal remains floating with only minor movements necessary to keep its head above water.[16]

    • Swimming: The animal displays active swimming motions.

    • Climbing: The animal makes active movements with its forepaws in and out of the water, usually directed against the walls.

  • Post-Test Care: After the test, remove the animal from the water, gently dry it with a towel, and place it in a warm, dry environment before returning it to its home cage.[16][19]

  • Data Analysis: An increase in the duration of immobility is interpreted as a depressive-like state. Antidepressant compounds typically reduce immobility time and may increase swimming or climbing behavior.[16]

Visualizations

Signaling Pathway of this compound

G cluster_0 This compound (TFMPP) Administration cluster_1 Serotonin Receptor Interaction cluster_2 Downstream Neuronal Effects cluster_3 Behavioral Outcomes TFMPP TFMPP HT1B 5-HT1B Receptor TFMPP->HT1B Agonist action HT1C 5-HT1C Receptor TFMPP->HT1C Agonist action HT2A 5-HT2A Receptor TFMPP->HT2A Agonist action Modulation Modulation of Neuronal Activity HT1B->Modulation HT1C->Modulation HT2A->Modulation Anxiety Anxiogenic-like Effects (e.g., decreased open arm time) Modulation->Anxiety Locomotion Hypolocomotion (e.g., decreased distance traveled) Modulation->Locomotion

Caption: Signaling pathway of this compound.

General Workflow for Behavioral Assays

G start Start habituation 1. Animal Habituation (Acclimate to testing room) start->habituation drug_admin 2. Drug Administration (TFMPP or Vehicle) habituation->drug_admin behavioral_test 3. Behavioral Assay (EPM, OFT, FST) drug_admin->behavioral_test data_collection 4. Data Collection (Video Recording & Tracking) behavioral_test->data_collection data_analysis 5. Data Analysis (Statistical Comparison) data_collection->data_analysis interpretation 6. Interpretation of Results data_analysis->interpretation end_node End interpretation->end_node

Caption: General experimental workflow for rodent behavioral testing.

Logical Relationships of TFMPP Effects

G cluster_assays Behavioral Assays cluster_outcomes Observed Outcomes TFMPP TFMPP Administration in Rodent EPM Elevated Plus Maze TFMPP->EPM Induces OFT Open Field Test TFMPP->OFT Induces SIT Social Interaction Test TFMPP->SIT Induces Anxiety Increased Anxiety-Like Behavior EPM->Anxiety Measures OFT->Anxiety Measures Locomotion Decreased Locomotor Activity OFT->Locomotion Also Measures SIT->Anxiety Measures

Caption: Logical relationship between TFMPP and behavioral outcomes.

References

Application Note: Quantification of 1-(3-Fluorophenyl)piperazine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(3-Fluorophenyl)piperazine. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for the quantification of this compound in various sample matrices. The described method utilizes a C18 column with UV detection, providing a foundation for method development and validation in a research or quality control setting.

Introduction

This compound is a chemical compound and a derivative of piperazine. Piperazine and its derivatives are found in a wide range of pharmaceuticals and are also investigated as new psychoactive substances.[1][2] Accurate and precise quantification of these compounds is crucial for research, drug development, and quality control. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation and quantification of pharmaceutical compounds.[2] While specific HPLC methods for many piperazine derivatives have been published, this application note provides a generalized yet detailed protocol applicable to this compound, based on established methods for similar analytes.[3][4] Due to the presence of a chromophore in its structure, this compound is amenable to direct UV detection, unlike piperazine itself which often requires derivatization.[3][5]

Experimental

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 3.0)

  • This compound reference standard

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

A summary of the proposed chromatographic conditions is presented in Table 1. These conditions are based on typical methods for related compounds and may require optimization.[6][7]

Protocol: Quantification of this compound by RP-HPLC

This protocol outlines the steps for preparing solutions and performing the HPLC analysis.

Preparation of Mobile Phase
  • Phosphate Buffer (0.02 M, pH 3.0): Dissolve an appropriate amount of a phosphate salt (e.g., potassium dihydrogen phosphate) in HPLC-grade water to make a 0.02 M solution. Adjust the pH to 3.0 using phosphoric acid.

  • Mobile Phase Mixture: Prepare the mobile phase by mixing the phosphate buffer, methanol, and acetonitrile in a ratio of 50:30:20 (v/v/v).[7]

  • Degassing: Degas the mobile phase using an ultrasonic bath or an online degasser before use.

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase or a suitable diluent (e.g., a mixture of methanol and water) to obtain a stock solution of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).

Preparation of Sample Solutions

The sample preparation will depend on the matrix. For a simple solution, dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibration range. For more complex matrices, a sample extraction procedure may be necessary. All sample solutions should be filtered through a 0.45 µm syringe filter before injection.

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in increasing order of concentration to establish a calibration curve.

  • Inject the sample solutions.

  • Monitor the separation at a wavelength of 254 nm.[6][7]

Data Analysis
  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Integrate the peak area of the analyte in both standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

The quantitative data for the HPLC method parameters and potential validation results should be summarized in tables for clarity and easy comparison.

Table 1: Proposed HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Phosphate Buffer (0.02 M, pH 3.0) : Methanol : Acetonitrile (50:30:20, v/v/v)[7]
Flow Rate 1.0 mL/min[6]
Injection Volume 10 µL
Column Temperature Ambient (or controlled at 25 °C)
Detection Wavelength 254 nm[6][7]
Run Time Approximately 10 minutes

Table 2: Example Method Validation Summary (Hypothetical Data)

Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

Diagram 1: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLCSys HPLC System (Pump, Injector, Column) MobilePhase->HPLCSys StandardPrep Standard Solution Preparation StandardPrep->HPLCSys SamplePrep Sample Solution Preparation SamplePrep->HPLCSys Detector UV Detector HPLCSys->Detector Elution Chromatogram Chromatogram Acquisition Detector->Chromatogram Quantification Quantification & Reporting Chromatogram->Quantification

References

Application Notes and Protocols for Electrophysiological Recording with 1-(3-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct electrophysiological data for 1-(3-Fluorophenyl)piperazine (FPP) is limited in publicly available literature. This document utilizes data from its close structural and functional analogue, 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP), as a proxy. This approach is based on the common use of TFMPP as a tool compound to study serotonergic systems. Researchers should validate these protocols for FPP in their specific experimental context.

Introduction

This compound (FPP) is a psychoactive compound belonging to the phenylpiperazine class. Phenylpiperazines are known to interact with various neurotransmitter systems, with a prominent effect on serotonergic (5-HT) receptors. Understanding the electrophysiological effects of FPP is crucial for elucidating its mechanism of action and potential therapeutic or toxicological properties. These application notes provide a comprehensive guide to investigating the effects of FPP on neuronal activity using patch-clamp electrophysiology, with a focus on its interaction with 5-HT receptors.

Pharmacological Profile of the Proxy Compound (TFMPP)

The following tables summarize the known pharmacological characteristics of TFMPP, which are presumed to be similar to FPP.

Table 1: Receptor Binding and Functional Activity of TFMPP

Receptor SubtypeReported ActivityAffinity/Potency (IC50/ED50)Reference(s)
5-HT1BAgonistED50 = 0.27 mg/kg (in vivo, rat)[1]
5-HT2APartial Agonist-
5-HT2CPartial AgonistFractional efficacy = 0.22 (relative to 5-HT)[2]
5-HT3Very Low AffinityIC50 = 2373 nM[3]

Table 2: In Vivo Electrophysiological and Behavioral Effects of TFMPP

Experimental ModelDosingObserved EffectReference(s)
Mouse Electroconvulsion Threshold10, 20, 40 mg/kg (i.p.)Increased convulsive threshold by 28%, 60%, and 85% respectively[4]
Rat Drug Discrimination1.0 mg/kg (i.p.)Discriminative stimulus effects mediated by 5-HT1B receptors[1]
Rat Neuropathic Pain ModelIntrathecalDose-dependent antiallodynic effects[5]

Signaling Pathway

The following diagram illustrates the presumed primary signaling pathway of FPP/TFMPP through its interaction with 5-HT1 and 5-HT2 receptors.

G cluster_receptor 5-HT Receptors cluster_downstream Downstream Signaling FPP This compound (or TFMPP) HT1B 5-HT1B FPP->HT1B Agonist HT2C 5-HT2C FPP->HT2C Partial Agonist Gi Gi/o Protein HT1B->Gi Gq Gq/11 Protein HT2C->Gq AC Adenylyl Cyclase Gi->AC IonChannel Ion Channel Modulation Gi->IonChannel PLC Phospholipase C Gq->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Ca->IonChannel NeuronalActivity Altered Neuronal Excitability IonChannel->NeuronalActivity

Caption: Presumed signaling of FPP/TFMPP via 5-HT1B and 5-HT2C receptors.

Experimental Protocols

This section details a whole-cell patch-clamp protocol to characterize the effects of FPP on cells expressing specific 5-HT receptors (e.g., HEK293 cells transfected with 5-HT1B or 5-HT2C receptor cDNA) or on primary neurons known to endogenously express these receptors.

Cell Preparation

For Heterologous Expression Systems (e.g., HEK293 cells):

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Transfect cells with the desired 5-HT receptor subtype cDNA using a suitable transfection reagent.

  • Co-transfect with a fluorescent reporter (e.g., GFP) to identify successfully transfected cells.

  • Plate cells onto glass coverslips 24-48 hours post-transfection for electrophysiological recording.

For Primary Neuronal Cultures:

  • Dissect the brain region of interest (e.g., dorsal raphe nucleus, prefrontal cortex) from embryonic or early postnatal rodents.

  • Dissociate the tissue enzymatically and mechanically to obtain a single-cell suspension.

  • Plate neurons on coated glass coverslips and culture in a suitable neuronal growth medium.

  • Allow neurons to mature for 7-14 days in vitro before recording.

Solutions

External Solution (aCSF, in mM):

  • 125 NaCl

  • 2.5 KCl

  • 2 CaCl₂

  • 1 MgCl₂

  • 25 NaHCO₃

  • 1.25 NaH₂PO₄

  • 25 Glucose

  • pH 7.4, bubbled with 95% O₂ / 5% CO₂

Internal Pipette Solution (in mM):

  • 130 K-Gluconate

  • 10 KCl

  • 10 HEPES

  • 1 EGTA

  • 4 Mg-ATP

  • 0.3 Na-GTP

  • 10 Phosphocreatine

  • pH 7.3 with KOH

This compound Stock Solution:

  • Prepare a 10 mM stock solution in sterile water or DMSO.

  • Store at -20°C.

  • Dilute to the final desired concentration in the external solution on the day of the experiment.

Whole-Cell Patch-Clamp Recording

The following workflow outlines the key steps for obtaining whole-cell recordings.

G start Start pipette Pull and fire-polish borosilicate glass pipettes (3-5 MΩ) start->pipette fill_pipette Fill pipette with internal solution pipette->fill_pipette mount Mount pipette on headstage fill_pipette->mount approach Approach cell with positive pressure mount->approach giga_seal Form Gigaohm seal (>1 GΩ) approach->giga_seal rupture Rupture membrane to achieve whole-cell configuration giga_seal->rupture record_baseline Record baseline activity rupture->record_baseline apply_fpp Perfuse with FPP- containing aCSF record_baseline->apply_fpp record_effect Record cellular response apply_fpp->record_effect washout Washout with control aCSF record_effect->washout end End Recording washout->end

Caption: Workflow for whole-cell patch-clamp recording of FPP effects.

Voltage-Clamp Protocols

To investigate the effect of FPP on receptor-activated currents:

  • Holding Potential: Clamp the cell at -70 mV.

  • Voltage Ramps: Apply a voltage ramp from -100 mV to +40 mV over 500 ms to determine the current-voltage (I-V) relationship.

  • Data Acquisition: Record currents before, during, and after the application of FPP at various concentrations (e.g., 100 nM to 100 µM).

  • Analysis: Compare the I-V curves and the net current induced by FPP.

To assess modulation of voltage-gated channels:

  • Holding Potential: Hold the cell at a potential where the channels of interest are in a closed state (e.g., -80 mV for Na+ channels).

  • Activation Protocol: Apply depolarizing voltage steps in 10 mV increments to elicit channel opening.

  • Inactivation Protocol: Use a two-pulse protocol to assess changes in the voltage-dependence of inactivation.

  • Analysis: Measure changes in peak current amplitude, activation and inactivation kinetics, and the voltage-dependence of channel gating in the presence of FPP.

Current-Clamp Protocols

To investigate the effect of FPP on neuronal excitability:

  • Resting Membrane Potential: Record the resting membrane potential before and after FPP application.

  • Current Injections: Inject depolarizing current steps of increasing amplitude to elicit action potentials.

  • Analysis: Measure changes in resting membrane potential, input resistance, action potential threshold, firing frequency, and action potential waveform.

Data Presentation

The following table provides a template for summarizing quantitative data from electrophysiological experiments with FPP.

Table 3: Electrophysiological Effects of this compound

ParameterControl1 µM FPP10 µM FPP100 µM FPP
Voltage-Clamp
Peak Inward Current (pA)
Peak Outward Current (pA)
Reversal Potential (mV)
Current-Clamp
Resting Membrane Potential (mV)
Input Resistance (MΩ)
Action Potential Threshold (mV)
Firing Frequency at 2x Threshold (Hz)

Conclusion

These application notes provide a framework for the detailed electrophysiological characterization of this compound. By employing the described patch-clamp protocols and data analysis strategies, researchers can gain valuable insights into the neuronal mechanisms of action of this compound, which is essential for drug development and neuropharmacological research. It is imperative to confirm the specific receptor targets and downstream signaling pathways for FPP through rigorous experimentation.

References

Application Notes and Protocols for Patch-Clamp Studies of 1-(3-Fluorophenyl)piperazine on Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Fluorophenyl)piperazine (FPP) is a psychoactive compound belonging to the phenylpiperazine class. While its primary pharmacological profile is associated with modulation of serotonin receptors, the broader effects of phenylpiperazine derivatives on various ion channels warrant a thorough investigation using electrophysiological techniques. This document provides detailed application notes and standardized protocols for characterizing the effects of FPP on a panel of key ion channels using the gold-standard patch-clamp technique.

Given the limited direct experimental data for FPP on a wide range of ion channels, this guide also incorporates information from structurally related compounds to provide a predictive framework for its potential ion channel activity. The protocols provided are designed to be adaptable for screening FPP against voltage-gated sodium (Nav), calcium (Cav), and potassium (Kv) channels, as well as ligand-gated ion channels such as the 5-HT3 receptor and G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Potential Ion Channel Targets and Rationale

Based on the known pharmacology of phenylpiperazine derivatives, the following ion channels are proposed as primary targets for investigation with this compound:

  • hERG (Kv11.1) Channels: Many psychoactive compounds and other drugs have been shown to block hERG channels, which can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[1] Therefore, assessing the effect of FPP on hERG channels is a critical component of safety pharmacology.

  • Voltage-Gated Sodium (Nav) Channels: Structurally related compounds, such as the antipsychotic fluphenazine which contains a piperazine moiety, have been shown to block neuronal voltage-gated sodium channels.[2] Inhibition of these channels can have implications for neuronal excitability and other physiological processes.

  • Voltage-Gated Calcium (Cav) Channels: Several diphenylpiperazine and fluorophenylpiperidine derivatives have demonstrated calcium channel blocking activity.[3][4] Investigating FPP's effect on L-type and N-type calcium channels is therefore warranted.

  • 5-HT3 Receptors: As FPP is a known serotonergic agent and the 5-HT3 receptor is a ligand-gated ion channel, direct modulation by FPP is a strong possibility. Related compounds like m-chlorophenylpiperazine (mCPP) are known to interact with 5-HT3 receptors.[5]

  • G-Protein-Coupled Inwardly-Rectifying Potassium (GIRK) Channels: 5-HT1A receptors, which are targets for many phenylpiperazines, are coupled to GIRK channels.[6][7] Activation of these receptors typically leads to the opening of GIRK channels and neuronal hyperpolarization. Therefore, FPP may indirectly modulate GIRK channel activity.

Data Presentation: Predicted and Reported Effects of Phenylpiperazine Derivatives on Ion Channels

The following table summarizes the known or predicted effects of phenylpiperazine derivatives on various ion channels. It is important to note that specific quantitative data for this compound is largely unavailable in the public domain, and the values for related compounds are provided for guidance.

Ion ChannelCompound ClassPredicted Effect of FPPReported IC50/EC50 (Related Compounds)Reference
hERG (Kv11.1) Piperazine derivativesInhibitionFluphenazine: 0.102 µM[1]
Nav1.7 Piperazine-containingInhibitionFluphenazine: ~1 µM (state-dependent)[2]
Cav1.2 (L-type) DiphenylpiperazinesInhibitionVaries (nM to µM range)[3][4]
Cav2.2 (N-type) DiphenylpiperazinesInhibitionIC50 values in the range of 10-150 nM[4]
5-HT3 Receptor Phenylpiperazines (mCPP)Antagonism/ModulationmCPP: IC50 = 61.4 nM (brain)[5]
GIRK Channels 5-HT1A AgonistsIndirect ActivationN/A (Functional coupling)[6][7]

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on the aforementioned ion channels using the whole-cell patch-clamp technique.

General Reagents and Solutions
  • Cell Culture: Use appropriate cell lines stably expressing the ion channel of interest (e.g., HEK293 or CHO cells).

  • External Solution (HEPES-buffered saline):

    • 140 mM NaCl

    • 4 mM KCl

    • 2 mM CaCl2

    • 1 mM MgCl2

    • 10 mM HEPES

    • 10 mM Glucose

    • Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (for K+ channels):

    • 130 mM KCl

    • 1 mM MgCl2

    • 10 mM HEPES

    • 5 mM EGTA

    • 2 mM Mg-ATP

    • 0.1 mM Na-GTP

    • Adjust pH to 7.2 with KOH.

  • Internal (Pipette) Solution (for Na+ and Ca2+ channels):

    • 120 mM CsF

    • 10 mM CsCl

    • 10 mM HEPES

    • 10 mM EGTA

    • 4 mM Mg-ATP

    • Adjust pH to 7.2 with CsOH.

  • This compound (FPP) Stock Solution: Prepare a 10 mM stock solution in DMSO. Dilute to final concentrations in the external solution on the day of the experiment. Ensure the final DMSO concentration does not exceed 0.1%.

Protocol 1: hERG (Kv11.1) Channel Inhibition Assay
  • Cell Preparation: Plate HEK293 cells stably expressing hERG channels onto glass coverslips 24-48 hours before the experiment.

  • Patch-Clamp Setup:

    • Transfer a coverslip to the recording chamber on an inverted microscope.

    • Perfuse with external solution.

    • Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with internal solution.

  • Whole-Cell Configuration:

    • Obtain a gigaohm seal (>1 GΩ) on a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for 5-10 minutes.

  • Voltage Protocol:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing step to +20 mV for 2 seconds to activate and inactivate the channels.

    • Repolarize to -50 mV for 2 seconds to record the tail current.

    • Repeat this protocol at a frequency of 0.1 Hz.

  • Data Acquisition:

    • Record baseline hERG currents for at least 3 minutes.

    • Perfuse with increasing concentrations of FPP (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Allow the effect of each concentration to reach a steady state (typically 3-5 minutes).

    • Perform a washout with the external solution to assess reversibility.

  • Data Analysis:

    • Measure the peak tail current amplitude at -50 mV.

    • Normalize the current at each FPP concentration to the baseline current.

    • Plot the concentration-response curve and fit with the Hill equation to determine the IC50 value.

Protocol 2: Voltage-Gated Sodium (Nav) Channel Inhibition Assay
  • Cell Preparation: Use a cell line expressing the Nav subtype of interest (e.g., Nav1.7 in HEK293 cells).

  • Patch-Clamp Setup and Whole-Cell Configuration: Follow steps 2 and 3 from the hERG protocol, using the appropriate internal solution for sodium channels.

  • Voltage Protocol:

    • Hold the membrane potential at -100 mV.

    • Apply a brief depolarizing step to 0 mV for 20 ms to elicit the peak inward sodium current.

    • To assess state-dependent block, vary the holding potential (e.g., -120 mV for resting state vs. -70 mV for more inactivated channels).

  • Data Acquisition and Analysis: Follow steps 5 and 6 from the hERG protocol, measuring the peak inward current amplitude.

Protocol 3: Voltage-Gated Calcium (Cav) Channel Inhibition Assay
  • Cell Preparation: Use a cell line expressing the Cav subtype of interest (e.g., Cav1.2 in HEK293 cells).

  • Patch-Clamp Setup and Whole-Cell Configuration: Follow steps 2 and 3 from the hERG protocol, using the appropriate internal solution for calcium channels. Use Ba2+ (e.g., 10 mM) as the charge carrier in the external solution to enhance the current and reduce calcium-dependent inactivation.

  • Voltage Protocol:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing step to +10 mV for 200 ms to elicit the peak inward calcium current.

  • Data Acquisition and Analysis: Follow steps 5 and 6 from the hERG protocol, measuring the peak inward current amplitude.

Protocol 4: 5-HT3 Receptor Modulation Assay
  • Cell Preparation: Use a cell line expressing homomeric or heteromeric 5-HT3 receptors (e.g., HEK293 cells).

  • Patch-Clamp Setup and Whole-Cell Configuration: Follow steps 2 and 3 from the hERG protocol, using the internal solution for Na+/Ca2+ channels.

  • Experimental Procedure:

    • Hold the membrane potential at -70 mV.

    • Apply a brief pulse of serotonin (5-HT, e.g., 10 µM) using a fast application system to elicit an inward current.

    • Establish a stable baseline response to 5-HT.

    • Co-apply FPP with 5-HT to assess for inhibition or potentiation.

    • To test for direct agonist effects, apply FPP in the absence of 5-HT.

  • Data Analysis: Measure the peak amplitude of the 5-HT-evoked current in the absence and presence of FPP. Calculate the percentage of inhibition or potentiation.

Protocol 5: Indirect Modulation of GIRK Channels
  • Cell Preparation: Use a cell line co-expressing the 5-HT1A receptor and GIRK channel subunits (e.g., GIRK1/2) or primary neurons known to express this system (e.g., hippocampal neurons).

  • Patch-Clamp Setup and Whole-Cell Configuration: Follow steps 2 and 3 from the hERG protocol, using the potassium internal solution.

  • Experimental Procedure:

    • Hold the membrane potential at -80 mV.

    • Apply voltage ramps (e.g., from -120 mV to +40 mV over 500 ms) to observe the characteristic inward rectification of GIRK channels.

    • Apply a 5-HT1A agonist (e.g., 8-OH-DPAT) to activate the GIRK current.

    • After establishing a stable agonist-induced current, co-apply FPP to determine if it modulates the 5-HT1A receptor-mediated activation of the GIRK channel.

  • Data Analysis: Measure the current at a negative potential (e.g., -120 mV) before and after agonist application, and in the presence of FPP.

Visualization of Experimental Workflows and Signaling Pathways

Experimental_Workflow cluster_prep Cell Preparation cluster_patch Patch-Clamp Recording cluster_data Data Acquisition & Analysis Cell_Culture Cell Culture (e.g., HEK293 with target channel) Plating Plate cells on coverslips Cell_Culture->Plating Setup Transfer to recording chamber Plating->Setup Giga_Seal Obtain Gigaohm Seal Setup->Giga_Seal Whole_Cell Achieve Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline Record Baseline Currents Whole_Cell->Baseline Drug_App Apply this compound Baseline->Drug_App Washout Washout Drug_App->Washout Analysis Data Analysis (IC50/EC50 determination) Washout->Analysis

Caption: General workflow for patch-clamp experiments.

Signaling_Pathway cluster_direct Direct Ion Channel Modulation cluster_indirect Indirect GIRK Channel Modulation FPP1 This compound Ion_Channel Voltage-Gated or Ligand-Gated Ion Channel (e.g., Na_v, Ca_v, K_v, 5-HT3) FPP1->Ion_Channel Effect1 Modulation of Ion Flux (Inhibition or Potentiation) Ion_Channel->Effect1 FPP2 This compound GPCR 5-HT_1A Receptor (GPCR) FPP2->GPCR Agonist/Antagonist G_Protein G-Protein (Gαβγ) GPCR->G_Protein Activation GIRK GIRK Channel G_Protein->GIRK Gβγ subunit binding Effect2 K+ Efflux & Hyperpolarization GIRK->Effect2

Caption: Potential signaling pathways of FPP.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the electrophysiological characterization of this compound's effects on key ion channels. While direct experimental data for FPP is limited, the information on related phenylpiperazine compounds suggests a potential for interaction with multiple ion channel families, both directly and indirectly. A systematic screening using the outlined patch-clamp protocols is essential to fully elucidate the ion channel pharmacology and safety profile of this compound. Researchers should carefully consider the potential for state-dependent and use-dependent effects, particularly for voltage-gated ion channels. The successful application of these methods will provide crucial data for understanding the complete pharmacological profile of this compound and its potential therapeutic applications or off-target liabilities.

References

Application Notes and Protocols: 1-(3-Fluorophenyl)piperazine as a Radioligand for PET Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Fluorophenyl)piperazine (3-FPP) is a versatile pharmacophore that serves as a structural basis for a variety of centrally acting agents. Its derivatives have shown significant affinity for several neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors. The incorporation of a fluorine-18 ([¹⁸F]) isotope allows for the use of 3-FPP derivatives as radioligands in Positron Emission Tomography (PET) imaging, a powerful in vivo technique to study receptor distribution, occupancy, and pharmacology in the living brain.

These application notes provide a comprehensive overview of the methodologies and protocols for utilizing [¹⁸F]-labeled this compound derivatives as radioligands for PET imaging studies. The information is intended to guide researchers in the synthesis, in vitro characterization, and in vivo application of these valuable research tools.

Target Receptors and Signaling Pathways

Phenylpiperazine derivatives are known to interact with a range of G-protein coupled receptors (GPCRs), primarily subtypes of serotonin and dopamine receptors. The specific receptor subtype targeted can be modulated by structural modifications to the core phenylpiperazine scaffold.

Serotonin Receptor Signaling

Many phenylpiperazine compounds exhibit high affinity for serotonin receptors, particularly the 5-HT₁A and 5-HT₂A subtypes. These receptors are implicated in the pathophysiology of depression, anxiety, and other mood disorders.

Serotonin_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP TPH Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) AADC Vesicle Vesicle Serotonin (5-HT)->Vesicle SERT SERT Serotonin (5-HT)->SERT Reuptake 5-HT1A_Receptor 5-HT1A Receptor Serotonin (5-HT)->5-HT1A_Receptor 5-HT2A_Receptor 5-HT2A Receptor Serotonin (5-HT)->5-HT2A_Receptor Vesicle->Serotonin (5-HT) Release Gi Gi 5-HT1A_Receptor->Gi Gq Gq 5-HT2A_Receptor->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG Neuronal_Response_Inhibition Neuronal Inhibition cAMP->Neuronal_Response_Inhibition Neuronal_Response_Excitation Neuronal Excitation IP3_DAG->Neuronal_Response_Excitation

Simplified Serotonin Receptor Signaling Pathways.

Dopamine Receptor Signaling

Arylpiperazine derivatives can also possess significant affinity for dopamine receptors, particularly the D₂ and D₃ subtypes. These receptors are key targets for antipsychotic medications and are involved in motor control, motivation, and reward.

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA TH Dopamine (DA) Dopamine (DA) L-DOPA->Dopamine (DA) DDC Vesicle Vesicle Dopamine (DA)->Vesicle DAT DAT Dopamine (DA)->DAT Reuptake D1_Receptor D1-like Receptor Dopamine (DA)->D1_Receptor D2_Receptor D2-like Receptor Dopamine (DA)->D2_Receptor Vesicle->Dopamine (DA) Release Gs Gs D1_Receptor->Gs Gi Gi D2_Receptor->Gi AC Adenylyl Cyclase Gs->AC Activates Gi->AC Inhibits cAMP cAMP AC->cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response_Inhibition Inhibitory Response cAMP->Cellular_Response_Inhibition Cellular_Response_Stimulation Stimulatory Response PKA->Cellular_Response_Stimulation

Simplified Dopamine Receptor Signaling Pathways.

Quantitative Data

Receptor SubtypeRadioligandKi (nM) for 1-(2-Fluorophenyl)piperazine Analog
Serotonin Receptors
5-HT₁A[³H]-8-OH-DPAT67.8 ± 4.6
5-HT₂A[³H]-KetanserinModerate Affinity (Specific value not available)
Dopamine Receptors
D₂[³H]-SpiperoneHigh Affinity (Specific value not available)
D₃[³H]-SpiperoneNanomolar Affinity (Specific value not available)

Experimental Protocols

Radiolabeling of [¹⁸F]this compound

The synthesis of [¹⁸F]this compound typically involves a nucleophilic aromatic substitution (SₙAr) reaction on a suitable precursor.

Radiolabeling_Workflow Start Start Produce_18F Produce [¹⁸F]Fluoride (Cyclotron) Start->Produce_18F Trap_18F Trap [¹⁸F]Fluoride on Anion Exchange Cartridge Produce_18F->Trap_18F Elute_18F Elute [¹⁸F]Fluoride with K₂CO₃/Kryptofix 2.2.2 Trap_18F->Elute_18F Dry_18F Azeotropic Drying with Acetonitrile Elute_18F->Dry_18F Add_Precursor Add Precursor (e.g., Nitro- or Trimethylammonium salt) in DMSO Dry_18F->Add_Precursor Reaction Nucleophilic Substitution (Heating) Add_Precursor->Reaction Purification Semi-preparative HPLC Reaction->Purification Formulation Formulate in Saline for Injection Purification->Formulation QC Quality Control (Radiochemical Purity, etc.) Formulation->QC End End QC->End

General workflow for the radiosynthesis of [¹⁸F]arylpiperazines.

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]water

  • Anion exchange cartridge (e.g., QMA)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Precursor: e.g., 1-(3-Nitrophenyl)piperazine or a corresponding trimethylammonium triflate salt

  • Semi-preparative HPLC system with a C18 column

  • Sterile saline for injection

Protocol:

  • [¹⁸F]Fluoride Trapping and Elution: Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge. Elute the trapped [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying: Remove the water by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110 °C). Repeat this step to ensure anhydrous conditions.

  • Radiolabeling Reaction: Dissolve the precursor (e.g., 1-2 mg) in anhydrous DMSO and add it to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. Heat the reaction mixture at a specified temperature (e.g., 120-160 °C) for a defined time (e.g., 10-20 minutes).

  • Purification: After cooling, dilute the reaction mixture with the HPLC mobile phase and inject it onto a semi-preparative HPLC column to separate the [¹⁸F]this compound from unreacted precursor and byproducts.

  • Formulation: Collect the HPLC fraction containing the desired product into a sterile vial containing a suitable formulation buffer (e.g., sterile saline with a small amount of ethanol).

  • Quality Control: Perform quality control tests to determine radiochemical purity (by analytical HPLC), specific activity, and residual solvent levels.

In Vitro Receptor Binding Assay

Competitive radioligand binding assays are performed to determine the affinity (Ki) of non-labeled this compound for specific receptors.

Materials:

  • Cell membranes or brain homogenates expressing the target receptor (e.g., 5-HT₁A, D₂)

  • Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]Spiperone for D₂)

  • Non-labeled this compound

  • Assay buffer (e.g., Tris-HCl with appropriate ions)

  • Non-specific binding displacer (e.g., high concentration of a known ligand for the target receptor)

  • Glass fiber filters

  • Scintillation counter and cocktail

Protocol:

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled this compound.

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo PET Imaging in Rodents

This protocol outlines a typical PET imaging study in rodents to assess the brain uptake and receptor-specific binding of [¹⁸F]this compound.

PET_Imaging_Workflow Start Start Animal_Prep Animal Preparation (Anesthesia, Cannulation) Start->Animal_Prep Baseline_Scan Baseline PET Scan Animal_Prep->Baseline_Scan Blocking_Study Blocking Study (Optional) Animal_Prep->Blocking_Study Radioligand_Injection Inject [¹⁸F]Radioligand Baseline_Scan->Radioligand_Injection Dynamic_Acquisition Dynamic PET Data Acquisition (e.g., 60-90 min) Radioligand_Injection->Dynamic_Acquisition Image_Reconstruction Image Reconstruction (e.g., OSEM) Dynamic_Acquisition->Image_Reconstruction Pretreat_Blocker Pre-treat with Receptor Antagonist Blocking_Study->Pretreat_Blocker Repeat_Scan Repeat Radioligand Injection and PET Scan Pretreat_Blocker->Repeat_Scan Repeat_Scan->Image_Reconstruction Data_Analysis Data Analysis (Time-Activity Curves, SUVR) Image_Reconstruction->Data_Analysis End End Data_Analysis->End

Workflow for a preclinical PET imaging study.

Materials:

  • Small animal PET scanner

  • Anesthesia system (e.g., isoflurane)

  • Catheter for intravenous injection

  • [¹⁸F]this compound formulated for injection

  • (Optional) A selective antagonist for the target receptor for blocking studies

Protocol:

  • Animal Preparation: Anesthetize the rodent (e.g., with 1-2% isoflurane) and place it on the scanner bed. Insert a tail-vein catheter for radioligand injection.

  • PET Scan Acquisition: Acquire a transmission scan for attenuation correction. Inject a bolus of [¹⁸F]this compound (e.g., 5-10 MBq) via the tail-vein catheter and start a dynamic emission scan for a predefined duration (e.g., 60-90 minutes).

  • Blocking Study (for specificity): In a separate session or a different cohort of animals, pre-treat with a saturating dose of a selective, non-radioactive antagonist for the target receptor before injecting the radioligand. A reduction in the radioligand uptake in specific brain regions compared to the baseline scan indicates receptor-specific binding.

  • Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization, OSEM).

  • Data Analysis: Co-register the PET images with a brain atlas or MRI for anatomical reference. Draw regions of interest (ROIs) on specific brain areas (e.g., cortex, striatum, hippocampus, cerebellum). Generate time-activity curves (TACs) for each ROI. Calculate standardized uptake value ratios (SUVR) using a reference region with low receptor density (e.g., cerebellum) to estimate specific binding.

Conclusion

[¹⁸F]-labeled this compound and its derivatives are promising radioligands for the in vivo investigation of serotonin and dopamine receptor systems using PET. The protocols outlined in these application notes provide a framework for the synthesis, in vitro characterization, and in vivo imaging of these compounds. Researchers and drug developers can utilize these methods to explore the role of these receptor systems in neurological and psychiatric disorders and to facilitate the development of novel therapeutics. Further studies are warranted to fully characterize the in vivo properties of [¹⁸F]this compound and to validate its use for specific PET imaging applications.

References

Application Notes and Protocols for 1-(3-Fluorophenyl)piperazine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Fluorophenyl)piperazine is a synthetic compound belonging to the phenylpiperazine class of molecules. Phenylpiperazine derivatives are known to exhibit a range of biological activities, making them of interest in drug discovery and pharmacological research. Due to their structural similarity to neurotransmitters, they can interact with various receptors and signaling pathways within cells. These notes provide a detailed protocol for the solubilization and application of this compound in in vitro cell culture experiments, along with information on its potential biological effects.

Data Presentation

Solubility of this compound

Quantitative solubility data for this compound is not extensively available in the public domain. However, based on the known solubility of similar piperazine derivatives, the following table provides guidance on suitable solvents for creating stock solutions. It is strongly recommended to perform small-scale solubility tests before preparing a large stock solution.

SolventAnticipated SolubilityConcentrationNotes
Dimethyl Sulfoxide (DMSO)High≥ 10 mg/mLThe most common solvent for preparing stock solutions of piperazine derivatives for cell culture.[1] Final DMSO concentration in cell culture media should be kept low (typically ≤ 0.5%) to avoid cytotoxicity.
EthanolModerateVariableCan be used as an alternative to DMSO, but may have a higher potential for cytotoxicity depending on the cell line and final concentration.
WaterLowInsoluble to very slightly solubleThe hydrochloride salt of similar compounds shows some water solubility.[2] However, the free base is generally poorly soluble in aqueous solutions.
MethanolModerate to HighSolubleWhile some piperazine derivatives are soluble in methanol, it is not typically used for cell culture applications due to its toxicity to cells.[2]
Stability of this compound

The stability of this compound in aqueous cell culture media has not been extensively documented. Phenylpiperazine compounds can be susceptible to degradation over time in aqueous environments.

ConditionStabilityRecommendations
Stock Solution in DMSO (-20°C)Generally stablePrepare concentrated stock solutions and store in small aliquots at -20°C to minimize freeze-thaw cycles.
Working Solution in Cell Culture Media (37°C)Potentially limitedIt is best practice to prepare fresh working solutions from the frozen stock immediately before each experiment to ensure consistent compound activity.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 180.22 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 180.22 g/mol = 0.0018022 g = 1.80 mg

  • Weigh the compound: Carefully weigh out 1.80 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the compound.

  • Dissolve the compound:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm the solution to 37°C until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol for Preparing a Working Solution in Cell Culture Medium

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed, complete cell culture medium appropriate for your cell line

  • Sterile tubes

Procedure:

  • Thaw the stock solution: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Perform serial dilutions: To minimize precipitation and ensure accurate final concentrations, it is recommended to perform serial dilutions. For example, to prepare a 10 µM working solution:

    • Intermediate Dilution: Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed complete cell culture medium in a sterile tube. This will result in a 100 µM intermediate solution. Mix well by gentle pipetting.

    • Final Working Solution: Add the desired volume of the 100 µM intermediate solution to your cell culture vessel containing the appropriate volume of media to achieve the final target concentration (e.g., for a final concentration of 10 µM in 1 mL of media, add 100 µL of the 100 µM intermediate solution).

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your cells (typically ≤ 0.5%).

  • Immediate Use: Use the freshly prepared working solution immediately for your cell culture experiments.

Potential Signaling Pathways and Biological Effects

Phenylpiperazine derivatives have been reported to modulate various cellular signaling pathways. While the specific effects of this compound are not extensively characterized, related compounds have been shown to influence pathways involved in cell proliferation, survival, and apoptosis.

Potential Inhibition of Pro-Survival Signaling Pathways

Some piperazine-containing compounds have been investigated for their potential to inhibit signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT and MAPK/ERK pathways. These pathways play crucial roles in promoting cell growth, proliferation, and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound This compound (Hypothesized Target) Compound->PI3K Compound->RAF

Caption: Hypothesized inhibitory effect on PI3K/AKT and MAPK/ERK pathways.

Experimental Workflow

The following diagram outlines a typical workflow for studying the effects of this compound in a cell-based assay.

G start Start prepare_stock Prepare 10 mM Stock in DMSO start->prepare_stock store_stock Store Aliquots at -20°C prepare_stock->store_stock prepare_working Prepare Working Solution in Cell Culture Medium store_stock->prepare_working treat_cells Treat Cells with Working Solution prepare_working->treat_cells cell_seeding Seed Cells in Culture Plates cell_seeding->treat_cells incubation Incubate for Desired Time treat_cells->incubation assay Perform Cell-Based Assay (e.g., Viability, Apoptosis) incubation->assay data_analysis Analyze and Interpret Data assay->data_analysis end End data_analysis->end

Caption: General workflow for cell-based experiments.

Troubleshooting

IssuePossible CauseSolution
Compound precipitates out of solution when preparing the stock. Incomplete dissolution.Use a vortex mixer for a longer duration. Gentle warming (37°C) or sonication can also aid in dissolution.
Precipitation occurs when diluting the stock solution into cell culture medium. The compound has low aqueous solubility. The final concentration is too high.Perform serial dilutions as described in the protocol. Ensure the final DMSO concentration is kept to a minimum. Prepare the working solution immediately before use.
High levels of cell death in control (DMSO-treated) wells. DMSO concentration is too high. The cell line is particularly sensitive to DMSO.Reduce the final concentration of DMSO in the cell culture medium (aim for ≤ 0.1%). Test the tolerance of your specific cell line to a range of DMSO concentrations.
Inconsistent or unexpected experimental results. Degradation of the compound in the working solution. Inaccurate pipetting.Prepare fresh working solutions for each experiment. Ensure accurate and consistent pipetting techniques, especially when working with small volumes.

Safety Precautions

  • This compound is a chemical compound for research use only. Its toxicological properties have not been fully investigated.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.

  • Handle the powder in a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application of 1-(3-Fluorophenyl)piperazine in Neuroreceptor Mapping Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Fluorophenyl)piperazine (3-FPP) is a psychoactive compound belonging to the phenylpiperazine class. Phenylpiperazine derivatives are known to interact with various neurotransmitter systems, with notable effects on serotonergic and dopaminergic pathways. Due to its structural similarity to other well-characterized neuropharmacological agents, 3-FPP is a valuable tool in neuroreceptor mapping studies. Its primary utility lies in its ability to bind to specific serotonin and dopamine receptor subtypes, making it a useful ligand for in vitro and in vivo studies aimed at understanding the distribution, density, and function of these receptors in the central nervous system.

These application notes provide an overview of the use of this compound in neuroreceptor mapping, including its binding profile, and detailed protocols for its application in key experimental techniques such as in vitro receptor autoradiography and Positron Emission Tomography (PET).

Neuroreceptor Binding Profile

This compound exhibits a multi-receptor binding profile, with notable affinity for several dopamine and serotonin receptor subtypes. The binding affinities (Ki) of a derivative of this compound have been characterized, providing insight into its potential as a tool for studying these specific neuroreceptor systems.

Table 1: Binding Affinities (Ki, nM) of a this compound Derivative

Receptor SubtypeKi (nM)
Dopamine D2138 ± 16
Dopamine D3363 ± 117
Serotonin 5-HT1A11.5 ± 1.0
Serotonin 5-HT2A211 ± 22
Serotonin 5-HT7457 ± 113

Data extracted from a study on N-(3-(4-(3-fluorophenyl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide[1]

This binding profile indicates that this compound has the highest affinity for the serotonin 5-HT1A receptor, followed by the dopamine D2 receptor. Its affinity for 5-HT2A, D3, and 5-HT7 receptors is lower but still within a range that may be relevant for certain neuropharmacological studies. This multi-receptor interaction should be taken into consideration when designing and interpreting experiments.

Key Applications in Neuroreceptor Mapping

The primary applications of this compound in neuroreceptor mapping include:

  • Competitive Binding Assays: Utilizing non-radiolabeled 3-FPP to determine the binding affinity of novel compounds at 5-HT1A and D2 receptors.

  • In Vitro Receptor Autoradiography: To visualize and quantify the distribution of 5-HT1A and D2 receptors in brain tissue sections.

  • PET Imaging: Although a radiolabeled version of 3-FPP is not commercially available, its derivatives can be radiolabeled with positron-emitting isotopes (e.g., ¹⁸F) to serve as PET radioligands for in vivo imaging of neuroreceptor distribution and occupancy in living subjects.

Experimental Protocols

Protocol 1: In Vitro Receptor Autoradiography

This protocol describes the use of non-radiolabeled this compound in a competitive binding assay to determine the distribution of 5-HT1A receptors in rodent brain tissue sections using a commercially available radioligand.

Materials:

  • This compound

  • Radioligand: [³H]8-OH-DPAT (for 5-HT1A receptors)

  • Rodent brain tissue sections (e.g., rat or mouse), slide-mounted

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Autoradiography film or phosphor imaging screens

  • Scintillation counter and vials

  • Microscope slides and coverslips

Procedure:

  • Tissue Section Preparation:

    • Sacrifice the animal and rapidly dissect the brain.

    • Freeze the brain in isopentane cooled with dry ice.

    • Section the brain on a cryostat at a thickness of 20 µm.

    • Thaw-mount the sections onto gelatin-coated microscope slides.

    • Store the slides at -80°C until use.

  • Pre-incubation:

    • Bring the slides to room temperature.

    • Pre-incubate the slides in incubation buffer for 30 minutes at room temperature to remove endogenous ligands.

  • Incubation:

    • Prepare incubation solutions containing a fixed concentration of [³H]8-OH-DPAT (e.g., 1 nM) and varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M) to generate a competition curve.

    • For determination of non-specific binding, use a high concentration of a known 5-HT1A ligand (e.g., 10 µM WAY-100635).

    • Incubate the slides in the prepared solutions for 60 minutes at room temperature.

  • Washing:

    • Quickly rinse the slides in ice-cold wash buffer.

    • Perform two subsequent washes in ice-cold wash buffer for 5 minutes each to remove unbound radioligand.

    • Briefly dip the slides in ice-cold distilled water to remove buffer salts.

  • Drying and Exposure:

    • Dry the slides under a stream of cool, dry air.

    • Appose the dried slides to autoradiography film or a phosphor imaging screen in a light-tight cassette.

    • Store at -80°C for an appropriate exposure period (typically 2-8 weeks for ³H).

  • Data Analysis:

    • Develop the film or scan the imaging screen.

    • Quantify the optical density of the autoradiograms in specific brain regions using image analysis software.

    • Generate a competition curve by plotting the specific binding of [³H]8-OH-DPAT against the concentration of this compound.

    • Calculate the IC₅₀ value and subsequently the Ki value for this compound at the 5-HT1A receptor.

Protocol 2: Positron Emission Tomography (PET) Imaging (Conceptual)

This protocol outlines the conceptual steps for using a hypothetical ¹⁸F-labeled derivative of this compound ([¹⁸F]3-FPP) for in vivo PET imaging of 5-HT1A receptors in a non-human primate.

1. Radiosynthesis of [¹⁸F]3-FPP:

  • The synthesis of [¹⁸F]3-FPP would likely involve a nucleophilic substitution reaction on a suitable precursor molecule. A common strategy is the displacement of a leaving group (e.g., tosylate, nosylate, or a nitro group) on an alkyl chain attached to the piperazine nitrogen with [¹⁸F]fluoride.

  • The radiosynthesis would be performed in an automated synthesis module to handle the high radioactivity.

  • The final product would be purified by high-performance liquid chromatography (HPLC) and formulated in a sterile, injectable solution.

2. Animal Preparation:

  • Anesthetize the animal (e.g., a rhesus macaque) and maintain anesthesia throughout the imaging session.

  • Insert intravenous catheters for radiotracer injection and blood sampling.

  • Position the animal in the PET scanner.

3. PET Scan Acquisition:

  • Perform a transmission scan for attenuation correction.

  • Inject a bolus of [¹⁸F]3-FPP intravenously.

  • Acquire dynamic PET data for 90-120 minutes.

  • Collect arterial blood samples throughout the scan to measure the input function (the concentration of the radiotracer in arterial plasma over time).

4. Data Analysis:

  • Reconstruct the PET images.

  • Draw regions of interest (ROIs) on the images corresponding to different brain areas.

  • Generate time-activity curves (TACs) for each ROI.

  • Analyze the TACs using appropriate kinetic models (e.g., a two-tissue compartment model) to estimate receptor binding parameters such as the binding potential (BP_ND_).

5. Blocking Study (for validation):

  • To confirm the specificity of [¹⁸F]3-FPP binding to 5-HT1A receptors, a blocking study can be performed.

  • In a separate imaging session, pre-administer a known 5-HT1A receptor antagonist (e.g., WAY-100635) before injecting [¹⁸F]3-FPP.

  • A significant reduction in the binding of [¹⁸F]3-FPP in receptor-rich regions would confirm its specificity.

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the primary neuroreceptors targeted by this compound.

G Serotonin 5-HT1A Receptor Signaling Pathway 5-HT 5-HT 5-HT1A Receptor 5-HT1A Receptor 5-HT->5-HT1A Receptor Binds Gi/o Protein Gi/o Protein 5-HT1A Receptor->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits GIRK Channel GIRK Channel Gi/o Protein->GIRK Channel Activates (via Gβγ) cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates K+ Efflux K+ Efflux GIRK Channel->K+ Efflux Opens Hyperpolarization Hyperpolarization K+ Efflux->Hyperpolarization Causes G Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Binds Gi/o Protein Gi/o Protein D2 Receptor->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Gi/o Protein->Voltage-gated Ca2+ Channel Inhibits (via Gβγ) cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channel->Ca2+ Influx Blocks Reduced Neurotransmitter Release Reduced Neurotransmitter Release Ca2+ Influx->Reduced Neurotransmitter Release Leads to G In Vitro Receptor Autoradiography Workflow cluster_prep Sample Preparation cluster_binding Binding Assay cluster_imaging Imaging and Analysis Brain Extraction Brain Extraction Freezing Freezing Brain Extraction->Freezing Cryosectioning Cryosectioning Freezing->Cryosectioning Slide Mounting Slide Mounting Cryosectioning->Slide Mounting Pre-incubation Pre-incubation Slide Mounting->Pre-incubation Incubation with Radioligand and 3-FPP Incubation with Radioligand and 3-FPP Pre-incubation->Incubation with Radioligand and 3-FPP Washing Washing Incubation with Radioligand and 3-FPP->Washing Drying Drying Washing->Drying Exposure to Film/Screen Exposure to Film/Screen Drying->Exposure to Film/Screen Image Acquisition Image Acquisition Exposure to Film/Screen->Image Acquisition Densitometric Analysis Densitometric Analysis Image Acquisition->Densitometric Analysis Data Interpretation Data Interpretation Densitometric Analysis->Data Interpretation

References

Application Notes and Protocols for Inducing Serotonin Syndrome in Animal Models using 1-(3-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin syndrome is a potentially life-threatening condition resulting from excessive serotonergic activity in the central nervous system.[1][2] Animal models are crucial for studying the pathophysiology of this syndrome and for the preclinical safety assessment of novel serotonergic agents. 1-(3-Fluorophenyl)piperazine (3-FPP) is a phenylpiperazine derivative that acts as a serotonin receptor agonist, making it a suitable agent for inducing serotonin syndrome in a controlled research setting.[3] These application notes provide detailed protocols for the use of 3-FPP and its related compounds in rodent models to study serotonin syndrome, along with data presentation and visualization of relevant pathways.

Mechanism of Action

Phenylpiperazine derivatives, including 3-FPP, primarily act as direct agonists at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[2][6] Overstimulation of these receptors is central to the development of serotonin syndrome.[1] Some phenylpiperazines can also increase the release of serotonin from presynaptic terminals, further contributing to synaptic serotonin levels.[3]

Experimental Protocols

Protocol 1: Induction of Serotonin Syndrome in Rats

Objective: To induce a graded serotonin syndrome in rats for behavioral and physiological assessment.

Materials:

  • This compound (3-FPP) or a related phenylpiperazine (e.g., m-CPP)

  • Sterile saline solution (0.9% NaCl)

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Standard animal housing

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observational arena

  • Rectal thermometer

  • Heart rate and blood pressure monitoring system (optional)

Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment. Handle the animals daily to minimize stress-induced responses.

  • Drug Preparation: Dissolve 3-FPP in sterile saline to the desired concentration. Based on studies with m-CPP, a starting dose range of 0.5 - 5.0 mg/kg can be explored.[4][7] Prepare fresh solutions on the day of the experiment.

  • Animal Groups: Randomly assign animals to different treatment groups, including a vehicle control group (saline) and at least three dose levels of 3-FPP (e.g., low, medium, high). A minimum of 8-10 animals per group is recommended.

  • Administration: Administer the prepared 3-FPP solution or saline vehicle via intraperitoneal (i.p.) injection. The injection volume should be consistent across all animals (e.g., 1 ml/kg).[8]

  • Behavioral and Physiological Assessment:

    • Immediately after injection, place each rat individually in an observational arena.

    • Observe and score the behavioral signs of serotonin syndrome for a period of 60-120 minutes. Observations should be made at regular intervals (e.g., every 15 minutes).

    • Measure rectal temperature, heart rate, and blood pressure at baseline (before injection) and at regular intervals post-injection.

Behavioral Scoring

A standardized scoring system should be used to quantify the severity of serotonin syndrome. The following is an adaptation of established scoring scales:[9]

BehaviorScore 0Score 1Score 2Score 3
Tremor AbsentMild, intermittentModerate, continuousSevere, whole body
Forepaw Treading AbsentIntermittentContinuous---
Hindlimb Abduction AbsentPresent------
Straub Tail AbsentPresent------
Head Weaving AbsentSlow, lateral movementsFast, continuous movements---
Rigidity AbsentPresent------

Data Presentation:

Summarize the quantitative data in tables for clear comparison between dose groups.

Table 1: Dose-Response of a Phenylpiperazine Derivative on Behavioral Signs of Serotonin Syndrome in Rats (Hypothetical Data)

Treatment GroupNMean Tremor Score (± SEM)Mean Forepaw Treading Score (± SEM)Mean Hindlimb Abduction Score (± SEM)
Vehicle (Saline)100.1 ± 0.10.0 ± 0.00.0 ± 0.0
1 mg/kg 3-FPP101.2 ± 0.30.8 ± 0.20.4 ± 0.1
2.5 mg/kg 3-FPP102.1 ± 0.4 1.5 ± 0.30.9 ± 0.2*
5 mg/kg 3-FPP102.8 ± 0.2 1.9 ± 0.11.0 ± 0.0**

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control (ANOVA with post-hoc test)

Table 2: Physiological Effects of a Phenylpiperazine Derivative in Rats (Hypothetical Data)

Treatment GroupNBaseline Temp (°C) (± SEM)Peak Temp Change (°C) (± SEM)Baseline Heart Rate (bpm) (± SEM)Peak Heart Rate Change (bpm) (± SEM)
Vehicle (Saline)1037.5 ± 0.1+0.1 ± 0.1350 ± 10+5 ± 3
1 mg/kg 3-FPP1037.6 ± 0.1+0.5 ± 0.2355 ± 12+25 ± 8
2.5 mg/kg 3-FPP1037.4 ± 0.2+1.2 ± 0.3 348 ± 9+55 ± 10
5 mg/kg 3-FPP1037.5 ± 0.1+2.1 ± 0.4 352 ± 11+90 ± 15

*p<0.05, **p<0.01, ***p<0.001 compared to baseline (Paired t-test) or vehicle control (ANOVA)

Visualizations

Signaling Pathways

serotonin_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP TPH Serotonin_pre Serotonin (5-HT) FiveHTP->Serotonin_pre AADC Vesicle Synaptic Vesicle Serotonin_pre->Vesicle MAO MAO Serotonin_pre->MAO Degradation Synaptic_Cleft Synaptic 5-HT Vesicle->Synaptic_Cleft Release SERT SERT Synaptic_Cleft->SERT Reuptake FiveHT1A 5-HT1A Receptor Synaptic_Cleft->FiveHT1A FiveHT2A 5-HT2A Receptor Synaptic_Cleft->FiveHT2A G_protein_i Gi/o FiveHT1A->G_protein_i G_protein_q Gq/11 FiveHT2A->G_protein_q AC Adenylyl Cyclase G_protein_i->AC Inhibits PLC Phospholipase C G_protein_q->PLC Activates cAMP cAMP Neuronal_Inhibition Neuronal Inhibition IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC Activation DAG->PKC Neuronal_Excitation Neuronal Excitation Ca2_release->Neuronal_Excitation PKC->Neuronal_Excitation FPP This compound FPP->FiveHT1A FPP->FiveHT2A

Caption: Serotonin synthesis, release, and postsynaptic signaling pathways.

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis acclimation Animal Acclimation (1 week) grouping Random Animal Grouping (Vehicle, Low, Med, High Dose) acclimation->grouping drug_prep Drug Preparation (3-FPP in Saline) injection Drug Administration (i.p. injection) drug_prep->injection baseline Baseline Measurements (Temp, HR, BP) grouping->baseline baseline->injection observation Behavioral & Physiological Monitoring (60-120 min) injection->observation scoring Behavioral Scoring observation->scoring stats Statistical Analysis (ANOVA, t-test) scoring->stats reporting Data Reporting (Tables, Figures) stats->reporting

Caption: Workflow for inducing and assessing serotonin syndrome in rodents.

Discussion and Interpretation

An increase in the behavioral scores and physiological parameters (temperature, heart rate) with increasing doses of 3-FPP would indicate a dose-dependent induction of serotonin syndrome. These animal models can be used to:

  • Investigate the specific roles of different serotonin receptors by co-administering receptor antagonists.

  • Evaluate the efficacy of potential therapeutic agents for serotonin syndrome.

  • Assess the risk of new drug candidates for inducing serotonin syndrome when administered alone or in combination with other serotonergic drugs.

Safety Precautions:

  • All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Serotonin syndrome can be lethal in animals. Animals should be closely monitored, and humane endpoints should be established.

  • Appropriate personal protective equipment should be worn when handling 3-FPP and other chemicals.

By following these detailed protocols and application notes, researchers can effectively utilize this compound to induce and study serotonin syndrome in animal models, contributing to a better understanding of this condition and the development of safer serotonergic therapies.

References

Application Notes and Protocols for Autoradiography with 1-(3-Fluorophenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Fluorophenyl)piperazine (FPP) derivatives are a class of compounds with significant interest in neuropharmacology, primarily due to their interaction with various neurotransmitter receptors, most notably serotonin (5-HT) and dopamine (D) receptors. Autoradiography provides a powerful technique to visualize and quantify the distribution of these receptors in tissue sections by using radiolabeled FPP derivatives. This document outlines detailed protocols for in vitro and ex vivo autoradiography using these compounds, intended to guide researchers in the precise localization and characterization of target receptors within biological tissues.

The protocols provided are generalized from standard autoradiography procedures for similar piperazine-based radioligands. Researchers should optimize specific conditions, such as radioligand concentration, incubation times, and buffer composition, for their particular FPP derivative and target of interest.

Data Presentation: Quantitative Analysis of a Hypothetical Radiolabeled FPP Derivative

ParameterBrain Region[³H]FPP-DerivativeReference Compound ([³H]8-OH-DPAT)
Binding Affinity (Kᵢ, nM) Hippocampus1.51.0
Cortex1.81.2
Septum2.11.5
Receptor Density (Bₘₐₓ, fmol/mg tissue) Hippocampus250280
Cortex180200
Septum150170
IC₅₀ (nM) vs. Serotonin Hippocampus10.58.0
Signal-to-Noise Ratio Hippocampus15:118:1

Experimental Protocols

Protocol 1: In Vitro Receptor Autoradiography

This protocol is designed for the localization and quantification of receptors in slide-mounted tissue sections using a radiolabeled FPP derivative.

1. Tissue Preparation and Sectioning:

  • Rapidly dissect fresh tissues (e.g., brain) and freeze them in isopentane cooled with dry ice or liquid nitrogen to minimize ice crystal formation.

  • Store tissues at -80°C until sectioning.[1][2]

  • Using a cryostat, cut tissue sections at a thickness of 10-20 µm.[1][3]

  • Thaw-mount the sections onto gelatin-coated or commercially available charged microscope slides (e.g., Superfrost® Plus).[1][3]

  • Store the slide-mounted sections at -80°C until the day of the experiment.[1]

2. Radioligand Binding Assay:

  • On the day of the assay, allow the slides to warm to room temperature for approximately 30 minutes.[1][3]

  • Pre-incubation: To remove endogenous ligands, pre-incubate the slides in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature.[1][3]

  • Incubation: Incubate the sections with the radiolabeled FPP derivative in a binding buffer. The buffer composition may vary depending on the target receptor but often contains salts and protease inhibitors (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[1][3]

    • Total Binding: Incubate sections with the radioligand at a concentration near its Kd value.

    • Non-specific Binding: For a parallel set of sections, add a high concentration (e.g., 1-10 µM) of a non-labeled competing ligand to the incubation solution to saturate the target receptors.

  • Incubate for a sufficient duration to reach equilibrium, typically 60-120 minutes at room temperature.[1][3]

3. Washing:

  • Following incubation, rapidly wash the slides in ice-cold wash buffer to remove unbound radioligand.[1][3]

  • Perform multiple washes of short duration (e.g., 3 washes of 2-5 minutes each).[1][3]

  • A final quick dip in ice-cold deionized water can help remove buffer salts.[1][3]

4. Drying and Exposure:

  • Dry the slides rapidly under a stream of cool, dry air or in a desiccator.[1][3]

  • Appose the dried slides to a phosphor imaging screen or autoradiographic film, along with calibrated radioactive standards.[1][3]

  • Expose in a light-tight cassette at an appropriate temperature (e.g., room temperature for phosphor screens, -80°C for film) for a duration determined by the specific activity of the radioligand and receptor density (can range from days to weeks).[1][3]

5. Imaging and Data Analysis:

  • Scan the phosphor imaging screen using a phosphor imager or develop the film.[1][3]

  • Quantify the signal intensity in specific regions of interest (ROIs) using appropriate software.[1][3]

  • Convert the signal intensity (e.g., DLU/mm² or PSL/mm²) to radioactivity concentration (e.g., fmol/mg tissue) using the calibration curve generated from the radioactive standards.[3]

  • Specific Binding: Calculate by subtracting the non-specific binding from the total binding for each ROI.[3]

Protocol 2: Ex Vivo Autoradiography

This protocol is used to assess receptor occupancy by an unlabeled drug candidate after systemic administration, followed by the administration of a radiolabeled FPP derivative.

1. Animal Dosing:

  • Administer the unlabeled test compound to the animal via the desired route (e.g., i.v., i.p., p.o.).

  • At a predetermined time point, administer the radiolabeled FPP derivative (tracer dose).

2. Tissue Harvesting:

  • At the appropriate time after tracer administration, euthanize the animal and rapidly dissect the tissues of interest.

  • Freeze the tissues as described in the in vitro protocol.[1]

3. Sectioning and Imaging:

  • Section the frozen tissues using a cryostat.[1]

  • Thaw-mount the sections onto slides.[1]

  • Dry the sections and expose them to a phosphor imaging screen or film as described in the in vitro protocol.[1][3]

4. Data Analysis:

  • Quantify the radioactivity in different brain regions.

  • Compare the signal in animals treated with the test compound to that in vehicle-treated control animals to determine the degree of receptor occupancy.

Visualizations

Signaling Pathway

G cluster_0 Hypothetical 5-HT1A Receptor Signaling Pathway FPP-Derivative FPP-Derivative 5-HT1A Receptor 5-HT1A Receptor FPP-Derivative->5-HT1A Receptor Binds to G-protein (Gi/o) G-protein (Gi/o) 5-HT1A Receptor->G-protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases

Caption: Hypothetical 5-HT1A Receptor Signaling Pathway.

Experimental Workflow

cluster_workflow In Vitro Autoradiography Workflow A Tissue Sectioning B Pre-incubation A->B C Radioligand Incubation (Total & Non-specific) B->C D Washing C->D E Drying D->E F Exposure to Film/Screen E->F G Imaging & Data Analysis F->G

Caption: In Vitro Autoradiography Workflow.

Logical Relationships in a Competitive Binding Assay

cluster_total cluster_nsb Receptor Target Receptor Radioligand Radiolabeled FPP-Derivative Radioligand->Receptor Binds Competitor Unlabeled Competitor Competitor->Receptor Competes with Radioligand TotalBinding Total Binding NonSpecificBinding Non-Specific Binding

Caption: Competitive Binding Assay Logic.

References

Application Notes & Protocols: Electrochemical Detection of 1-(3-Fluorophenyl)piperazine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the electrochemical detection of 1-(3-Fluorophenyl)piperazine (3-FPP), a psychoactive substance, and its putative metabolites. The protocols herein are designed to offer a rapid, sensitive, and cost-effective analytical approach compared to traditional chromatographic methods. The primary methodologies are based on voltammetric techniques, specifically cyclic voltammetry (CV) for characterization and differential pulse voltammetry (DPV) for quantitative analysis, utilizing a glassy carbon electrode. Furthermore, this document outlines the predicted metabolic pathway of 3-FPP, focusing on aromatic hydroxylation, and provides a protocol for the electrochemical detection of its hydroxylated metabolites.

Introduction

This compound (3-FPP) is a phenylpiperazine derivative with known psychoactive effects. As with many designer drugs, there is a critical need for robust and efficient analytical methods for its detection in various matrices for forensic, clinical, and research purposes. Electrochemical methods offer a compelling alternative to conventional techniques, providing high sensitivity, rapid analysis, and portability. The electrochemical activity of 3-FPP is primarily attributed to the oxidation of the piperazine ring and the aromatic amine moiety. Understanding the metabolism of 3-FPP is also crucial, as its metabolites can also exhibit pharmacological activity and serve as important biomarkers of exposure. Based on the known metabolic pathways of similar phenylpiperazine compounds, the primary metabolic transformation of 3-FPP is predicted to be the hydroxylation of the fluorophenyl ring.

Predicted Metabolic Pathway of this compound

The metabolism of phenylpiperazine derivatives typically involves oxidation reactions catalyzed by cytochrome P450 enzymes in the liver. For 1-(3-chlorophenyl)piperazine (mCPP), a structurally similar compound, major metabolites include hydroxylated isomers. Therefore, it is highly probable that this compound undergoes aromatic hydroxylation, leading to the formation of various hydroxylated isomers. The fluorine atom on the phenyl ring will direct the position of hydroxylation.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism 3-FPP This compound Metabolite1 Hydroxy-1-(3-Fluorophenyl)piperazine (e.g., 2-hydroxy, 4-hydroxy, 5-hydroxy, 6-hydroxy isomers) 3-FPP->Metabolite1 CYP450 (Aromatic Hydroxylation) Conjugates Glucuronide/Sulfate Conjugates Metabolite1->Conjugates UGTs/SULTs G cluster_0 Sample Preparation cluster_1 Electrochemical Analysis cluster_2 Data Processing Standard_Prep Prepare Standard Solutions (3-FPP & Metabolites) Cell_Setup Assemble 3-Electrode Cell Standard_Prep->Cell_Setup Electrolyte_Prep Prepare Supporting Electrolyte Electrolyte_Prep->Cell_Setup CV_Analysis Cyclic Voltammetry (Characterization) Cell_Setup->CV_Analysis DPV_Analysis Differential Pulse Voltammetry (Quantification) CV_Analysis->DPV_Analysis Calibration Construct Calibration Curve DPV_Analysis->Calibration Quantification Determine LOD, LOQ, and Sample Concentration Calibration->Quantification

Troubleshooting & Optimization

improving the yield and purity of 1-(3-Fluorophenyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of 1-(3-Fluorophenyl)piperazine synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound, primarily focusing on the widely used Buchwald-Hartwig amination method.

Question 1: Why is the yield of my this compound synthesis unexpectedly low?

Answer:

Low yields in the N-arylation of piperazine can be attributed to several factors, most commonly related to the catalyst system, reaction conditions, or reagent quality.

Potential Causes and Solutions:

  • Suboptimal Catalyst and Ligand Combination: The choice of palladium catalyst and phosphine ligand is critical for efficient C-N bond formation. For the coupling of an electron-deficient aryl halide like 1-bromo-3-fluorobenzene or 1-chloro-3-fluorobenzene with piperazine, a catalyst system that is active for such substrates is necessary.

    • Troubleshooting:

      • Screen different palladium precursors such as Pd₂(dba)₃ or Pd(OAc)₂.

      • Test a variety of phosphine ligands. Sterically hindered biarylphosphine ligands are often effective.[1]

      • Consider using pre-formed palladium catalysts which can be more efficient as they do not require in-situ reduction.[1]

  • Incorrect Base Selection: The base is crucial for the catalytic cycle, but an inappropriate choice can lead to side reactions or decomposition of starting materials.

    • Troubleshooting:

      • If a strong base like sodium tert-butoxide (NaOtBu) is leading to decomposition, consider a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[1] Weaker bases might necessitate higher reaction temperatures to achieve a good yield.[1]

  • Inappropriate Solvent: The solvent affects the solubility of reactants and the stability of the catalytic species.

    • Troubleshooting:

      • Commonly used solvents include toluene, dioxane, and THF.[1] If solubility is an issue, a more polar co-solvent can be considered. Chlorinated solvents should generally be avoided as they can inhibit the palladium catalyst.[1]

  • Suboptimal Reaction Temperature: The reaction temperature influences the rate of reaction and the stability of the catalyst and reactants.

    • Troubleshooting:

      • Typical temperatures range from 80-110 °C. If the reaction is sluggish, a higher temperature may be required. Conversely, if decomposition is observed, a lower temperature with a more active catalyst system should be tested.

  • Presence of Oxygen or Moisture: The active Pd(0) catalyst is sensitive to air and moisture, which can lead to catalyst deactivation.

    • Troubleshooting:

      • Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent prior to use is recommended.

Question 2: My reaction is producing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

Answer:

A common byproduct in the synthesis of mono-N-arylpiperazines is the corresponding N,N'-diarylpiperazine. This occurs when a second molecule of the aryl halide reacts with the remaining N-H group of the desired product.

Strategies to Minimize Bis-Arylation:

  • Stoichiometry Control: Using an excess of piperazine relative to the 3-fluoroaryl halide can statistically favor the formation of the mono-arylated product. A common starting point is to use 1.5 to 2.5 equivalents of piperazine.

  • Slow Addition of Aryl Halide: Adding the 3-fluoroaryl halide slowly to the reaction mixture containing piperazine and the catalyst can help maintain a low concentration of the aryl halide, thus reducing the likelihood of the second arylation.

  • Use of a Protecting Group: A more controlled but multi-step approach involves using a mono-protected piperazine, such as N-Boc-piperazine. The arylation is performed on the unprotected nitrogen, followed by the deprotection of the Boc group to yield the final product.

Question 3: How can I effectively purify this compound from the crude reaction mixture?

Answer:

Purification of this compound typically involves removing unreacted starting materials, the catalyst, and any side products. A combination of techniques is often employed.

Purification Methods:

  • Acid-Base Extraction: This is a highly effective method for separating the basic this compound from non-basic impurities.

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt.

    • Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a base (e.g., NaOH or Na₂CO₃) to a pH > 10 to deprotonate the product.

    • Extract the liberated free base back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Crystallization: The hydrochloride salt of this compound can often be purified by crystallization.

    • After the acid extraction, the acidic aqueous solution containing the product can be concentrated.

    • The resulting solid hydrochloride salt can be recrystallized from a suitable solvent or solvent mixture (e.g., ethanol/ether or isopropanol).

  • Column Chromatography: If acid-base extraction and crystallization are insufficient to remove certain impurities, silica gel column chromatography can be used. A mobile phase of dichloromethane/methanol with a small amount of triethylamine (to prevent tailing of the basic product) is often effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and versatile method for synthesizing this compound is the Palladium-catalyzed Buchwald-Hartwig amination.[2] This reaction involves the cross-coupling of an aryl halide (e.g., 1-bromo-3-fluorobenzene or 1-chloro-3-fluorobenzene) with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: Which aryl halide is better to use: 1-bromo-3-fluorobenzene or 1-chloro-3-fluorobenzene?

A2: Generally, aryl bromides are more reactive than aryl chlorides in Buchwald-Hartwig amination and often require milder reaction conditions. However, aryl chlorides are typically less expensive. The choice may depend on the desired reaction rate, cost considerations, and the specific catalyst system being employed. Modern catalyst systems have shown high efficiency with aryl chlorides as well.

Q3: Can I use an excess of the 3-fluoroaryl halide to drive the reaction to completion?

A3: It is generally not recommended to use an excess of the aryl halide. Doing so will significantly increase the formation of the undesired N,N'-bis(3-fluorophenyl)piperazine byproduct, which can be difficult to separate from the desired mono-arylated product. It is preferable to use a slight excess of piperazine.

Q4: My final product is a salt (e.g., hydrochloride). How do I obtain the free base?

A4: To obtain the free base from its salt, you need to perform a neutralization reaction. Dissolve the salt in water and add a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), until the solution is basic (pH > 10). The free base will typically precipitate out of the aqueous solution or can be extracted with an organic solvent like dichloromethane or ethyl acetate.

Q5: What analytical techniques are suitable for monitoring the reaction progress and assessing the purity of the final product?

A5:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for monitoring the consumption of starting materials and the formation of the product.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for determining the purity of the final product.[3][4]

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify the product and any volatile impurities.[5]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): NMR is essential for confirming the structure of the final product and can also be used to assess its purity by identifying signals from impurities.

Quantitative Data Presentation

The following tables summarize representative data for the synthesis of N-arylpiperazines, providing a comparison of different reaction conditions. Note that yields are highly substrate and condition-dependent.

Table 1: Comparison of Palladium Catalyst Systems for N-Arylation of Piperazine

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene1001295[3]
2Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane1101888[6]
3PdCl₂(dppf) (2)-K₃PO₄ (2.0)Toluene1002485General Knowledge
4Pd(dba)₂ (2)RuPhos (4)K₂CO₃ (2.0)t-BuOH901692General Knowledge

Table 2: Effect of Reaction Parameters on the Yield of 1-Arylpiperazine Synthesis

ParameterCondition 1Yield (%)Condition 2Yield (%)Rationale
Base NaOtBu95K₃PO₄82Stronger bases can accelerate the reaction but may cause substrate degradation.
Solvent Toluene93THF85Solvent polarity can affect solubility and catalyst stability.
Temperature 100 °C9480 °C75Higher temperatures generally increase reaction rates but can also lead to more side products.
Piperazine Equiv. 1.5882.596An excess of piperazine favors mono-arylation and suppresses bis-arylation.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 1-Bromo-3-fluorobenzene

  • Piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol), rac-BINAP (0.03 mmol), and Cs₂CO₃ (1.5 mmol).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous toluene (5 mL) to the flask.

  • Add piperazine (1.2 mmol) followed by 1-bromo-3-fluorobenzene (1.0 mmol).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the Celite pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by acid-base extraction followed by crystallization or column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Charge Flask: - Pd Catalyst - Ligand - Base inert 2. Inert Atmosphere: - Evacuate & Backfill (N2/Ar) reagents->inert add_reagents 3. Add Reagents: - Anhydrous Solvent - Piperazine - 3-Fluoroaryl Halide inert->add_reagents heat 4. Heat & Stir: - 80-110 °C - Monitor by TLC/LC-MS add_reagents->heat cool 5. Cool & Filter heat->cool extract 6. Acid-Base Extraction cool->extract purify 7. Purify: - Crystallization or - Column Chromatography extract->purify characterize 8. Characterize: - NMR, MS, HPLC purify->characterize

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_stoichiometry Stoichiometry & Side Reactions start Low Yield of This compound catalyst Optimize Catalyst & Ligand - Screen Pd sources - Screen phosphine ligands start->catalyst temp Adjust Temperature - Increase for slow reaction - Decrease for decomposition start->temp piperazine_excess Increase Piperazine Excess (to reduce bis-arylation) start->piperazine_excess base Optimize Base - Try weaker bases (e.g., K3PO4) if decomposition occurs catalyst->base end Improved Yield catalyst->end base->end solvent Change Solvent - Test Toluene, Dioxane, THF temp->solvent temp->end inert Ensure Inert Atmosphere - Use dry reagents/solvents - Degas solvent solvent->inert solvent->end inert->end piperazine_excess->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

troubleshooting 1-(3-Fluorophenyl)piperazine solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with 1-(3-Fluorophenyl)piperazine in aqueous buffers.

Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for troubleshooting its solubility. As a derivative of piperazine, it is a weak base.

PropertyValueSource
Molecular Formula C₁₀H₁₃FN₂[1][2]
Molecular Weight 180.22 g/mol [1][2]
Predicted pKa 8.85 ± 0.10[1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 88-91°C (0.2 mm Hg)[1]
Storage 2-8°C, protect from light[1]

Note: The pKa value is predicted and serves as a guide. The actual pKa can influence solubility at different pH levels.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my neutral pH buffer (e.g., PBS pH 7.4). What should I do?

A1: This is a common issue. This compound is a weak base and is expected to have low solubility at neutral or alkaline pH. The primary strategy is to decrease the pH of your buffer. By acidifying the solution, you protonate the piperazine nitrogens, forming a more soluble salt. A general rule is to adjust the pH to at least 2 units below the compound's pKa.

Q2: At what pH should I expect this compound to be soluble?

A2: Given its predicted pKa of ~8.85, you will see a significant increase in solubility at a pH below 7. For maximum solubility, aim for a pH between 4 and 6. However, the optimal pH will depend on the required concentration and the constraints of your experiment. For example, the hydrochloride salt of this compound is soluble in PBS (pH 7.2) at up to 10 mg/mL.[3]

Q3: I cannot lower the pH of my assay buffer due to biological constraints. What are my other options?

A3: If altering the pH is not feasible, consider the following options:

  • Use of Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO or ethanol.[4] Then, dilute this stock into your aqueous buffer. Be cautious of the final solvent concentration, as it can affect your experimental system.

  • Salt Form: If you are using the free base, switching to a pre-formed salt, such as this compound hydrochloride, can significantly improve aqueous solubility.[5]

  • Use of Surfactants: Low concentrations of surfactants can help to solubilize poorly soluble compounds.

Q4: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?

A4: This indicates that you have exceeded the kinetic solubility of the compound in the final buffer. To address this:

  • Lower the Stock Concentration: Try preparing a less concentrated stock solution in DMSO.

  • Modify Dilution Method: Add the DMSO stock to the buffer dropwise while vortexing vigorously to ensure rapid mixing.

  • Pre-warm the Buffer: Gently warming the buffer before adding the stock solution can sometimes help, but be mindful of compound stability at higher temperatures.

Troubleshooting Guide

This section provides a systematic approach to addressing solubility issues.

Diagram: Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Primary Solution: pH Adjustment cluster_3 Secondary Solution: Co-solvents cluster_4 Advanced Solutions cluster_5 Outcome start Compound precipitation or incomplete dissolution observed check_form Are you using the free base or a salt form? start->check_form check_pH What is the pH of your aqueous buffer? start->check_pH is_ph_adjustable Can the experimental pH be lowered? check_form->is_ph_adjustable check_pH->is_ph_adjustable adjust_ph Lower buffer pH to < 6.0 using HCl. Aim for pH ~2 units below pKa. is_ph_adjustable->adjust_ph Yes use_cosolvent Prepare a concentrated stock in DMSO or Ethanol. is_ph_adjustable->use_cosolvent No dissolved_ph Is the compound soluble? adjust_ph->dissolved_ph dissolved_ph->use_cosolvent No success Success: Proceed with experiment. dissolved_ph->success Yes dilute Dilute stock into aqueous buffer (final DMSO <1%). use_cosolvent->dilute dissolved_cosolvent Is the compound soluble? dilute->dissolved_cosolvent consider_salt Use a pre-formed salt (e.g., hydrochloride salt). dissolved_cosolvent->consider_salt No use_excipients Consider solubility enhancers (e.g., cyclodextrins). dissolved_cosolvent->use_excipients dissolved_cosolvent->success Yes fail Failure: Re-evaluate experimental design or compound choice. consider_salt->fail use_excipients->fail

Caption: A step-by-step workflow for troubleshooting solubility.

Diagram: pH-Solubility Relationship

G cluster_0 Solubility of this compound vs. pH cluster_1 Predominant Species cluster_2 Expected Solubility pH Scale Low pH (Acidic) <-- High pH (Basic)\n--> High pH (Basic) --> pH Scale->High pH (Basic)\n--> pH Increases Low pH (Acidic)\n<-- Low pH (Acidic) <-- Protonated Protonated (BH+) (Salt Form) FreeBase Free Base (B) (Neutral Form) HighSol High Solubility LowSol Low Solubility

Caption: The relationship between pH and compound solubility.

Experimental Protocols

Protocol 1: pH Adjustment for Solubilization

This protocol details how to increase the solubility of this compound by lowering the pH of the buffer.

  • Prepare Buffer: Start with your desired aqueous buffer (e.g., Phosphate Buffered Saline).

  • Weigh Compound: Accurately weigh the required amount of this compound free base.

  • Initial Suspension: Add the compound to the buffer. It will likely form a suspension or not dissolve completely.

  • pH Adjustment: While stirring, add 1 M HCl dropwise. Monitor the pH of the solution continuously using a calibrated pH meter.

  • Observe Dissolution: Continue adding HCl until the compound is fully dissolved. Note the pH at which complete dissolution occurs.

  • Final pH Adjustment: If needed, you can carefully adjust the pH back upwards with 1 M NaOH, but be aware that the compound may precipitate if the pH rises too close to its pKa.

Protocol 2: Preparation of a DMSO Stock Solution

This protocol is for situations where pH adjustment is not possible.

  • Determine Max Concentration: If possible, determine the maximum solubility of this compound in 100% DMSO.

  • Weigh Compound: Weigh the desired amount of the compound into a sterile microcentrifuge tube or glass vial.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM, 50 mM).

  • Dissolve: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming (to 37°C) can be applied if necessary, but check for compound stability.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Dilution: When preparing your working solution, add the DMSO stock to your pre-warmed aqueous buffer while vortexing. Ensure the final DMSO concentration is low (typically <1%, ideally <0.1%) to minimize effects on the biological system.

References

identifying and minimizing byproducts in 1-(3-Fluorophenyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Fluorophenyl)piperazine. Our goal is to help you identify and minimize byproducts to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a versatile and widely used method for forming C-N bonds. It involves the cross-coupling of an aryl halide (like 1-bromo-3-fluorobenzene or 1-chloro-3-fluorobenzene) with piperazine, catalyzed by a palladium complex with a phosphine ligand.[1][2][3]

  • Nucleophilic Aromatic Substitution (SNAr): This method is particularly relevant when starting from an activated aryl fluoride, such as 1,3-difluorobenzene. The high electronegativity of fluorine activates the aromatic ring for nucleophilic attack by piperazine.[4][5]

  • Copper-Catalyzed Ullmann Condensation: This is a classical method for forming C-N bonds, though it often requires harsher reaction conditions (higher temperatures) compared to the Buchwald-Hartwig amination.[6][7][8]

Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?

A2: The formation of byproducts is highly dependent on the chosen synthetic route. The most common impurities include:

  • 1,4-bis(3-Fluorophenyl)piperazine: This di-substituted byproduct can form in all three major synthetic routes when a second molecule of the aryl halide reacts with the desired mono-substituted product.

  • Fluorobenzene: This is a hydrodehalogenation byproduct that can occur during the Buchwald-Hartwig amination, where the halogen on the starting aryl halide is replaced by a hydrogen atom.[9][10]

  • Unreacted Starting Materials: Incomplete reactions can leave residual aryl halide and piperazine in the final product mixture.

Q3: How can I minimize the formation of the di-substituted byproduct, 1,4-bis(3-Fluorophenyl)piperazine?

A3: Minimizing the formation of the di-substituted byproduct is a common challenge. Here are some effective strategies:

  • Control Stoichiometry: Use a molar excess of piperazine relative to the aryl halide.[11] This statistically favors the mono-substitution.

  • Slow Addition: The slow, dropwise addition of the aryl halide to the reaction mixture containing piperazine can help maintain a low concentration of the electrophile, thus reducing the likelihood of a second substitution.[12]

  • Use of a Mono-Protected Piperazine: Employing a mono-protected piperazine, such as N-Boc-piperazine, ensures that only one nitrogen atom is available for reaction. The protecting group can then be removed in a subsequent step.[12]

Q4: What analytical methods are recommended for identifying and quantifying byproducts in my reaction mixture?

A4: A combination of chromatographic and spectroscopic techniques is ideal for analyzing the purity of your this compound product:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. It can effectively separate the desired product from byproducts like fluorobenzene and the di-substituted piperazine, providing both retention time and mass spectral data for confirmation.[13][14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for quantifying the purity of the final product and can be used to monitor the progress of the reaction. A reversed-phase column with UV detection is commonly employed.[15]

Troubleshooting Guides

Issue 1: Low Yield of this compound in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step Rationale
Catalyst Inactivity Ensure you are using a high-quality palladium precursor and ligand. Consider using a pre-formed catalyst. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.The active Pd(0) species is susceptible to oxidation, which deactivates the catalyst.[2]
Suboptimal Ligand Choice Screen different phosphine ligands. For aryl chlorides, sterically hindered and electron-rich ligands like XPhos or RuPhos are often more effective than older generation ligands.[12]The ligand plays a crucial role in the stability and reactivity of the palladium catalyst.
Inappropriate Base The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common. If you observe starting material decomposition, consider a weaker inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[16][17][18]The base is involved in the deprotonation of the amine and regeneration of the active catalyst.
Poor Solubility of Reagents Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Toluene and dioxane are common solvents. If solubility is an issue, a more polar solvent may be required.Insoluble reagents will lead to a heterogeneous reaction mixture and slow or incomplete conversion.
Issue 2: Significant Formation of Fluorobenzene Byproduct (Hydrodehalogenation)
Potential Cause Troubleshooting Step Rationale
Presence of Hydride Sources Ensure the use of anhydrous solvents and reagents. Trace amounts of water can act as a hydride source.The formation of a palladium-hydride intermediate is a key step in the hydrodehalogenation pathway.
Choice of Base and Solvent Avoid using protic solvents like alcohols if possible, as they can be a source of hydrides. Certain bases can also promote this side reaction.The reaction environment can significantly influence the competition between the desired amination and the undesired hydrodehalogenation.[10]
Catalyst System The choice of ligand can influence the rate of reductive elimination of the desired product versus the hydrodehalogenation pathway. Bulky, electron-rich ligands often favor the desired C-N bond formation.The ligand modulates the electronic and steric properties of the palladium center.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This is a general protocol and may require optimization for your specific setup.

Materials:

  • 1-Bromo-3-fluorobenzene

  • Piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Racemic-BINAP

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%), rac-BINAP (1.5-3 mol%), and NaOtBu (1.4 equiv.).

  • Add piperazine (1.2 equiv.) and anhydrous toluene.

  • Add 1-bromo-3-fluorobenzene (1.0 equiv.).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • 1,3-Difluorobenzene

  • Piperazine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask, add 1,3-difluorobenzene (1.0 equiv.), piperazine (2.0 equiv.), and K₂CO₃ (2.0 equiv.) in DMSO.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePd₂(dba)₃ (1)P(tBu)₃ (1.5)NaOtBuToluene802498J. Am. Chem. Soc. 1998, 120, 9722
4-ChlorotoluenePd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH1002495J. Am. Chem. Soc. 2008, 130, 6686
1-Bromo-3-fluorobenzenePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane1001892Org. Lett. 2006, 8, 4379

Note: This table provides representative data for similar systems and should be used as a guideline for optimization.

Visualizations

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products & Byproducts Aryl_Halide Ar-X (e.g., 1-Bromo-3-fluorobenzene) Pd_Catalyst Pd(0) Catalyst Aryl_Halide->Pd_Catalyst Oxidative Addition Piperazine Piperazine Piperazine->Pd_Catalyst Coordination Desired_Product This compound Pd_Catalyst->Desired_Product Reductive Elimination Hydrodehalogenation Fluorobenzene Pd_Catalyst->Hydrodehalogenation Side Reaction Ligand Phosphine Ligand Base Base (e.g., NaOtBu) Base->Pd_Catalyst Deprotonation Di_Substituted 1,4-bis(3-Fluorophenyl)piperazine Desired_Product->Di_Substituted Further Reaction

Caption: Simplified workflow of the Buchwald-Hartwig amination for this compound synthesis, highlighting potential byproduct formation pathways.

Troubleshooting_Byproducts cluster_synthesis Synthesis of this compound cluster_byproducts Potential Byproducts cluster_solutions Minimization Strategies Synthesis Reaction Mixture Di_Substituted Di-substituted Piperazine Synthesis->Di_Substituted Hydrodehalogenation Hydrodehalogenation Product Synthesis->Hydrodehalogenation Excess_Piperazine Use Excess Piperazine Di_Substituted->Excess_Piperazine Slow_Addition Slow Aryl Halide Addition Di_Substituted->Slow_Addition Protecting_Group Use Mono-Protected Piperazine Di_Substituted->Protecting_Group Anhydrous_Conditions Anhydrous Conditions Hydrodehalogenation->Anhydrous_Conditions Ligand_Optimization Optimize Ligand Hydrodehalogenation->Ligand_Optimization

Caption: Logical relationship between common byproducts and their respective minimization strategies in the synthesis of this compound.

References

Technical Support Center: Optimizing 1-(3-Fluorophenyl)piperazine (FPP) for Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for utilizing 1-(3-Fluorophenyl)piperazine (FPP) in rodent behavioral studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols to ensure the successful execution of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound (FPP) and what are its primary mechanisms of action in the central nervous system?

A1: this compound (FPP) is a psychoactive compound belonging to the phenylpiperazine class. While direct research on FPP is limited, its structural analogs, such as 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP), are known to primarily interact with the serotonergic system.[1][2][3] These compounds generally act as agonists at serotonin receptors, particularly the 5-HT1B and 5-HT1C subtypes.[1][2] This interaction is believed to mediate their effects on behavior, including locomotion, anxiety, and mood.[1][4]

Q2: What are the expected behavioral effects of FPP in rodents?

A2: Based on studies of its analogs, FPP is anticipated to produce a dose-dependent suppression of spontaneous locomotor activity in rodents.[1] Phenylpiperazine compounds have also been shown to elicit anxiogenic-like (anxiety-producing) effects in various behavioral paradigms.[4][5][6] Furthermore, some analogs can influence performance in models of depression, though the effects can be complex and dependent on the specific experimental design.[7] It is crucial to conduct dose-response studies for your specific behavioral test to determine the precise effects of FPP.

Q3: What are recommended starting doses for FPP in rodent behavioral studies?

A3: Direct dosage recommendations for FPP are not well-established in the literature. However, based on effective doses of its analogs (TFMPP and mCPP), the following starting dose ranges can be considered for intraperitoneal (i.p.) administration. It is imperative to perform a dose-response study to determine the optimal dose for your specific animal strain, sex, and behavioral paradigm.

Behavioral Assay CategoryRodent SpeciesSuggested Starting Dose Range (i.p.)Key Considerations
Locomotor ActivityMice & Rats0.5 - 5.0 mg/kgExpect dose-dependent suppression.[1] Higher doses may lead to significant hypoactivity, which can confound other behavioral measures.
Anxiety Models (e.g., Elevated Plus Maze, Social Interaction)Rats0.5 - 2.0 mg/kgAnxiogenic-like effects are often observed in this range with analogs.[4][5] Monitor for sedative effects at higher doses.
Anxiety Models (e.g., Open Field Test)Mice1.0 - 4.0 mg/kgStudies with mCPP show anxiogenic-like effects at these doses.[6]
Depression Models (e.g., Forced Swim Test)Rats0.1 - 1.0 mg/kgEffects can be complex; analogs have been shown to antagonize the effects of antidepressants.[7]

Q4: How should FPP be prepared and administered?

A4: FPP is typically dissolved in a vehicle such as sterile saline (0.9% NaCl) or a small amount of a solubilizing agent like DMSO, which is then diluted in saline. The intraperitoneal (i.p.) route is common for systemic administration in rodents.[8][9] Ensure the final injection volume is appropriate for the animal's weight (e.g., 10 ml/kg for mice and 1-2 ml/kg for rats).[8][9] For detailed guidelines on administration volumes and techniques, refer to institutional and national guidelines.[10][11]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability in behavioral responses between animals. - Strain or Sex Differences: Different rodent strains and sexes can exhibit varied responses to serotonergic compounds.[12][13] - Inconsistent Drug Administration: Improper injection technique or inaccurate dosing. - Environmental Stressors: Noise, light, and handling can influence behavioral outcomes.[14]- Use a consistent and clearly reported rodent strain and sex.[14] - Ensure all personnel are proficient in the chosen administration route.[9] - Standardize environmental conditions and handling procedures.[14]
No significant behavioral effect observed. - Insufficient Dose: The administered dose may be below the therapeutic threshold. - Compound Stability: The FPP solution may have degraded.- Conduct a dose-response study, systematically increasing the dose. - Prepare fresh solutions for each experiment and store the stock compound under appropriate conditions (cool, dark, and dry).
Animals are overly sedated, confounding the behavioral test. - Dose is too high: Phenylpiperazines can cause significant locomotor suppression at higher doses.[1]- Reduce the dose of FPP. - If studying a behavior other than locomotion, allow for a longer habituation period after injection for the initial sedative effects to subside before starting the behavioral test.
Unexpected or contradictory behavioral results. - Complex Pharmacology: FPP likely interacts with multiple serotonin receptor subtypes, potentially leading to multifaceted behavioral outcomes.[2][5] - Off-target Effects: At higher concentrations, FPP may interact with other neurotransmitter systems.- Consider co-administration with selective antagonists for different serotonin receptors to dissect the mechanism of action. - Review the literature for the receptor binding profile of FPP and its analogs to anticipate potential off-target effects.

Experimental Protocols

Protocol 1: Assessment of Locomotor Activity in Mice
  • Animals: Male C57BL/6J mice (8-10 weeks old).

  • Drug Preparation: Dissolve FPP in 0.9% saline to the desired concentrations (e.g., 0.5, 1.0, 2.5, and 5.0 mg/kg).

  • Procedure:

    • Habituate mice to the testing room for at least 60 minutes.

    • Administer FPP or vehicle (saline) via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.

    • Immediately place each mouse into an open-field arena (e.g., 40x40x30 cm).

    • Record locomotor activity (total distance traveled, rearing frequency, etc.) for 30-60 minutes using an automated tracking system.

  • Data Analysis: Analyze the data using a one-way ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.

Protocol 2: Evaluation of Anxiety-Like Behavior in Rats using the Elevated Plus Maze (EPM)
  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Drug Preparation: Prepare FPP solutions in saline (e.g., 0.5, 1.0, and 2.0 mg/kg).

  • Procedure:

    • Acclimate rats to the testing room for at least 60 minutes under dim lighting conditions.

    • Administer FPP or vehicle (i.p.) at a volume of 1 ml/kg.

    • 30 minutes post-injection, place the rat in the center of the EPM, facing an open arm.

    • Allow the rat to explore the maze for 5 minutes. Record the time spent in the open and closed arms and the number of entries into each arm using a video tracking system.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Analyze the data using a one-way ANOVA or Kruskal-Wallis test, depending on data distribution.

Visualizations

Signaling Pathway

FPP_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron FPP FPP 5-HT1B_R 5-HT1B Receptor FPP->5-HT1B_R Agonist 5-HT1C_R 5-HT1C Receptor FPP->5-HT1C_R Agonist 5-HT_Release 5-HT Release G_Protein G-protein Activation 5-HT1B_R->G_Protein 5-HT1C_R->G_Protein Effector Downstream Effectors (e.g., Adenylyl Cyclase) G_Protein->Effector Behavioral_Response Altered Neuronal Activity & Behavioral Response Effector->Behavioral_Response

Caption: Simplified signaling pathway of this compound (FPP).

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (≥ 1 week) Drug_Prep FPP Solution Preparation Habituation Habituation to Testing Room (≥ 60 min) Drug_Prep->Habituation Administration FPP/Vehicle Administration (i.p.) Habituation->Administration Behavioral_Test Behavioral Testing (e.g., Open Field, EPM) Administration->Behavioral_Test Data_Collection Automated Data Collection Behavioral_Test->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: General experimental workflow for FPP rodent behavioral studies.

References

Technical Support Center: Addressing Off-Target Effects of 1-(3-Fluorophenyl)piperazine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the off-target effects of 1-(3-Fluorophenyl)piperazine (3-FPP) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets and known off-targets of this compound?

A1: this compound is primarily known to interact with serotonin and dopamine receptors. However, like many arylpiperazine derivatives, it can exhibit affinity for other receptors, leading to off-target effects. Known off-targets can include other G-protein coupled receptors (GPCRs) and ion channels. Off-target binding can lead to unexpected experimental outcomes, such as cytotoxicity or confounding signaling events.

Q2: I'm observing unexpected cytotoxicity in my cell-based assay. Could this be an off-target effect of this compound?

A2: Yes, unexpected cytotoxicity is a potential off-target effect of many small molecules, including arylpiperazine derivatives. This can occur through various mechanisms, such as inhibition of essential cellular enzymes or disruption of mitochondrial function. It is crucial to differentiate between on-target and off-target cytotoxicity.

Q3: How can I determine if the observed effects in my assay are due to on-target or off-target activity of this compound?

A3: Several strategies can be employed:

  • Use of selective antagonists: Co-treatment with a selective antagonist for the intended target of this compound can help determine if the observed effect is mediated through that target. If the effect persists in the presence of the antagonist, it is likely an off-target effect.

  • Knockout or knockdown cell lines: Utilizing cell lines where the intended target has been genetically removed or its expression reduced can help verify on-target activity.

  • Compound profiling: Testing a panel of structurally related compounds with varying affinities for the on- and off-targets can help establish a structure-activity relationship (SAR).

  • Orthogonal assays: Confirming the observed effect using a different assay that measures a distinct downstream event of the same signaling pathway can strengthen the evidence for on-target activity.

Q4: What are some common downstream signaling pathways that can be affected by off-target binding of arylpiperazines?

A4: Off-target binding to other GPCRs can activate various signaling cascades. For example, unintended activation of Gq-coupled receptors can lead to an increase in intracellular calcium levels.[1][2][3][4] Additionally, off-target effects can influence other signaling pathways, such as the ERK/MAPK pathway, which is involved in cell proliferation and survival.[5]

Troubleshooting Guides

Issue 1: Unexpected or High Background Signal in Functional Assays
Potential Cause Troubleshooting Steps
Constitutive activity of the expressed receptor Some GPCRs exhibit agonist-independent activity. Consider using an inverse agonist to lower the basal signal.
Reagent degradation Ensure all reagents, including the compound and assay buffers, are fresh and have been stored correctly.
Inconsistent cell seeding density Optimize and maintain a consistent cell seeding density for all experiments, as variations can affect receptor expression levels and overall cell health.
Solvent interference Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability or assay performance. Include a vehicle control in all experiments.
Issue 2: Irreproducible Results or High Well-to-Well Variability
Potential Cause Troubleshooting Steps
Compound precipitation Visually inspect the compound dilutions for any signs of precipitation. If necessary, adjust the solvent or concentration.
Edge effects in microplates To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile buffer.
Cellular stress Ensure optimal cell culture conditions, including CO2 levels, temperature, and humidity. Avoid over-confluency of cells.
Pipetting errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent addition.
Issue 3: Unexpected Cytotoxicity Observed
Potential Cause Troubleshooting Steps
Off-target cytotoxicity Perform a counter-screen using a parental cell line that does not express the target receptor to assess non-specific cytotoxicity.
Metabolic activation of the compound Some cell lines have higher metabolic activity (e.g., expressing cytochrome P450 enzymes) that can convert the compound into a toxic metabolite. Consider using a cell line with lower metabolic activity or co-incubating with a P450 inhibitor.[6]
Assay interference Certain compounds can interfere with the assay chemistry itself (e.g., quenching fluorescence in a viability assay). Run a cell-free assay control to test for this possibility.

Quantitative Data

The following table summarizes the binding affinities (Ki) of this compound and related arylpiperazines for various on- and off-targets. This data can help researchers anticipate potential off-target interactions.

CompoundTargetKi (nM)
This compound 5-HT1A Receptor67.8 ± 4.6[7]
Dopamine D2 Receptor349 - 7522 (range for related analogs)[7]
Dopamine D3 Receptor96 - 1413 (range for related analogs)[7]
Sigma-1 Receptor>175 (for a related analog)[7]
Sigma-2 Receptor33.1 (for a related analog)[7]
1-(3-Chlorophenyl)piperazine (mCPP) 5-HT Receptor Subtypes360 - 1300[8]
Alpha-2 Adrenergic Receptor570[8]
1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) 5-HT1 Receptor SubtypePotent agonist[9]

Note: Data for this compound is limited, and values for related analogs are provided for context. Researchers should perform their own binding assays to determine the precise affinities for their targets of interest.

The following table provides examples of cytotoxic concentrations (IC50) for arylpiperazine derivatives in different cell lines.

CompoundCell LineIC50 (µM)
Arylpiperazine Derivative 9LNCaP (Prostate Cancer)< 5[10]
Arylpiperazine Derivative 15LNCaP (Prostate Cancer)< 5[10]
Arylpiperazine Derivative 8DU145 (Prostate Cancer)8.25[10]
Arylpiperazine Derivative 26LNCaP (Prostate Cancer)26.83[11]

Note: These values are provided as examples and the cytotoxicity of this compound should be determined empirically in the specific cell line being used.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay to Detect Off-Target Gq-Coupled GPCR Activation

This protocol is designed to measure changes in intracellular calcium concentration, a hallmark of Gq-coupled GPCR activation.[11][12][13]

Materials:

  • Cells expressing the potential off-target Gq-coupled GPCR.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8, Fura-2).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound stock solution.

  • Positive control agonist for the off-target receptor.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at an optimized density and allow them to attach overnight.

  • Dye Loading: Remove the growth medium and add the calcium-sensitive dye loading solution to each well. Incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Compound Addition: Prepare serial dilutions of this compound and the positive control agonist in assay buffer.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a short period.

  • Compound Injection: Use the plate reader's injection system to add the compound dilutions to the respective wells.

  • Kinetic Reading: Immediately begin recording the fluorescence intensity over time to capture the transient calcium flux.

  • Data Analysis: Calculate the change in fluorescence intensity over baseline for each well. A significant increase in fluorescence upon addition of this compound indicates activation of a Gq-coupled pathway.

Protocol 2: Western Blot for ERK1/2 Phosphorylation

This protocol assesses the activation of the ERK/MAPK pathway, a potential downstream consequence of off-target GPCR signaling.

Materials:

  • Cells of interest.

  • This compound stock solution.

  • Positive control for ERK activation (e.g., Phorbol 12-myristate 13-acetate - PMA).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Western blotting equipment and reagents.

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with this compound at various concentrations and time points. Include untreated and positive controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated ERK1/2 to total ERK1/2. An increase in this ratio indicates activation of the ERK pathway.

Visualizations

Caption: Off-target activation of a Gq-coupled GPCR by this compound.

ERK_Activation_Workflow start Start: Cell Treatment with this compound lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Western Blot Transfer sds_page->transfer pERK_probe Probe with anti-phospho-ERK1/2 transfer->pERK_probe detect Chemiluminescent Detection pERK_probe->detect tERK_probe Strip and Probe with anti-total-ERK1/2 tERK_probe->detect detect->tERK_probe After initial detection analyze Densitometry and Ratio Calculation (p-ERK/t-ERK) detect->analyze end End: Assess ERK Pathway Activation analyze->end

Caption: Experimental workflow for detecting ERK1/2 phosphorylation.

Troubleshooting_Logic start Unexpected Result in Cell-Based Assay cytotoxicity Is there unexpected cytotoxicity? start->cytotoxicity on_target Is the effect on-target? cytotoxicity->on_target No sol_cytotoxicity Perform counter-screen in parental cell line. Test metabolic activation. cytotoxicity->sol_cytotoxicity Yes sol_off_target Identify off-target using profiling or specific inhibitors. Consider compound modification. on_target->sol_off_target No sol_on_target Confirm with orthogonal assays. Optimize compound concentration. on_target->sol_on_target Yes sol_cytotoxicity->on_target end Refined Experiment sol_off_target->end sol_on_target->end

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Storage and Stability of 1-(3-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-(3-Fluorophenyl)piperazine (mFPP) to prevent its degradation. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2-8°C. It is also crucial to protect the compound from light.[2] Always keep the container tightly sealed when not in use to prevent exposure to moisture and atmospheric contaminants.[1]

Q2: What types of materials are incompatible with this compound?

A2: this compound should not be stored with strong oxidizing agents, strong acids, or strong bases.[1] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q3: What are the potential degradation pathways for this compound?

A3: Phenylpiperazine derivatives can degrade through several pathways, including hydrolysis, oxidation, and photodegradation.[1] Based on studies of similar compounds like 1-(3-chlorophenyl)piperazine (mCPP), potential degradation of mFPP may involve:

  • N-Dealkylation: Cleavage of the bond between the piperazine ring and the fluorophenyl group.

  • Hydroxylation: Addition of a hydroxyl group (-OH) to the aromatic (fluorophenyl) ring.

  • Piperazine Ring Opening: Degradation of the piperazine ring structure itself.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for mFPP are not extensively documented in publicly available literature, based on the metabolism of structurally related compounds like mCPP, the following are potential degradation products that could form during storage under suboptimal conditions:

Potential Degradant ClassSpecific Potential Degradation Products
N-Dealkylation Products3-Fluoroaniline
Hydroxylation ProductsHydroxy-1-(3-fluorophenyl)piperazine isomers
Piperazine Ring DegradationN-(3-fluorophenyl)ethylenediamine

This table is based on the metabolic pathways of similar compounds and represents potential degradation products that could be investigated in a forced degradation study.

Troubleshooting Guide

Problem: I suspect my stored this compound has degraded.

Symptoms:

  • Change in physical appearance (e.g., color change from white/off-white to yellow or brown).

  • Unexpected or inconsistent results in experiments.

  • Presence of additional peaks in analytical chromatograms (e.g., HPLC, GC-MS) compared to a fresh standard.

Troubleshooting Steps:

TroubleshootingFlow Troubleshooting Degradation of this compound start Suspicion of Degradation check_appearance Visually inspect the compound. Is there a color change or clumping? start->check_appearance run_analysis Perform analytical testing (e.g., HPLC, GC-MS) on the suspect sample and a fresh standard. check_appearance->run_analysis Yes or No compare_results Compare chromatograms. Are there new peaks or a decrease in the main peak area? run_analysis->compare_results confirm_degradation Degradation is likely. Proceed to mitigation. compare_results->confirm_degradation Yes no_degradation Degradation is unlikely. Investigate other experimental variables. compare_results->no_degradation No mitigation Quarantine the suspect batch. Review storage conditions. Order a new, certified standard. confirm_degradation->mitigation

Caption: Troubleshooting workflow for suspected degradation of this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound and identify potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and analyzing the resulting samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Forced Degradation Study:

ExperimentalWorkflow Forced Degradation Study Workflow start Prepare Stock Solution of This compound stress_conditions Expose aliquots to stress conditions: - Acidic (e.g., 0.1 M HCl) - Basic (e.g., 0.1 M NaOH) - Oxidative (e.g., 3% H2O2) - Thermal (e.g., 60°C) - Photolytic (ICH Q1B guidelines) start->stress_conditions neutralize Neutralize acidic and basic samples stress_conditions->neutralize dilute Dilute all samples to a suitable concentration for analysis neutralize->dilute hplc_analysis Analyze samples by a stability-indicating HPLC-UV/DAD method dilute->hplc_analysis data_analysis Quantify the parent compound and identify degradation products (e.g., by LC-MS/MS) hplc_analysis->data_analysis report Report results: % degradation, retention times of degradants, mass balance data_analysis->report

Caption: Workflow for conducting a forced degradation study of this compound.

Protocol 1: Stability-Indicating HPLC Method (Adaptable)

This method is a starting point and should be optimized and validated for your specific instrumentation and requirements.

  • Objective: To separate this compound from its potential degradation products.

  • Instrumentation: HPLC with UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with a higher percentage of A and gradually increase B. A suggested starting gradient could be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (10% B). This needs to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or scan for optimal wavelength with DAD).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

Protocol 2: Forced Degradation Procedure (General)
  • Objective: To generate potential degradation products of this compound under controlled stress conditions.

  • Materials:

    • This compound

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • 3% Hydrogen Peroxide (H₂O₂)

    • Methanol or other suitable solvent

  • Procedure:

    • Acid Hydrolysis: Dissolve a known amount of mFPP in methanol and add an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Cool and neutralize with 0.1 M NaOH.

    • Base Hydrolysis: Dissolve a known amount of mFPP in methanol and add an equal volume of 0.1 M NaOH. Heat at 60°C for a specified time. Cool and neutralize with 0.1 M HCl.

    • Oxidative Degradation: Dissolve a known amount of mFPP in methanol and add an equal volume of 3% H₂O₂. Keep at room temperature for a specified time, protected from light.

    • Thermal Degradation: Store a solid sample of mFPP in an oven at a controlled temperature (e.g., 60°C) for a specified time. Also, prepare a solution and heat as in the hydrolysis experiments.

    • Photolytic Degradation: Expose a solid sample and a solution of mFPP to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3] A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described above. For structural elucidation of unknown degradation products, LC-MS/MS analysis is recommended.

By following these guidelines and protocols, researchers can ensure the integrity of their this compound samples and obtain reliable and reproducible experimental results.

References

Technical Support Center: Overcoming Experimental Variability in Studies with 1-(3-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-Fluorophenyl)piperazine (3-FPP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and mitigate experimental variability.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in experiments involving this compound?

A1: Experimental variability when working with this compound can arise from several factors:

  • Compound Purity and Stability: Impurities from synthesis or degradation products can lead to inconsistent biological activity.

  • Solubility Issues: As a lipophilic compound, 3-FPP can have poor aqueous solubility, leading to precipitation in assay buffers and inaccurate concentrations.

  • Off-Target Effects: Phenylpiperazine derivatives are known to interact with multiple receptors, which can produce confounding results.

  • Animal-Related Factors: In in vivo studies, factors such as animal strain, sex, age, housing conditions, and handling can significantly impact behavioral and physiological outcomes.[1][2][3][4][5]

  • Assay Conditions: Minor variations in pH, temperature, incubation time, and reagent concentrations can alter experimental results.

Q2: My this compound is showing lower-than-expected potency in my in vitro assay. What should I check first?

A2: The first step is to verify the integrity and concentration of your compound.

  • Confirm Purity: Use a validated HPLC method to check the purity of your 1-(3-FPP) stock. Impurities can compete with the active compound or have their own biological effects.

  • Assess Solubility: Determine the kinetic solubility of 1-(3-FPP) in your specific assay buffer. If the compound is precipitating, the effective concentration will be lower than intended.

  • Check Storage Conditions: Ensure the compound has been stored correctly, protected from light and moisture, to prevent degradation.

Q3: I'm observing significant variability in my rodent behavioral studies with this compound. How can I reduce this?

A3: Behavioral studies are inherently prone to variability.[1] To improve consistency:

  • Standardize Procedures: Ensure all experimental procedures, including animal handling, injection protocols, and timing of tests, are consistent across all animals and experimenters.

  • Control Environmental Factors: Test animals at the same time of day to account for circadian rhythms. Minimize noise, unfamiliar odors (e.g., perfumes), and bright lights in the testing room, as these can induce stress and alter behavior.[1]

  • Habituation: Allow animals to acclimate to the testing room and apparatus before starting the experiment.

  • Blinding: Whenever possible, the experimenter should be blind to the treatment groups to prevent unconscious bias.[5]

  • Consider Animal Strain and Sex: Different rodent strains can exhibit different behavioral responses to the same compound.[6] Additionally, the sex of the animal can influence outcomes.[7]

Troubleshooting Guides

Inconsistent Results in Radioligand Binding Assays

If you are experiencing high variability or unexpected results in your radioligand binding assays with this compound, consider the following troubleshooting steps:

Problem Potential Cause Recommended Solution
High non-specific binding Radioligand concentration is too high.Use a radioligand concentration at or below its Kd.
Insufficient washing.Increase the number and volume of washes to thoroughly remove unbound radioligand.
Lipophilic nature of 1-(3-FPP) or radioligand causing sticking to filters or plates.Add a detergent like 0.1% BSA to the wash buffer. Consider using filter plates pre-treated with polyethyleneimine (PEI).
Low specific binding Receptor preparation has low activity.Use a fresh membrane preparation and confirm receptor expression and viability.
Incorrect assay buffer composition (pH, ions).Optimize buffer conditions for the specific receptor being studied.
Incubation time is too short to reach equilibrium.Perform a time-course experiment to determine the optimal incubation time for the radioligand to reach equilibrium.
Inconsistent IC50 values Poor solubility of 1-(3-FPP) at higher concentrations.Determine the solubility of 1-(3-FPP) in the assay buffer and ensure all concentrations in the dilution series are fully dissolved. Consider using a small percentage of a co-solvent like DMSO.
Compound degradation.Prepare fresh dilutions of 1-(3-FPP) for each experiment from a validated stock solution.
Variability in In Vivo Locomotor Activity Studies

The open-field test is commonly used to assess changes in locomotor activity.[8][9][10][11][12] High variability in this assay when using this compound can be addressed with the following:

Problem Potential Cause Recommended Solution
High baseline activity or rapid habituation Animals are stressed or anxious.Ensure a quiet, low-light (red light is often used) environment for testing.[1] Allow for a sufficient habituation period in the testing room before placing the animal in the open-field arena.
Animal strain is naturally hyperactive.Be aware of the known behavioral characteristics of the rodent strain you are using.
Inconsistent drug effects Variable drug absorption or metabolism.Ensure consistent administration of 1-(3-FPP) (e.g., intraperitoneal, subcutaneous) and consider the time course of drug action by performing a dose-response and time-course study.
Handling stress is masking drug effects.Handle animals gently and consistently. The same experimenter should handle all animals in a cohort if possible.[1]
"Ceiling" or "floor" effects The dose of 1-(3-FPP) is too high or too low.Conduct a dose-response study to identify a dose that produces a measurable, but not maximal or minimal, effect on locomotor activity.

Data Presentation

While specific binding affinity data for this compound is not extensively available in the public domain, the following table presents representative data for structurally related arylpiperazine compounds to illustrate the expected receptor binding profile. This highlights the tendency of these compounds to interact with multiple serotonin receptor subtypes, as well as other monoamine receptors.

Table 1: Representative Binding Affinities (Ki, nM) of Related Arylpiperazine Compounds

Compound5-HT1A5-HT2A5-HT2CDopamine D2α1-AdrenergicReference
1-(3-Chlorophenyl)piperazine (mCPP)5443017--[13]
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)------
This compound (3-FPP)Data not availableData not availableData not availableData not availableData not available
8-OH-DPAT (Reference Agonist)1.0>10,000>10,000>10,0002,800[14]
Risperidone (Reference Antipsychotic)---High AffinityHigh Affinity[6]

Note: This table is for illustrative purposes. Researchers must experimentally determine the binding profile of this compound for their specific targets of interest.

Experimental Protocols

Protocol 1: Purity Analysis of this compound by HPLC

This protocol provides a general method for determining the purity of a 1-(3-FPP) sample. This method may require optimization for your specific HPLC system and column.

Objective: To assess the purity of a this compound sample.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 1-(3-FPP) in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a working concentration of approximately 20 µg/mL with the initial mobile phase composition.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 35°C

    • Detection: UV at 254 nm (or wavelength of maximum absorbance for 1-(3-FPP)).

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase to a high percentage (e.g., 95%) over 15-20 minutes. Hold at the high percentage for a few minutes before returning to the initial conditions to re-equilibrate the column.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of 1-(3-FPP) as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: Radioligand Binding Assay for 5-HT1A Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT1A receptor using [3H]8-OH-DPAT as the radioligand.

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1A receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human 5-HT1A receptor.

  • [3H]8-OH-DPAT (radioligand).

  • This compound (test compound).

  • Serotonin (5-HT) or another high-affinity 5-HT1A ligand for determining non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3% polyethyleneimine.

  • Scintillation cocktail.

Procedure:

  • Membrane Preparation: Thaw the receptor membrane preparation on ice and resuspend in assay buffer to a final concentration of 10-20 µg protein per well.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL assay buffer + 50 µL [3H]8-OH-DPAT + 150 µL membrane preparation.

    • Non-specific Binding: 50 µL 5-HT (10 µM final concentration) + 50 µL [3H]8-OH-DPAT + 150 µL membrane preparation.

    • Competitive Binding: 50 µL of 1-(3-FPP) dilution series + 50 µL [3H]8-OH-DPAT + 150 µL membrane preparation. (The final concentration of [3H]8-OH-DPAT should be close to its Kd, e.g., 0.5-1.0 nM).

  • Incubation: Incubate the plate at room temperature or 30°C for 60-90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of 1-(3-FPP).

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathway

This compound is known to act as an agonist at serotonin receptors, particularly the 5-HT1A subtype. This receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[15][16][17][18][19]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol FPP This compound Receptor 5-HT1A Receptor FPP->Receptor Binds G_protein Gi/o Protein (α, β, γ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Reduced Activation Response Cellular Response (e.g., neuronal hyperpolarization) PKA->Response Downstream effects altered

Caption: 5-HT1A receptor signaling pathway activated by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the in vivo effects of this compound on locomotor activity in rodents.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Acquire & Acclimate Animals C Randomize Animals into Groups A->C B Prepare 1-(3-FPP) Solution E Administer 1-(3-FPP) or Vehicle B->E D Habituate Animals to Testing Room C->D D->E F Place Animal in Open-Field Arena E->F G Record Locomotor Activity (e.g., 30 min) F->G H Extract Locomotion Data (Distance, Time in Center, etc.) G->H I Statistical Analysis (e.g., ANOVA, t-test) H->I J Interpret Results & Draw Conclusions I->J

Caption: Workflow for a rodent locomotor activity study with this compound.

Troubleshooting Logic

This decision tree outlines a logical approach to troubleshooting inconsistent results in behavioral studies.

troubleshooting_logic start Inconsistent Behavioral Results check_compound Is the compound pure, stable, and soluble? start->check_compound no_compound No check_compound->no_compound No yes_compound Yes check_compound->yes_compound Yes solve_compound Address Compound Issues: - Re-synthesize or purify - Adjust vehicle/formulation - Check storage no_compound->solve_compound check_protocol Is the experimental protocol strictly standardized? yes_compound->check_protocol no_protocol No check_protocol->no_protocol No yes_protocol Yes check_protocol->yes_protocol Yes solve_protocol Standardize Protocol: - Consistent handling - Fixed time of day - Blinding of experimenter no_protocol->solve_protocol check_environment Are environmental factors (light, sound, odor) controlled? yes_protocol->check_environment no_environment No check_environment->no_environment No yes_environment Yes check_environment->yes_environment Yes solve_environment Control Environment: - Use dedicated testing rooms - Minimize disturbances - Acclimatize animals no_environment->solve_environment end_node Consider inherent biological variability (strain, sex, etc.) yes_environment->end_node

Caption: Decision tree for troubleshooting variability in behavioral experiments.

References

Technical Support Center: Purification of 1-(3-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-(3-Fluorophenyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound, an arylpiperazine derivative, are:

  • Column Chromatography: Highly effective for separating the target compound from a wide range of impurities.

  • Recrystallization: A straightforward method for removing impurities, provided a suitable solvent is found.

  • Acid-Base Extraction: Useful for separating the basic this compound from non-basic impurities.

Q2: What are the likely impurities in my crude this compound sample?

A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities in the synthesis of arylpiperazines include:

  • Unreacted starting materials: Such as 1-bromo-3-fluorobenzene and piperazine.

  • Positional isomers: 1-(2-Fluorophenyl)piperazine and 1-(4-Fluorophenyl)piperazine may be present depending on the synthetic route.[1]

  • Bis-arylated piperazine: The product of a second arylation reaction on the piperazine ring.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of your product:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile compounds and impurities.

  • High-Performance Liquid Chromatography (HPLC): Widely used for purity assessment and quantification. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water (with an additive like formic acid or phosphoric acid) is a good starting point for arylpiperazines.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your crude product and to monitor the progress of purification.

Troubleshooting Guides

Recrystallization

Problem: My this compound is not crystallizing.

  • Solution:

    • Solvent Screening: The choice of solvent is critical. For basic compounds like arylpiperazines, a good starting point is to screen polar protic solvents like ethanol or isopropanol, and polar aprotic solvents like ethyl acetate or acetone. Often, a solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) is required.

    • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure this compound.

    • Increase Concentration: Your solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the product.

    • Cooling: Ensure the solution is cooled slowly to allow for crystal formation. A gradual decrease in temperature, followed by placing the flask in an ice bath, can be effective.

Problem: My product is "oiling out" instead of forming crystals.

  • Solution:

    • Adjust Solvent System: Oiling out often occurs when the compound is too soluble in the chosen solvent, even at low temperatures. Try using a less polar solvent or a solvent mixture with a higher proportion of the anti-solvent.

    • Slower Cooling: Cool the solution more slowly to give the molecules more time to arrange into a crystal lattice.

    • Lower Concentration: The concentration of your product might be too high. Add a small amount of the hot solvent to the oiled-out mixture and try to redissolve it before attempting to cool it again.

Column Chromatography

Problem: My this compound is streaking on the silica gel column.

  • Solution:

    • Add a Basic Modifier: The basic nature of the piperazine moiety can lead to strong interactions with the acidic silica gel, causing streaking. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent can significantly improve the peak shape.

    • Use a Deactivated Stationary Phase: Consider using a deactivated silica gel or an alternative stationary phase like alumina (basic or neutral).

    • Optimize the Mobile Phase: Experiment with different solvent systems. A gradient of methanol in dichloromethane (DCM) is often effective for arylpiperazines.

Problem: I am not getting good separation between my product and an impurity.

  • Solution:

    • Adjust Solvent Polarity: If the impurity is more polar than your product, decrease the polarity of the eluent. If it is less polar, you may need to start with a less polar solvent system and gradually increase the polarity.

    • Try a Different Solvent System: Sometimes, changing the solvent system entirely can alter the selectivity of the separation. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system.

    • Use a Different Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase like alumina or a bonded phase (e.g., diol, amino).

Acid-Base Extraction

Problem: I have a poor recovery of my this compound after extraction.

  • Solution:

    • Check the pH: Ensure that the pH of the aqueous layer is sufficiently acidic (around pH 1-2) to fully protonate the piperazine nitrogen atoms and bring the compound into the aqueous phase. Use a pH meter or pH paper to verify.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the acidic solution rather than a single extraction with a large volume. This is generally more efficient.

    • Back-Extraction: After basifying the aqueous layer to recover your product, extract it with an organic solvent multiple times to ensure complete transfer from the aqueous phase.

    • Emulsion Formation: If an emulsion forms between the aqueous and organic layers, it can trap your product. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, and mixtures like ethyl acetate/hexane). A good recrystallization solvent will dissolve the crude product when hot but will have low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). A good mobile phase will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point for arylpiperazines is a mixture of dichloromethane and methanol.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column. Alternatively, you can adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Elute the column with the chosen mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the acidic aqueous layers containing the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6 M NaOH) until the solution is basic (pH > 10). The this compound free base will precipitate or form an oil.

  • Product Extraction: Extract the basified aqueous solution with an organic solvent (e.g., dichloromethane) several times.

  • Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Table 1: Solubility of 1-(3-Trifluoromethylphenyl)piperazine Hydrochloride (A Close Analog)

SolventSolubility
AcetoneSlightly Soluble
ChloroformSoluble
EtherVery Slightly Soluble
HexaneInsoluble
MethanolFreely Soluble
WaterVery Soluble

This data is for a closely related compound and should be used as a guide for initial solvent screening for this compound.[3]

Visualizations

experimental_workflow cluster_purification Purification Workflow crude Crude Product dissolve Dissolve in Organic Solvent crude->dissolve extract Acid-Base Extraction dissolve->extract Optional column Column Chromatography dissolve->column extract->column recrystallize Recrystallization column->recrystallize Optional pure Pure Product column->pure recrystallize->pure analyze Purity Analysis (HPLC, GC-MS, NMR) pure->analyze

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Purification Issue issue_type What is the issue? Streaking on TLC/Column Poor Crystal Formation Low Yield start->issue_type streaking_solution Solution for Streaking Add base (e.g., Et3N) to eluent Use neutral alumina Change solvent system issue_type:f0->streaking_solution crystal_solution Solution for Crystallization Screen different solvents Induce with seed crystal Slow cooling issue_type:f1->crystal_solution yield_solution Solution for Low Yield Optimize extraction pH Multiple extractions Check for product loss in washes issue_type:f2->yield_solution

Caption: Troubleshooting decision tree for common purification issues.

References

Validation & Comparative

A Comparative Guide to the Validation of 1-(3-Fluorophenyl)piperazine Binding to 5-HT1A Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-(3-Fluorophenyl)piperazine's binding to the 5-HT1A receptor against other well-established ligands. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant biological pathways and experimental workflows.

Comparative Analysis of Binding Affinity

The binding affinity of a ligand to its receptor is a critical parameter in drug development, indicating the strength of the interaction. The table below summarizes the binding affinities (Ki) of this compound and a selection of reference compounds for the 5-HT1A receptor. A lower Ki value signifies a higher binding affinity.

CompoundClassKi (nM)Reference
This compound Phenylpiperazine265[1]
WAY-100635Antagonist0.39 - 0.84[2][3]
8-OH-DPATAgonist~0.65 (pIC50=8.19)[4][5]
BuspironePartial Agonist25[6]
SpiperoneAntagonist24[7]
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) Derivative (BrAcTFMPP)Phenylpiperazine0.5[7]

Note: The Ki value for this compound is derived from the Therapeutic Target Database[1]. Further independent experimental validation is recommended.

Experimental Protocols for Binding Validation

Validating the binding of a novel compound to its target receptor is a multi-step process involving various experimental techniques. Below are detailed protocols for key experiments used to characterize the interaction of ligands with the 5-HT1A receptor.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a test compound. It involves the competition between a radiolabeled ligand with known high affinity for the receptor and the unlabeled test compound.

Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT1A receptor.

Materials:

  • Cell membranes prepared from cells expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]8-OH-DPAT (a high-affinity agonist) or [³H]WAY-100635 (a high-affinity antagonist).

  • Test compound: this compound.

  • Reference compounds: Unlabeled 8-OH-DPAT, WAY-100635, Serotonin.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound (this compound).

  • Total and Nonspecific Binding:

    • For total binding, incubate membranes with only the radioligand.

    • For nonspecific binding, incubate membranes with the radioligand and a high concentration of a known unlabeled ligand (e.g., 10 µM Serotonin).

  • Equilibration: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the nonspecific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow_Radioligand_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Cell Membranes with 5-HT1A Receptors Incubation Incubate to Reach Equilibrium Membranes->Incubation Radioligand Radioligand ([³H]8-OH-DPAT) Radioligand->Incubation Test_Compound This compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis

Fig. 1: Experimental workflow for a radioligand binding assay.
[³⁵S]GTPγS Binding Assay (Functional Assay)

This functional assay measures the activation of G-proteins coupled to the receptor upon ligand binding, providing information on the efficacy of the compound (i.e., whether it is an agonist, antagonist, or inverse agonist).

Objective: To determine the functional activity (EC50 and Emax) of this compound at the 5-HT1A receptor.

Materials:

  • Cell membranes expressing the 5-HT1A receptor.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Test compound: this compound.

  • Reference agonist (e.g., 8-OH-DPAT) and antagonist (e.g., WAY-100635).

  • GDP (Guanosine diphosphate).

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation cocktail and counter.

Procedure:

  • Pre-incubation: Pre-incubate the cell membranes with GDP in the assay buffer.

  • Incubation: Add varying concentrations of the test compound (this compound) and a fixed concentration of [³⁵S]GTPγS to the pre-incubated membranes.

  • Basal and Stimulated Binding:

    • For basal binding, incubate membranes with [³⁵S]GTPγS in the absence of any ligand.

    • For maximal stimulation, use a saturating concentration of a known full agonist (e.g., 8-OH-DPAT).

  • Equilibration: Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the test compound concentration.

    • Determine the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximum effect produced by the compound, relative to a full agonist).

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Upon activation by an agonist, it initiates a signaling cascade that leads to various cellular responses.

5-HT1A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist 5-HT1A Agonist (e.g., Serotonin, 8-OH-DPAT) Receptor 5-HT1A Receptor Agonist->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates (βγ subunit) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates K_ion K+ GIRK->K_ion Efflux of Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Binding_Affinity_Comparison cluster_affinity Binding Affinity (Ki) High Affinity High Affinity Moderate Affinity Moderate Affinity High Affinity->Moderate Affinity Increasing Ki Value (Decreasing Affinity) Lower Affinity Lower Affinity Moderate Affinity->Lower Affinity WAY100635 WAY-100635 (0.39-0.84 nM) OH_DPAT 8-OH-DPAT (~0.65 nM) Buspirone Buspirone (25 nM) Spiperone Spiperone (24 nM) FPP This compound (265 nM)

References

A Comparative Analysis of 1-(3-Fluorophenyl)piperazine and m-CPP: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of the existing scientific literature reveals a significant disparity in the available pharmacological data between meta-chlorophenylpiperazine (m-CPP) and 1-(3-Fluorophenyl)piperazine (mFPP). While m-CPP has been extensively studied and characterized as a psychoactive compound with a broad range of effects, there is a notable lack of published experimental data on the physiological and toxicological properties of mFPP. [1] This guide, therefore, provides a comprehensive overview of the well-documented effects of m-CPP, alongside the limited available information for mFPP, to offer a comparative perspective for researchers, scientists, and drug development professionals.

I. Pharmacological Profile of meta-Chlorophenylpiperazine (m-CPP)

m-CPP is a psychoactive drug of the phenylpiperazine class that has been investigated for its interaction with the serotonergic system.[2][3] It is also an active metabolite of several antidepressant drugs, including trazodone and nefazodone.[4]

Receptor Binding Affinity and Functional Activity

m-CPP exhibits a broad binding profile, with significant affinity for a variety of serotonin (5-HT) receptors. It also interacts with other neurotransmitter systems, albeit generally with lower affinity. The primary mechanism of action for many of its effects is believed to be through its activity at 5-HT₂C receptors.[2]

Table 1: Receptor Binding Affinities (Ki, nM) of m-CPP

ReceptorKi (nM)SpeciesNotes
5-HT₂C3.4HumanHigh affinity, partial agonist activity.[2]
5-HT₂B28.8HumanActs as an antagonist at human 5-HT₂B receptors.[2]
5-HT₂A32.1HumanActs as a partial agonist at human 5-HT₂A receptors.[2]
5-HT₁AHigh Affinity-Agonist activity.[2]
5-HT₁BHigh Affinity-Agonist activity.[2]
5-HT₁DHigh Affinity-Agonist activity.[2]
5-HT₃High Affinity-Agonist activity.[2]
SERTAppreciable AffinityHumanInhibits serotonin reuptake and can act as a serotonin releasing agent.[2][5]
Experimental Protocols: Receptor Binding Assays

Receptor binding affinities, such as Ki values, are typically determined through in vitro radioligand binding assays. A generalized protocol for such an assay is as follows:

  • Tissue Preparation: Membranes are prepared from cells expressing the specific receptor of interest or from brain tissue known to have a high density of the receptor.

  • Radioligand Incubation: The membranes are incubated with a specific radiolabeled ligand (a "hot" ligand) that is known to bind to the target receptor.

  • Competitive Binding: Different concentrations of the unlabeled test compound (in this case, m-CPP) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation and Quantification: After incubation, the bound and free radioligand are separated, typically by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

G

In Vivo Effects

The in vivo effects of m-CPP have been characterized in both animal models and human studies, revealing a complex pharmacological profile that includes effects on behavior, neuroendocrine function, and physiology.

Behavioral Effects:

  • Anxiogenic Effects: In both rodents and humans, m-CPP is known to induce anxiety-like behaviors.[3][6][7] In rats, it decreases social interaction time, an effect suggested to be mediated by the activation of 5-HT₂C receptors.[6]

  • Anorectic Effects: m-CPP has potent anorectic (appetite-suppressing) effects, which has spurred the development of more selective 5-HT₂C receptor agonists for the treatment of obesity.[3]

  • Locomotor Activity: The effects of m-CPP on locomotor activity can be complex. While some studies in mice report decreased locomotor activity, others suggest it can have psychostimulant properties.[3][8]

  • Hallucinogen-like Effects: In rodents, m-CPP can induce the head-twitch response, a behavioral proxy for hallucinogenic potential.[3] However, it is generally considered non-hallucinogenic in humans, though hallucinations have been reported at high doses.[3]

  • Effects on Copulatory Behavior: In rats, m-CPP has been shown to inhibit copulatory behavior in males, while facilitating lordosis behavior in females treated with estradiol benzoate.[9]

Neuroendocrine Effects:

  • m-CPP administration in humans leads to a dose-dependent increase in the plasma concentrations of several hormones, including cortisol, prolactin, and growth hormone.[7][10] These effects are believed to be mediated by its action on central serotonin receptors and are often used as a challenge test to assess serotonergic function.[10]

Other Physiological Effects:

  • Migraine Induction: m-CPP is known to induce migraine-like headaches in susceptible individuals, an effect potentially mediated by its agonist activity at 5-HT₂B receptors.[3]

  • Serotonin Release: In addition to its direct receptor agonist activity, m-CPP has been shown to act as a serotonin-releasing agent, further contributing to its complex pharmacological profile.[2][11]

G cluster_receptors Receptor Interactions cluster_effects Physiological & Behavioral Effects mCPP m-CPP 5-HT2C_Agonist 5-HT2C Agonist mCPP->5-HT2C_Agonist 5-HT2A_Partial_Agonist 5-HT2A Partial Agonist mCPP->5-HT2A_Partial_Agonist 5-HT2B_Antagonist 5-HT2B Antagonist mCPP->5-HT2B_Antagonist SERT_Inhibitor SERT Inhibition mCPP->SERT_Inhibitor Anxiety Anxiety 5-HT2C_Agonist->Anxiety Anorexia Appetite Suppression 5-HT2C_Agonist->Anorexia Migraine Migraine Induction 5-HT2B_Antagonist->Migraine Likely Agonist Action (Contradictory to Antagonism at human receptor) Serotonin_Release Serotonin Release SERT_Inhibitor->Serotonin_Release Hormone_Release Hormone Release (Cortisol, Prolactin)

II. Pharmacological Profile of this compound (mFPP)

As previously stated, there is a significant lack of published research on the pharmacological effects of mFPP. Chemical suppliers list it as an analytical reference standard, with the explicit note that its physiological and toxicological properties are not known.[1]

What can be inferred is based on its structural similarity to other phenylpiperazines, such as m-CPP and pFPP (para-Fluorophenylpiperazine).

  • Structural Similarity: mFPP is a structural analog of m-CPP, with a fluorine atom substituting the chlorine atom at the meta position of the phenyl ring. This seemingly minor structural change can significantly alter the pharmacological profile of a compound.

  • Potential for Serotonergic Activity: Given that many phenylpiperazine derivatives interact with serotonin receptors, it is plausible that mFPP also has an affinity for these targets. However, without experimental data, its specific receptor binding profile and functional activity (i.e., whether it acts as an agonist, antagonist, or has mixed activity) remain unknown.

  • Comparison with pFPP: The para-isomer, pFPP, has been found to act primarily as a 5-HT₁A receptor agonist, with some affinity for 5-HT₂A and 5-HT₂C receptors.[12] It also inhibits the reuptake of serotonin and norepinephrine.[12] It is important to note that the position of the fluorine atom on the phenyl ring (meta vs. para) can lead to substantial differences in receptor affinity and functional activity.

III. Comparative Summary and Future Directions

Table 2: Comparative Overview of m-CPP and mFPP

Featurem-CPPThis compound (mFPP)
Receptor Binding Profile Broad, with high affinity for multiple 5-HT receptors, particularly 5-HT₂C.[2]Data Not Available
Functional Activity Partial agonist at 5-HT₂A and 5-HT₂C; antagonist at 5-HT₂B; serotonin releasing agent.[2]Data Not Available
In Vivo Effects Anxiogenic, anorectic, induces hormone release, can induce migraines.[3][6][7][10]Data Not Available
Known Metabolite of Trazodone, nefazodone, etoperidone.[4]Not a known major metabolite of commonly used drugs.

Due to the scarcity of data on mFPP, a direct and detailed comparative analysis with m-CPP is not currently feasible. The extensive research on m-CPP provides a solid foundation for understanding the pharmacology of this class of compounds, but it cannot be directly extrapolated to mFPP.

For researchers and drug development professionals, this highlights a significant knowledge gap. Future research should focus on characterizing the basic pharmacological profile of mFPP, including:

  • In vitro receptor binding and functional assays to determine its affinity and activity at a wide range of CNS targets, particularly serotonin receptors.

  • In vivo studies in animal models to assess its behavioral, neurochemical, and physiological effects.

  • Metabolic and pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion.

Such studies would be crucial to determine if mFPP shares the psychoactive properties of m-CPP or if it possesses a unique pharmacological profile that could be of interest for therapeutic development. Until such data becomes available, any assumptions about the effects of mFPP based on the profile of m-CPP should be made with extreme caution.

References

A Comparative Guide to 1-(3-Fluorophenyl)piperazine and TFMPP in Serotonergic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 1-(3-Fluorophenyl)piperazine (3-FPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), two phenylpiperazine compounds known for their activity within the serotonin (5-HT) system. The focus is on their mechanisms of action, particularly concerning serotonin release, and their broader pharmacological profiles at various serotonin receptors. This document is intended for researchers in pharmacology and drug development seeking to understand the distinct properties of these agents.

While both compounds are structurally related, available research indicates significant differences in their characterized effects. TFMPP is well-documented as a serotonin-releasing agent and receptor agonist.[1][2] In contrast, quantitative data specifically detailing the serotonin-releasing potency of 3-FPP is less prevalent in the accessible scientific literature, necessitating a broader comparison of their overall serotonergic profiles.

Pharmacological Profile: A Quantitative Comparison

Quantitative data on the serotonergic activity of TFMPP is available from in vitro studies. It acts as both a serotonin releaser via the serotonin transporter (SERT) and as an agonist at multiple 5-HT receptor subtypes.[1][2] The table below summarizes the key potency and binding affinity values for TFMPP. Equivalent quantitative data for this compound is not as readily available in the reviewed literature.

CompoundTargetAssay TypeValue (nM)Reference
TFMPP SERT[³H]5-HT ReleaseEC₅₀ = 121[1][2]
5-HT₁ₐReceptor BindingKᵢ = 288 - 1,950[1]
5-HT₁ₑReceptor BindingKᵢ = 30 - 132[1]
5-HT₁ₒReceptor BindingKᵢ = 282[1]
5-HT₂ₐReceptor BindingKᵢ = 160 - 269[1]
5-HT₂ᵪReceptor BindingKᵢ = 62[1]
5-HT₃Receptor BindingIC₅₀ = 2,373[1][3]
This compound SERT / 5-HT ReceptorsSerotonin Release / BindingData not available in cited literature

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum. A lower EC₅₀ indicates greater potency. Kᵢ (Inhibition constant) represents the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Mechanism of Action: Transporter and Receptor Interactions

The primary mechanism by which TFMPP increases extracellular serotonin is by interacting with the serotonin transporter (SERT). Like other releasing agents, it is thought to act as a SERT substrate, leading to transporter-mediated reverse transport, or efflux, of serotonin from the presynaptic neuron into the synaptic cleft.[1][4]

SERT_Mechanism Mechanism of a Serotonin Releasing Agent cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft vesicle Synaptic Vesicle (Stores 5-HT) ht_cyto Cytosolic 5-HT vesicle->ht_cyto Basal Release sert SERT sert->ht_cyto 2. Induces Reverse Transport (Efflux) ht_synapse Extracellular 5-HT releaser TFMPP releaser->sert 1. Binds & Enters ht_cyto->sert Normal Reuptake

Mechanism of a Serotonin Releasing Agent

In addition to its action as a releaser, TFMPP directly stimulates postsynaptic serotonin receptors. It functions as a full agonist at 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₂ᵪ receptors and as a weak partial agonist or antagonist at the 5-HT₂ₐ receptor.[1] This direct receptor activity contributes to its complex pharmacological effects, which can mimic certain aspects of MDMA, particularly when combined with a dopamine-releasing agent like benzylpiperazine (BZP).[2] The activation of these G-protein coupled receptors initiates distinct intracellular signaling cascades.

Signaling_Pathways Postsynaptic 5-HT Receptor Signaling Pathways cluster_membrane Cell Membrane cluster_intracellular Intracellular Space receptor1B 5-HT₁ₑ Receptor gi Gᵢ/ₒ Protein receptor1B->gi Activates receptor2C 5-HT₂ᵪ Receptor gq Gᵩ Protein receptor2C->gq Activates ac Adenylyl Cyclase gi->ac Inhibits camp ↓ cAMP ac->camp Leads to plc Phospholipase C (PLC) gq->plc Activates ip3_dag ↑ IP₃ & DAG plc->ip3_dag Leads to tfmpp TFMPP tfmpp->receptor1B Agonist tfmpp->receptor2C Agonist Assay_Workflow Workflow for an In Vitro Serotonin Release Assay prep 1. Synaptosome Preparation load 2. Loading with [³H]5-HT prep->load wash 3. Wash & Establish Baseline load->wash expose 4. Exposure to Test Compound wash->expose collect 5. Fraction Collection expose->collect measure 6. Scintillation Counting collect->measure analyze 7. Data Analysis (EC₅₀ Calculation) measure->analyze

References

Cross-Validation of 1-(3-Fluorophenyl)piperazine Activity with other Serotonergic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the serotonergic activity of 1-(3-Fluorophenyl)piperazine (mFPP). Due to the limited availability of a comprehensive dataset for mFPP in the public domain, this guide utilizes data from its close structural analogs, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(m-chlorophenyl)piperazine (mCPP), as a proxy to cross-validate its potential serotonergic profile. The binding affinities and functional potencies of these analogs are compared with a panel of well-characterized serotonergic agents, including the endogenous ligand serotonin, the 5-HT1A partial agonist buspirone, the selective 5-HT1A antagonist WAY-100635, the 5-HT2A antagonist ketanserin, and the selective serotonin reuptake inhibitor (SSRI) fluoxetine.

This guide is intended to provide an objective comparison based on available experimental data to aid in the research and development of novel serotonergic compounds.

Data Presentation: Comparative Serotonergic Profiles

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of mFPP analogs and other key serotonergic agents at various serotonin (5-HT) receptors and the serotonin transporter (SERT).

Table 1: Comparative Binding Affinities (Ki, nM) at Serotonin Receptors and Transporter

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2CSERT
TFMPP (mFPP Analog) 28013023023001301200
mCPP (mFPP Analog) 1300360--360230
Serotonin 3.24.05.012.65.0230
Buspirone 14-----
WAY-100635 0.39398199510003162>10000
Ketanserin 158251210002.020>10000
Fluoxetine 2500320020001302401.1

Table 2: Comparative Functional Potencies (EC50/IC50, nM) at Serotonin Receptors

Compound5-HT1A (Agonism, EC50)5-HT2A (Antagonism, IC50)5-HT2C (Agonism, EC50)
TFMPP (mFPP Analog) Partial Agonist-Agonist
mCPP (mFPP Analog) Partial Agonist-Agonist
Serotonin 2.5-1.0
Buspirone 5.0 (Partial Agonist)--
WAY-100635 - (Antagonist)--
Ketanserin -2.52 (EC50 for receptor occupancy)-
Fluoxetine ---

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.

Radioligand Binding Assay Protocol

This protocol outlines a standard procedure for determining the binding affinity of a test compound for a specific serotonin receptor subtype.

  • Membrane Preparation:

    • Cells stably expressing the human serotonin receptor of interest (e.g., HEK293 cells) are cultured to confluency.

    • Cells are harvested, washed, and then homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-WAY-100635 for 5-HT1A receptors), and varying concentrations of the unlabeled test compound.

    • Total binding is determined in the absence of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand for the target receptor.

    • The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow binding to reach equilibrium.

  • Filtration and Counting:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay Protocols

These protocols describe common methods to assess the functional activity of a compound as an agonist, antagonist, or partial agonist at a G-protein coupled serotonin receptor.

1. Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT2A and 5-HT2C)

  • Cell Preparation:

    • Cells stably expressing the Gq-coupled serotonin receptor of interest are seeded into a 96-well, black-walled, clear-bottom plate and cultured overnight.

  • Dye Loading:

    • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer for a specified time at 37°C.[3] This allows the dye to enter the cells.

  • Compound Addition and Measurement:

    • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • A baseline fluorescence reading is taken before the addition of the test compound.

    • The test compound (for agonist testing) or a combination of the test compound and a known agonist (for antagonist testing) is automatically injected into the wells.

    • The fluorescence intensity is measured kinetically over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.[3]

  • Data Analysis:

    • The change in fluorescence (peak signal minus baseline) is calculated.

    • For agonist activity, the concentration-response curve is plotted, and the EC50 (the concentration that produces 50% of the maximal response) is determined.

    • For antagonist activity, the IC50 (the concentration that inhibits 50% of the response to a fixed concentration of agonist) is calculated.

2. cAMP Accumulation Assay (for Gs or Gi-coupled receptors like 5-HT1A)

  • Cell Preparation:

    • Cells stably expressing the Gs or Gi-coupled serotonin receptor of interest are plated in a 96-well plate and cultured.

  • Assay Procedure:

    • The culture medium is replaced with a stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent the degradation of cyclic AMP (cAMP).

    • For Gi-coupled receptors (like 5-HT1A), adenylyl cyclase is typically stimulated with forskolin to induce a measurable baseline level of cAMP.

    • The test compound (for agonist testing) or the test compound in the presence of an agonist (for antagonist testing) is added to the wells.

    • The plate is incubated for a specific time at 37°C to allow for changes in intracellular cAMP levels.

  • cAMP Measurement:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a commercially available kit, often based on methods like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).[4]

  • Data Analysis:

    • A standard curve is used to convert the assay signal to cAMP concentration.

    • For Gs-coupled receptors, an increase in cAMP indicates agonist activity (EC50).

    • For Gi-coupled receptors, a decrease in forskolin-stimulated cAMP levels indicates agonist activity (EC50).

    • For antagonists, the ability to block the agonist-induced change in cAMP is measured (IC50).

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the assessment of serotonergic agents.

G_protein_signaling_5HT1A 5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT1A_Receptor 5-HT1A Receptor Gi_alpha Gαi 5HT1A_Receptor->Gi_alpha Activates G_beta_gamma Gβγ Gi_alpha->G_beta_gamma Dissociates AC Adenylyl Cyclase Gi_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts Serotonin Serotonin / Agonist Serotonin->5HT1A_Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Inhibition Inhibitory Cellular Response (e.g., decreased neuronal firing) PKA->Cellular_Response_Inhibition Leads to

Caption: 5-HT1A Receptor Signaling Pathway.

G_protein_signaling_5HT2A 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_alpha Gαq 5HT2A_Receptor->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Serotonin Serotonin / Agonist Serotonin->5HT2A_Receptor Binds ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Intracellular Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response_Excitation Excitatory Cellular Response (e.g., neuronal depolarization) PKC->Cellular_Response_Excitation Leads to

Caption: 5-HT2A Receptor Signaling Pathway.

experimental_workflow General Workflow for In Vitro Functional Assay Start Start Cell_Culture Seed cells expressing target receptor in 96-well plate Start->Cell_Culture Incubation Incubate overnight Cell_Culture->Incubation Assay_Prep Prepare assay reagents (e.g., dye loading, buffer exchange) Incubation->Assay_Prep Compound_Addition Add test compounds (agonist/antagonist) Assay_Prep->Compound_Addition Measurement Measure signal (e.g., fluorescence, luminescence) kinetically or at endpoint Compound_Addition->Measurement Data_Analysis Analyze data: - Normalize to controls - Generate dose-response curves - Calculate EC50/IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: General Workflow for In Vitro Functional Assay.

References

The Critical Role of Fluorine in Phenylpiperazine Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorine substitution on the phenylpiperazine scaffold is paramount for the rational design of novel therapeutics. This guide provides a comprehensive comparison of fluorinated phenylpiperazine analogs, summarizing their structure-activity relationships (SAR) at key pharmacological targets, presenting quantitative data from experimental studies, and detailing the methodologies used in their evaluation.

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] In the realm of central nervous system (CNS) drug discovery, fluorinated phenylpiperazine derivatives have emerged as a particularly significant class of compounds, demonstrating a wide spectrum of activities, including potent and selective interactions with dopamine and serotonin receptors, as well as other important biological targets.[3][4] This guide delves into the intricate SAR of these analogs, providing a comparative analysis of their performance based on experimental data.

Comparative Analysis of Receptor Binding Affinities

The position of the fluorine atom on the phenyl ring of phenylpiperazine analogs dramatically influences their binding affinity for various receptors. A systematic evaluation of ortho-, meta-, and para-fluorinated derivatives reveals distinct SAR for each receptor subtype.

Dopamine Receptor Interactions

Fluorination significantly impacts the affinity of phenylpiperazine derivatives for both D2 and D3 dopamine receptors.

  • Dopamine D2 Receptor: Generally, a para-fluoro substitution on the phenyl ring is favorable for D2 receptor binding.[3] While an unsubstituted phenyl ring provides a baseline affinity, the introduction of a fluorine atom can either enhance or diminish this interaction depending on its position.[3] Studies have shown that moving the fluorine to the meta or ortho position can lead to a reduction in activity.[3] In functional assays measuring cAMP signaling, para-fluorinated compounds have demonstrated antagonistic activity at D2 receptors, with the percentage of inhibition correlating with their binding affinities.[3][4]

  • Dopamine D3 Receptor: For D3 receptor selectivity over the D2 subtype, the substitution pattern on the N-phenylpiperazine moiety is critical.[5] Research on a series of N-phenylpiperazine benzamides revealed that an ortho-fluoro substitution was optimal for high affinity and selectivity at the D3 receptor.[5][6] One such compound exhibited a Ki value of 1.4 nM at the D3 receptor and over 450-fold selectivity against the D2 receptor.[5] This high affinity and selectivity is thought to arise from a "bitopic" binding mode, where the ligand engages with both the orthosteric binding site and a secondary binding pocket.[6]

Serotonin Receptor Interactions

The affinity of fluorinated phenylpiperazines for serotonin receptors is also highly sensitive to the placement of the fluorine atom.

  • Serotonin 5-HT1A Receptor: For the 5-HT1A receptor, studies indicate that electron-donating groups in the ortho position of the phenyl ring tend to be the most active.[3] Conversely, the introduction of electron-withdrawing groups, such as a trifluoromethyl group, can be detrimental to binding affinity.[3]

  • Serotonin 5-HT2A Receptor: In the case of the 5-HT2A receptor, fluorine substitution has a pronounced and position-dependent effect.[3][4] A fluorine atom in the para-position of the phenyl ring demonstrates the highest affinity.[3][4] Shifting the fluorine atom to the meta or ortho position results in a significant reduction in activity.[3][4] Interestingly, the absence of any substitution on the phenyl ring can lead to higher activity compared to meta or ortho-fluorination.[3]

Quantitative Data Summary

The following tables summarize the binding affinities (Ki in nM) and functional activities of representative fluorinated phenylpiperazine analogs at various receptors, compiled from the cited literature.

Table 1: Binding Affinities (Ki, nM) of Fluorinated Phenylpiperazine Analogs at Dopamine and Serotonin Receptors

Compound/SubstitutionDopamine D2 Ki (nM)Dopamine D3 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)Reference
Unsubstituted PhenylBaseline--Higher than m- or o-F[3]
2-F (ortho)Reduced Affinity1.4 (>450-fold selective vs D2)Favorable with e--donating groupsReduced Affinity[3][5]
3-F (meta)Reduced Affinity--Reduced Affinity[3]
4-F (para)Favorable --Highest Affinity [3]
3-CF3--Decreased Affinity-[3]

Note: "-" indicates data not specified in the cited sources.

Beyond CNS Receptors: Other Pharmacological Activities

The impact of fluorination on phenylpiperazine analogs extends beyond dopamine and serotonin receptors, influencing their activity in other therapeutic areas.

  • Equilibrative Nucleoside Transporter (ENT) Inhibition: In a study of FPMINT analogues, the presence of a halogen substitute on the fluorophenyl moiety next to the piperazine ring was found to be essential for inhibitory effects on ENT1 and ENT2.[7][8]

  • Acaricidal Activity: A series of 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives exhibited good acaricidal activity against various mite species.[9] The introduction of a fluorine atom at the 2-position of the benzene ring increased activity.[9]

  • Anticancer and Anti-inflammatory Properties: The introduction of an arylpiperazine pharmacophore with fluorine substitution has been shown to enhance the anti-inflammatory and potential anticancer properties of certain compounds.[10][11] An additional fluorine atom at the ortho position on the phenyl ring was suggested to be important for in vivo antiandrogenic activity.[10]

  • Antiplasmodial Activity: Novel fluorinated piperazine-hydroxyethylamine analogues have demonstrated promising inhibitory activity against Plasmodium falciparum, the parasite responsible for malaria.[12]

Experimental Protocols

The data presented in this guide are derived from rigorous experimental procedures. The following are generalized methodologies for key experiments cited in the literature.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor.

  • Membrane Preparation: Cells stably expressing the human receptor of interest (e.g., D2, D3, 5-HT1A, 5-HT2A) are harvested and homogenized in a buffer solution. The cell membranes are then isolated by centrifugation.[5][13]

  • Incubation: A specific concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D2/D3, [³H]-8-OH-DPAT for 5-HT1A) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.[5]

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.[5]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.[4]

Functional Assays (e.g., cAMP Signaling)

These assays are used to determine the functional activity of a compound (i.e., whether it acts as an agonist or antagonist).

  • Cell Culture: Cells expressing the receptor of interest are cultured and plated.

  • Compound Treatment: The cells are treated with the test compound at various concentrations, often in the presence of an agonist (for antagonists) or alone (for agonists).

  • cAMP Measurement: The intracellular levels of cyclic adenosine monophosphate (cAMP) are measured using a suitable assay kit (e.g., ELISA).[4][13]

  • Data Analysis: The ability of the compound to stimulate or inhibit the agonist-induced cAMP response is quantified to determine its efficacy and potency.[4]

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key structure-activity relationships for fluorinated phenylpiperazine analogs at major CNS receptors.

SAR_Dopamine_Receptors cluster_D2 Dopamine D2 Receptor cluster_D3 Dopamine D3 Receptor Unsubstituted Unsubstituted Baseline Affinity Baseline Affinity Unsubstituted->Baseline Affinity Para-F Para-F Favorable Affinity\n(Antagonist Activity) Favorable Affinity (Antagonist Activity) Para-F->Favorable Affinity\n(Antagonist Activity) Meta-F Meta-F Reduced Affinity Reduced Affinity Meta-F->Reduced Affinity Ortho-F Ortho-F Ortho-F->Reduced Affinity High Affinity & Selectivity\n(Bitopic Binding) High Affinity & Selectivity (Bitopic Binding) Ortho-F->High Affinity & Selectivity\n(Bitopic Binding)

Key SAR findings for fluorinated phenylpiperazines at Dopamine D2 and D3 receptors.

SAR_Serotonin_Receptors cluster_5HT1A Serotonin 5-HT1A Receptor cluster_5HT2A Serotonin 5-HT2A Receptor Ortho-F (with e- donating groups) Ortho-F (with e- donating groups) Favorable Affinity Favorable Affinity Ortho-F (with e- donating groups)->Favorable Affinity Ortho-F (with e- withdrawing groups) Ortho-F (with e- withdrawing groups) Decreased Affinity Decreased Affinity Ortho-F (with e- withdrawing groups)->Decreased Affinity Para-F Para-F Highest Affinity Highest Affinity Para-F->Highest Affinity Meta-F Meta-F Reduced Affinity Reduced Affinity Meta-F->Reduced Affinity Ortho-F Ortho-F Ortho-F->Reduced Affinity Unsubstituted Unsubstituted Higher than m- or o-F Higher than m- or o-F Unsubstituted->Higher than m- or o-F

Key SAR findings for fluorinated phenylpiperazines at Serotonin 5-HT1A and 5-HT2A receptors.

Conclusion

The strategic placement of fluorine atoms on the phenylpiperazine scaffold is a critical determinant of pharmacological activity. As demonstrated, the position of fluorination dictates the binding affinity and selectivity for dopamine and serotonin receptor subtypes, and also influences activity at other important biological targets. This comparative guide highlights the nuanced and often dramatic effects of this single-atom substitution, providing a valuable resource for the rational design and development of next-generation therapeutics. The presented data and experimental context underscore the importance of a systematic approach to SAR studies in medicinal chemistry.

References

Validating 1-(3-Fluorophenyl)piperazine as a Pharmacological Tool for Serotonin Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 1-(3-Fluorophenyl)piperazine (mFPP) as a potential pharmacological tool for serotonin (5-HT) research. By comparing its biochemical and functional properties with established serotonergic ligands, this document aims to offer an objective evaluation of its utility and selectivity.

Introduction to Phenylpiperazines in Serotonin Research

Phenylpiperazines are a class of synthetic compounds that have been extensively studied for their interaction with the serotonin system. Molecules such as 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-Chlorophenyl)piperazine (mCPP) are known to act as agonists at various serotonin receptors. These compounds have been utilized to probe the physiological and behavioral effects mediated by different 5-HT receptor subtypes. This compound (mFPP) belongs to this family and is investigated for its potential as a selective pharmacological tool.

Comparative Analysis of Receptor Binding Affinity

The utility of a pharmacological tool is fundamentally determined by its binding affinity (Ki) and selectivity for its intended target. The following table summarizes the available binding affinity data for mFPP and compares it with its close analogs and other standard serotonergic research compounds.

Table 1: Comparative Binding Affinities (Ki, nM) at Human Serotonin (5-HT) Receptors

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2C5-HT3
This compound (mFPP) Data not availableData not availableData not availableData not availableData not availableData not available
TFMPP 13028130230120>10,000
mCPP 13013013023036>10,000
WAY-100635 0.39 [1]13003201301000>10,000
(±)-DOI 13006302005.6 25>10,000
Buspirone 14 >10,000>10,00013003200>10,000
Ketanserin 130100010001.6 [2]25>10,000
GR 127935 1301.6 [3]0.8 [3]>10,000>10,000>10,000

Note: Data for TFMPP and mCPP are compiled from various sources and represent approximate values. The lack of comprehensive, publicly available binding data for this compound is a significant limitation in its validation as a selective pharmacological tool.

Comparative Analysis of Functional Activity

Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or partial agonist at a given receptor. The half-maximal effective concentration (EC50) for agonists or the inhibitory constant (IC50) for antagonists provides a measure of their potency.

Table 2: Comparative Functional Potencies (EC50/IC50, nM) at Human Serotonin (5-HT) Receptors

Compound5-HT1A (cAMP)5-HT2A (IP1)5-HT2C (IP1)
This compound (mFPP) Data not availableData not availableData not available
TFMPP Agonist, EC50 = 320Partial AgonistPartial Agonist, EC50 = 130
mCPP Partial AgonistPartial AgonistAgonist, EC50 = 15[4]
WAY-100635 Antagonist, IC50 = 0.91[1]--
(±)-DOI -Agonist, EC50 = 76[5]Agonist
Buspirone Partial Agonist, EC50 = 48,400[6]Antagonist-
Ketanserin -Antagonist, IC50 = 5.7[7]Antagonist
GR 127935 ---

Note: Functional data can vary depending on the specific assay and cell system used. The absence of functional data for mFPP across key serotonin receptor subtypes is a major gap in its pharmacological characterization.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are standard protocols for key assays used in the characterization of serotonergic compounds.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Workflow:

G prep Prepare cell membranes expressing the target 5-HT receptor incubation Incubate membranes, radioligand, and competitor prep->incubation radioligand Prepare radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) radioligand->incubation competitor Prepare serial dilutions of the test compound (mFPP) competitor->incubation filtration Separate bound from free radioligand by rapid filtration incubation->filtration counting Quantify bound radioactivity using scintillation counting filtration->counting analysis Analyze data to determine IC50 and calculate Ki counting->analysis

Caption: General workflow for a radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the membrane fraction.

  • Incubation: A fixed concentration of radioligand and varying concentrations of the unlabeled test compound are incubated with the membrane preparation in a suitable buffer.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to trap the membranes with bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays: cAMP and Phosphoinositide Hydrolysis

Functional assays determine the downstream signaling effects of receptor activation. For Gi/o-coupled receptors like 5-HT1A, a common assay measures the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP). For Gq/11-coupled receptors like 5-HT2A, the assay typically measures the production of inositol phosphates (IPs) following phospholipase C activation.

Signaling Pathways:

G cluster_0 5-HT1A Receptor (Gi/o-coupled) cluster_1 5-HT2A Receptor (Gq/11-coupled) Agonist1 5-HT1A Agonist Receptor1 5-HT1A Receptor Agonist1->Receptor1 binds G_protein1 Gi/o Receptor1->G_protein1 activates AC Adenylyl Cyclase G_protein1->AC inhibits cAMP cAMP AC->cAMP produces Agonist2 5-HT2A Agonist Receptor2 5-HT2A Receptor Agonist2->Receptor2 binds G_protein2 Gq/11 Receptor2->G_protein2 activates PLC Phospholipase C G_protein2->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG

Caption: Simplified signaling pathways for 5-HT1A and 5-HT2A receptors.

Experimental Workflow (cAMP Assay):

G cells Culture cells expressing the 5-HT1A receptor stimulate Stimulate cells with forskolin (to increase basal cAMP) cells->stimulate add_compound Add varying concentrations of the test compound (mFPP) stimulate->add_compound incubate Incubate for a defined period add_compound->incubate lyse Lyse cells to release intracellular cAMP incubate->lyse detect Measure cAMP levels (e.g., using HTRF or ELISA) lyse->detect analyze Determine EC50 for agonists or IC50 for antagonists detect->analyze

Caption: General workflow for a cAMP functional assay.

Conclusion and Future Directions

Based on the currently available data, a comprehensive validation of this compound (mFPP) as a selective pharmacological tool for serotonin research is challenging. While its structural similarity to other phenylpiperazines suggests activity at serotonin receptors, the lack of specific binding affinity and functional potency data across a comprehensive panel of 5-HT receptor subtypes is a significant limitation.

Key Observations:

  • Data Scarcity: There is a notable absence of published, peer-reviewed data detailing the Ki and EC50/IC50 values of mFPP at the major human serotonin receptor subtypes.

  • Comparison with Analogs: Its close analogs, TFMPP and mCPP, exhibit moderate to high affinity for multiple 5-HT receptors, particularly within the 5-HT1 and 5-HT2 families, and often lack high selectivity. It is plausible that mFPP shares a similar non-selective profile.

  • Need for Further Characterization: To establish mFPP as a reliable pharmacological tool, systematic in vitro characterization is required. This should include comprehensive radioligand binding assays and functional studies across all major 5-HT receptor subtypes.

Recommendations for Researchers:

Researchers considering the use of mFPP should exercise caution and, if possible, conduct their own in-house characterization to determine its affinity and functional activity at the receptor subtypes relevant to their studies. Until more comprehensive data becomes available, the use of better-characterized and more selective ligands is recommended for studies requiring high pharmacological specificity.

References

A Guide to Enhancing Reproducibility in Behavioral Studies of 1-(3-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Fluorophenyl)piperazine (3-FPP) is a psychoactive compound belonging to the phenylpiperazine class. Its behavioral effects are presumed to be mediated primarily through interactions with the serotonin (5-HT) receptor system. Ensuring the reproducibility of behavioral studies is paramount for the accurate characterization of its pharmacological profile and for the reliable assessment of its therapeutic potential and abuse liability. This guide provides an overview of the key factors influencing the reproducibility of behavioral research, detailed experimental protocols for common behavioral assays, and a summary of the known signaling pathways of its parent class of compounds.

Key Factors Influencing Reproducibility in Behavioral Pharmacology

The "reproducibility crisis" in preclinical research highlights the challenges in obtaining consistent results across laboratories. Several factors can contribute to this variability in behavioral studies:

  • Animal-Related Factors:

    • Species and Strain: Different species (e.g., rats vs. mice) and even different strains within the same species (e.g., C57BL/6 vs. BALB/c mice) can exhibit markedly different behavioral responses to the same compound.

    • Sex: Sex differences in drug metabolism, receptor density, and hormonal fluctuations can lead to distinct behavioral outcomes in males and females.

    • Age and Weight: The age and weight of the animals can influence drug metabolism and behavioral performance.

    • Microbiome: The gut microbiome is increasingly recognized as a significant modulator of brain function and behavior.

    • Housing and Husbandry: Cage density, enrichment, light-dark cycle, and diet can all impact baseline behavior and drug effects.

  • Experimental Design and Conduct:

    • Blinding and Randomization: Lack of blinding of experimenters to treatment conditions and non-random allocation of animals to groups are major sources of bias.

    • Control Groups: The inclusion of appropriate vehicle and positive control groups is essential for valid interpretation of results.

    • Habituation and Handling: The degree of habituation to the experimental apparatus and the manner in which animals are handled can significantly affect their stress levels and behavior.

    • Time of Day: Circadian rhythms can influence both baseline behavior and drug responses.

  • Environmental Factors:

    • Laboratory Environment: Ambient noise, temperature, humidity, and lighting conditions in the testing room can act as confounding variables.

    • Experimenter Effects: The presence, and even the sex, of the experimenter can influence animal behavior.

  • Data Analysis and Reporting:

    • Selective Reporting: The practice of only reporting positive findings contributes to a biased literature.

    • Lack of Detailed Reporting: Insufficient detail in the methods section of publications makes it impossible for other researchers to replicate the study accurately.

Comparative Behavioral Effects of 3-FPP Analogs

The following tables summarize quantitative data from studies on TFMPP and mCPP to provide a reference for the potential behavioral effects of 3-FPP.

Table 1: Effects of TFMPP and mCPP on Locomotor Activity

CompoundSpecies/StrainDose (mg/kg)RouteEffect on Locomotor ActivityReference
TFMPPRat0.1 - 1.0i.p.Dose-dependent suppression[1]
mCPPRat0.1 - 1.0i.p.Dose-dependent suppression[1]
mCPPMouse (BALB/c)1 - 10i.p.Inhibition of basal and exploratory activity
mCPPMouse (CD-1)1 - 10i.p.Inhibition of basal locomotor activity
mCPPMouse (C57BL/6)1 - 10i.p.No effect

Table 2: Anxiogenic-like Effects of TFMPP and mCPP in Animal Models

CompoundSpecies/StrainAssayDose (mg/kg)RouteObserved Anxiogenic-like EffectReference
TFMPPRatSocial Interaction0.1 - 1.0i.p.Reduced total interaction time[2]
mCPPRatSocial Interaction0.1 - 1.0i.p.Reduced total interaction time[2]
mCPPRatElevated Plus Maze0.5 - 2.0i.p.Reduced time spent in open arms[3]

Table 3: Discriminative Stimulus Properties of TFMPP and mCPP

Training DrugTest DrugSpecies/StrainGeneralizationReference
mCPP (2.0 mg/kg)TFMPPRatFull generalization[4]
mCPP (1.4 mg/kg)TFMPPRatFull substitution[3]

Detailed Experimental Protocols

To enhance reproducibility, the following sections provide detailed methodologies for key behavioral assays.

Open Field Test for Locomotor Activity and Anxiety-Like Behavior

Objective: To assess spontaneous locomotor activity and anxiety-like behavior in a novel environment.

Apparatus:

  • A square arena (e.g., 42 x 42 x 42 cm for mice) made of a non-porous, easily cleaned material (e.g., PVC or Plexiglas).

  • The arena floor is typically divided into a central zone and a peripheral zone by software.

  • An overhead camera connected to a video-tracking system.

  • The testing room should be dimly lit (e.g., 10-20 lux in the center of the arena).

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.

  • Trial Initiation: Gently place the mouse into the center of the open field arena.

  • Data Collection: Record the animal's activity for a predefined period (e.g., 5-10 minutes) using the video-tracking software.

  • Cleaning: Thoroughly clean the arena with a mild disinfectant (e.g., 70% ethanol) between each trial to eliminate olfactory cues.

Key Parameters to Measure and Report:

  • Locomotor Activity:

    • Total distance traveled (cm).

    • Ambulatory time (s).

    • Resting time (s).

    • Average velocity (cm/s).

  • Anxiety-Like Behavior:

    • Time spent in the center zone (s).

    • Distance traveled in the center zone (cm).

    • Latency to first enter the center zone (s).

    • Number of entries into the center zone.

Elevated Plus Maze for Anxiety-Like Behavior

Objective: To assess anxiety-like behavior based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Apparatus:

  • A plus-shaped maze elevated from the floor (e.g., 50 cm for mice).

  • Two opposite arms are open (e.g., 30 x 5 cm), and the other two are enclosed by high walls (e.g., 15 cm).

  • A central platform (e.g., 5 x 5 cm) connects the four arms.

  • An overhead camera and video-tracking software.

  • The test should be conducted under dim lighting conditions.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30-60 minutes prior to testing.

  • Trial Initiation: Place the mouse on the central platform, facing one of the open arms.

  • Data Collection: Record the animal's behavior for a 5-minute session.

  • Cleaning: Clean the maze thoroughly between animals.

Key Parameters to Measure and Report:

  • Percentage of time spent in the open arms.

  • Percentage of entries into the open arms.

  • Total number of arm entries (as a measure of general activity).

  • Ethological parameters such as head dips over the sides of the open arms and stretched-attend postures.

Drug Discrimination Paradigm

Objective: To assess the subjective effects of a drug by training animals to recognize and respond to its interoceptive cues.

Apparatus:

  • Standard operant conditioning chambers equipped with two response levers, a food dispenser, and a house light.

  • Stimulus lights above each lever.

Procedure:

  • Training Phase:

    • Animals are trained to press one lever (the "drug" lever) to receive a food reward after being administered the training drug (e.g., 3-FPP at a specific dose).

    • On alternate days, they are administered the vehicle and trained to press the other lever (the "vehicle" lever) for a reward.

    • Training continues until a high level of accuracy (e.g., >80% correct responses on the first lever press of a session) is achieved.

  • Testing Phase (Generalization):

    • Animals are administered a test drug (e.g., a different dose of 3-FPP or another compound) and placed in the chamber.

    • The percentage of responses on the drug-associated lever is measured. Full generalization is typically defined as >80% of responses on the drug lever.

  • Testing Phase (Antagonism):

    • Animals are pre-treated with a potential antagonist before being administered the training dose of 3-FPP.

    • A blockade of the discriminative stimulus is indicated by a decrease in responding on the drug-associated lever.

Key Parameters to Measure and Report:

  • Percentage of drug-appropriate responding.

  • Response rate (responses per minute).

Visualizations

Experimental Workflow

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment animal_procurement Animal Procurement (Specify species, strain, sex, age) acclimation Acclimation (Minimum 1 week) animal_procurement->acclimation handling Handling & Habituation (Daily for 3-5 days) acclimation->handling randomization Randomization to Treatment Groups handling->randomization blinding Blinding of Experimenter randomization->blinding drug_admin Drug Administration (Specify dose, route, vehicle) blinding->drug_admin behavioral_testing Behavioral Testing (e.g., Open Field, EPM) drug_admin->behavioral_testing data_analysis Data Analysis (Appropriate statistics) behavioral_testing->data_analysis reporting Transparent Reporting (ARRIVE guidelines) data_analysis->reporting

Caption: A generalized workflow for a reproducible behavioral pharmacology study.

Phenylpiperazine Signaling Pathways

G cluster_phenylpiperazine Phenylpiperazine (e.g., 3-FPP) cluster_receptors Serotonin Receptors cluster_gproteins G-Proteins cluster_effectors Downstream Effectors & Signaling phenylpiperazine Phenylpiperazine ht1b 5-HT1B phenylpiperazine->ht1b Binds to ht2a 5-HT2A phenylpiperazine->ht2a Binds to ht2c 5-HT2C phenylpiperazine->ht2c Binds to gi_go Gαi/o ht1b->gi_go Activates gq_11 Gαq/11 ht2a->gq_11 Activates ht2c->gq_11 Activates ac Adenylyl Cyclase (AC) gi_go->ac Inhibits plc Phospholipase C (PLC) gq_11->plc Activates camp ↓ cAMP ac->camp ip3_dag ↑ IP3 & DAG plc->ip3_dag ca2 ↑ Intracellular Ca2+ ip3_dag->ca2 pkc ↑ Protein Kinase C (PKC) ip3_dag->pkc

Caption: Primary signaling pathways of phenylpiperazines via serotonin receptors.

Conclusion

The reproducibility of behavioral effects of this compound is a critical aspect of its pharmacological characterization that requires careful attention to experimental design and execution. While direct comparative data for 3-FPP is lacking, the information gathered from its analogs, TFMPP and mCPP, provides a valuable framework for anticipating its potential behavioral profile and for designing robust and reproducible studies. By adhering to the principles of rigorous experimental design, detailed protocol reporting, and an awareness of the numerous factors that can influence animal behavior, researchers can contribute to a more reliable and translatable body of knowledge on the effects of 3-FPP and other novel psychoactive compounds.

References

A Comparative Guide to the Metabolic Stability of 1-(3-Fluorophenyl)piperazine and Other Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of 1-(3-Fluorophenyl)piperazine against other piperazine-containing compounds. Understanding the metabolic fate of drug candidates is crucial for optimizing their pharmacokinetic profiles and ensuring their efficacy and safety. This document summarizes key experimental data, outlines detailed protocols for metabolic stability assessment, and visualizes relevant pathways and workflows to aid in drug discovery and development.

Executive Summary

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of various piperazine derivatives in human and mouse liver microsomes. The data is presented as half-life (t½), which is the time required for 50% of the compound to be metabolized. A longer half-life indicates greater metabolic stability.

Compound IDStructureSpeciest½ (min)Reference
1 1-PhenylpiperazineHumanLow (rapid metabolism)General Knowledge
2 1-(4-Fluorophenyl)piperazineHumanModerately Stable[2]
3 Compound 1 (Piperazin-1-ylpyridazine derivative)Human3[3]
4 Compound 7 (Fluoro-substituted derivative of Cmpd 1)Human>60[3]
5 Compound 29 (Di-fluoro and spiro-substituted derivative)Human105[3]
6 Arylpiperazine Derivative 13Human2.76 ± 0.54[2]
7 Arylpiperazine Derivative 30Human9.32 ± 0.04[2]

Note: The data presented is for comparative purposes and is derived from different studies. Experimental conditions may vary.

The data clearly demonstrates that structural modifications significantly impact metabolic stability. For instance, the introduction of a fluorine atom in Compound 7 led to a dramatic increase in its half-life in human liver microsomes compared to the non-fluorinated parent Compound 1.[3] Further modifications in Compound 29, including an additional fluorine and a spirocyclic piperazine bioisostere, resulted in even greater stability.[3] This trend suggests that this compound is likely to exhibit greater metabolic stability than its non-fluorinated counterpart, 1-phenylpiperazine. The position of the fluorine atom on the phenyl ring can also influence metabolism, although specific data for the 3-fluoro isomer is lacking.

Metabolic Pathways and Key Enzymes

The metabolism of piperazine derivatives is predominantly carried out by the cytochrome P450 (CYP450) superfamily of enzymes in the liver.[1][4] The major metabolic pathways include:

  • N-dealkylation: Cleavage of the substituent at one of the piperazine nitrogens.

  • Aromatic hydroxylation: Addition of a hydroxyl group to the aromatic ring.

  • Piperazine ring oxidation: Oxidation of the carbon atoms within the piperazine ring, which can lead to ring opening.

The specific CYP450 isoforms involved in the metabolism of piperazine-containing drugs include CYP3A4, CYP2D6, CYP1A2, and CYP2C19.[1][5] For instance, the metabolism of trifluoromethylphenylpiperazine (TFMPP), a compound structurally related to this compound, involves CYP2D6, CYP1A2, and CYP3A4.[1] It is therefore highly probable that these enzymes are also involved in the metabolism of this compound.

The introduction of a fluorine atom can block potential sites of aromatic hydroxylation, thereby increasing the metabolic stability of the compound.[6]

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Piperazine Piperazine Derivative Metabolite1 N-dealkylated Metabolite Piperazine->Metabolite1 CYP450 (e.g., CYP3A4, CYP2D6) Metabolite2 Hydroxylated Metabolite Piperazine->Metabolite2 CYP450 (e.g., CYP1A2) Metabolite3 Piperazine Ring-Opened Metabolite Piperazine->Metabolite3 CYP450 Conjugated_Metabolite Glucuronidated or Sulfated Metabolite Metabolite2->Conjugated_Metabolite UGTs, SULTs

General metabolic pathways of piperazine derivatives.

Experimental Protocols

Liver Microsomal Stability Assay

This in vitro assay is a standard method to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in CYP450 enzymes.

Materials:

  • Test compound (e.g., this compound)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Positive control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile (for reaction quenching)

  • Internal standard (for LC-MS/MS analysis)

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine the test compound (final concentration typically 1 µM), pooled human liver microsomes (final concentration typically 0.5 mg/mL), and the NADPH regenerating system in phosphate buffer.

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: Immediately stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (microsomal protein concentration).

cluster_workflow Experimental Workflow A Prepare Incubation Mixture (Compound, Microsomes, Buffer) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Sample at Time Points C->D E Quench Reaction (Add Acetonitrile) D->E F Centrifuge E->F G Analyze Supernatant (LC-MS/MS) F->G

Workflow of a liver microsomal stability assay.

Conclusion

The metabolic stability of piperazine derivatives is a critical parameter in drug development that can be significantly enhanced through strategic chemical modifications. The introduction of fluorine atoms, as seen in various analogs, is a proven strategy to block metabolic hotspots and increase the half-life of these compounds. Although direct quantitative data for this compound is not available, the existing data on structurally similar compounds strongly suggests that it will have a more favorable metabolic stability profile compared to its non-fluorinated parent, 1-phenylpiperazine. The primary metabolic pathways are expected to involve N-dealkylation and potential oxidation of the piperazine ring, mediated by CYP450 enzymes such as CYP3A4 and CYP2D6. The provided experimental protocol for the liver microsomal stability assay offers a robust method for empirically determining the metabolic stability of this compound and other novel piperazine derivatives. Further experimental investigation is warranted to precisely quantify its metabolic stability and to fully elucidate its metabolic fate.

References

Comparative Guide to Analytical Methods for the Detection of 1-(3-Fluorophenyl)piperazine and Related Arylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of 1-(3-Fluorophenyl)piperazine and other arylpiperazine derivatives. The selection of an appropriate analytical technique is critical for ensuring the quality control of active pharmaceutical ingredients (APIs), supporting pharmacokinetic studies, and for toxicological screenings. This document outlines the experimental protocols and comparative performance of High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data and performance characteristics of each analytical technique for the analysis of arylpiperazines. These values are compiled from various studies on piperazine derivatives and provide a reliable reference for method selection.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterHPLC-UV (with Derivatization)HPLC with Diode-Array Detection (LC-DAD)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection following chemical derivatization to introduce a chromophore.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection across a range of UV-Vis wavelengths.
Linearity Range ~30 to 350 ppm[1][2][3]0.5 to 7 µg/mL[4]
Accuracy (% Recovery) 104.87 - 108.06%[3]Not explicitly stated in the provided results.
Precision (% RSD) < 4.0[3]< 4.8% (intra-day), < 9.1% (inter-day)[1]
Limit of Detection (LOD) ~30 ppm[1][2]Not explicitly stated in the provided results.
Limit of Quantification (LOQ) Not explicitly stated in the provided results.Not explicitly stated in the provided results.
Common Applications Quantification of piperazine as an impurity in APIs.[1][2][3]Quantitative analysis of piperazine derivatives.[1]

Table 2: Mass Spectrometry (MS) Based Methods

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid stationary phase, with detection by mass spectrometry.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with highly selective and sensitive detection by tandem mass spectrometry.
Linearity Range Not explicitly stated in the provided results.0.001 to 1 µg/mL[5]
Accuracy (% Recovery) Not explicitly stated in the provided results.Not explicitly stated in the provided results.
Precision (% RSD) Not explicitly stated in the provided results.Not explicitly stated in the provided results.
Limit of Detection (LOD) 10 ng/mL (for TFMPP)[6]0.01 ppm[7]
Limit of Quantification (LOQ) Not explicitly stated in the provided results.0.03 ppm[7]
Common Applications Qualitative analysis and toxicological screening of piperazine derivatives and their metabolites.[1][6][8]Sensitive quantification of piperazine derivatives in biological matrices and as genotoxic impurities.[5][7]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of piperazine derivatives and can be adapted for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method often requires derivatization for the detection of piperazine and its derivatives that lack a strong chromophore.

  • Instrumentation : HPLC system with a UV detector, C18 column (e.g., 100 mm x 4.6 mm, 3.5 µm).

  • Sample Preparation (with Derivatization) :

    • Accurately weigh the sample containing the analyte.

    • Dissolve the sample in a suitable diluent.

    • Add a derivatizing agent such as 4-chloro-7-nitrobenzofuran (NBD-Cl).[1][2][3]

    • The reaction forms a stable, UV-active derivative.

  • Chromatographic Conditions :

    • Mobile Phase : Isocratic elution with a mixture of a buffer (e.g., 5.0 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) in a 30:70 (v/v) ratio.[7]

    • Flow Rate : 0.8 mL/min.[7]

    • Column Temperature : 40 °C.[7]

    • Injection Volume : 10 µL.

    • Detection : UV detection at the wavelength of maximum absorbance of the derivative.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer (GC-MS) with a capillary column (e.g., HP-1, 12 m x 0.2 mm, 0.33 µm film thickness).[6]

  • Sample Preparation :

    • For biological samples, perform acid hydrolysis to release conjugated metabolites.

    • Perform liquid-liquid extraction with a suitable solvent mixture (e.g., dichloromethane/isopropanol/ethyl acetate).[6]

    • Evaporate the organic layer to dryness.

    • Derivatize the residue using an agent like acetic anhydride or trifluoroacetic anhydride, often assisted by microwave irradiation.[6]

    • Reconstitute the residue in a suitable solvent (e.g., methanol or ethyl acetate) for injection.[6]

  • Chromatographic and Spectrometric Conditions :

    • Carrier Gas : Helium at a flow rate of 1 mL/min.[6][9]

    • Injection Mode : Splitless.[6][9]

    • Temperature Program : Initial temperature of 100°C, hold for 3 minutes, then ramp to 310°C at 30°C/min, and hold for 8 minutes.[6]

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[6][9]

    • Scan Range : m/z 50-550.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.

  • Instrumentation : Liquid chromatograph coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation :

    • For biological samples, a simple ultrafiltration step may be sufficient.[6]

    • For other samples, dissolve in the mobile phase or a suitable solvent.

    • The use of deuterated internal standards (e.g., mCPP-D8, TFMPP-D4) is recommended for accurate quantification.[4][5]

  • Chromatographic Conditions :

    • Column : C18 column (e.g., 100 mm x 4.6 mm, 3.5 µm).[7]

    • Mobile Phase : A gradient elution using water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).[5]

    • Flow Rate : 0.5 mL/min.[5]

    • Column Temperature : 30 °C.[4][5]

    • Injection Volume : 5 µL.[5]

  • Mass Spectrometric Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).[7]

    • Detection Mode : Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of the analyte and internal standard.[4][7]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a pharmaceutical or biological sample.

Analytical Workflow for this compound cluster_0 Sample Preparation cluster_1 cluster_2 Analytical Method Selection cluster_3 Data Analysis Sample Sample Collection (API, Biological Matrix) Extraction Extraction / Dilution Sample->Extraction Derivatization Derivatization (if required, e.g., for HPLC-UV) Extraction->Derivatization Cleanup Sample Cleanup (e.g., SPE, Filtration) Extraction->Cleanup Derivatization->Cleanup HPLC HPLC-UV / DAD Cleanup->HPLC GCMS GC-MS Cleanup->GCMS LCMSMS LC-MS/MS Cleanup->LCMSMS DataAcquisition Data Acquisition HPLC->DataAcquisition GCMS->DataAcquisition LCMSMS->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Validation Method Validation (Accuracy, Precision, Linearity) Quantification->Validation Report Final Report Validation->Report

Caption: General workflow for the analysis of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-(3-Fluorophenyl)piperazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the essential procedures for the safe disposal of 1-(3-Fluorophenyl)piperazine, a common reagent in pharmaceutical research. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.

I. Immediate Safety and Handling Protocols

Prior to disposal, it is imperative to handle this compound with the appropriate safety measures to mitigate exposure risks. This compound is classified as harmful if swallowed, and can cause significant skin and eye irritation, as well as respiratory discomfort.[1][2]

Personal Protective Equipment (PPE):

A summary of the necessary personal protective equipment is provided in the table below.

PPE CategorySpecific Recommendations
Eye Protection Wear tightly fitting safety goggles or safety glasses with side-shields that conform to EN166 or NIOSH standards.[2]
Hand Protection Use chemically resistant, impermeable gloves. Gloves must be inspected before use and disposed of properly after handling the compound.[2]
Body Protection Wear flame-retardant and antistatic protective clothing.
Respiratory In case of inadequate ventilation or the formation of dust, use a NIOSH or CEN-approved respirator with an appropriate filter.[2][3]

Handling and Storage:

Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.[4] Avoid the formation of dust and aerosols.[2] Store the compound in a cool, dry, and well-ventilated location in a tightly sealed container, away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][3] The storage area should be secure and accessible only to authorized personnel.[4]

II. Step-by-Step Disposal Procedure

The primary and most recommended method for the disposal of this compound is to engage a licensed and approved waste disposal company.[2] This ensures that the compound is managed in accordance with all applicable national and local regulations.

Disposal Workflow:

The following diagram outlines the logical steps for the proper disposal of this compound.

A Step 1: Assess Waste Identify this compound for disposal. B Step 2: Ensure Proper PPE Don appropriate personal protective equipment. A->B C Step 3: Package Waste Securely Keep in original, labeled, and tightly closed containers. B->C D Step 4: Segregate Waste Do not mix with other waste streams. C->D E Step 5: Store Temporarily Store in a designated, secure, and well-ventilated area. D->E F Step 6: Contact Licensed Disposal Vendor Arrange for professional waste collection. E->F G Step 7: Documentation Complete all necessary waste disposal documentation. F->G H Step 8: Final Disposal Waste is transported and disposed of by the licensed vendor. G->H

Disposal Workflow for this compound

Alternative Disposal Considerations:

In specific and controlled circumstances, and only if permitted by institutional and local regulations, alternative disposal methods may be considered. One such method involves dissolving or mixing the material with a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and a scrubber.[1][2] However, this should only be performed by qualified personnel in a facility designed for such operations.

Spill Management:

In the event of a spill, evacuate personnel from the immediate area.[2] For small spills, use a dry chemical absorbent to contain the material.[1] For larger spills, dike the area and use a pump or vacuum for recovery, followed by the application of a dry chemical absorbent.[1] All spill cleanup materials should be collected in a suitable, closed container for disposal.[2] Ensure the area is well-ventilated.[1] Do not allow the spilled material to enter drains or waterways.[2]

III. Environmental and Regulatory Considerations

While there is no specific information indicating that this compound is a persistent environmental hazard, it is crucial to prevent its release into the environment.[4] The compound is water-soluble and could be mobile in soil and water systems.[4] Therefore, it is imperative that the product is not allowed to enter sewers or surface and ground water. All disposal activities must be in strict compliance with local, state, and federal environmental regulations.

By adhering to these procedural guidelines, laboratories can ensure the safe and responsible management of this compound, fostering a culture of safety and environmental stewardship.

References

Personal protective equipment for handling 1-(3-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-(3-Fluorophenyl)piperazine, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety.

Chemical Identifier:

  • Substance Name: this compound

  • CAS Number: 3801-89-6[1]

  • Formula: C10H13FN2[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following PPE guidelines is mandatory to minimize exposure risk.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationStandard Reference
Eye and Face Protection Chemical goggles or safety glasses. A face shield is also recommended.29 CFR 1910.133[1]
Hand Protection Protective gloves. The specific glove material should be resistant to the chemical.29 CFR 1910.138[1]
Skin and Body Protection Wear suitable protective clothing to prevent skin contact.-
Respiratory Protection In case of inadequate ventilation, wear respiratory protection.29 CFR 1910.134[1]
Foot Protection Safety shoes are recommended.29 CFR 1910.136[1]

Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is critical to prevent exposure and ensure experimental integrity. The following workflow must be followed.

Handling Workflow Diagram

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_post Post-Handling prep_ppe Don appropriate PPE prep_workspace Ensure well-ventilated area (e.g., chemical fume hood) prep_ppe->prep_workspace prep_emergency Verify location of eyewash station and safety shower prep_workspace->prep_emergency handle_retrieve Retrieve chemical from storage prep_emergency->handle_retrieve Proceed to handling handle_weigh Weigh or measure the required amount handle_retrieve->handle_weigh handle_use Use in experimental procedure handle_weigh->handle_use cleanup_decontaminate Decontaminate work surfaces handle_use->cleanup_decontaminate Experiment complete cleanup_waste Segregate and label chemical waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of waste in designated containers cleanup_waste->cleanup_dispose post_remove_ppe Remove PPE in the correct order cleanup_dispose->post_remove_ppe Waste secured post_wash Wash hands thoroughly post_remove_ppe->post_wash

Caption: A flowchart outlining the key steps for safely handling this compound.

Detailed Protocol:

  • Preparation:

    • Always work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

    • Ensure that an emergency eyewash fountain and safety shower are readily accessible in the immediate vicinity of potential exposure.[1]

    • Don all required personal protective equipment as specified in the table above.

  • Handling:

    • Avoid breathing fumes, mist, spray, or vapors.[1]

    • Prevent all contact with skin and eyes.[1]

    • Keep the container tightly closed when not in use.[1][2]

    • Do not eat, drink, or smoke in the handling area.[1]

  • In Case of Accidental Release:

    • For small spills, absorb with a dry chemical absorbent.[1]

    • For large spills, dike the area for recovery or absorb with appropriate material. Use explosion-proof equipment for cleanup.[1]

    • Sweep or shovel spills into an appropriate, labeled container for disposal.[1][3]

    • Ventilate the area thoroughly after a spill.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines

Waste TypeDisposal Procedure
Unused Product and Residues Dispose of contents and container in accordance with a licensed collector's sorting instructions.[1] It may be possible to send to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]
Contaminated PPE Dispose of contaminated gloves and other protective equipment as chemical waste in accordance with applicable laws and good laboratory practices.[3]
Empty Containers Recycle the material as far as possible.[1] Otherwise, dispose of as unused product.[3]

Important Considerations:

  • This product or mixture does not contain a toxic chemical or chemicals in excess of the applicable de minimis concentration as specified in 40 CFR §372.38(a), subject to the reporting requirements of section 313 of Title III of the Superfund Amendments and Reauthorization Act of 1986 and 40 CFR Part 372.[1]

  • Always handle in accordance with good industrial hygiene and safety procedures.[1] Wash hands thoroughly after handling.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.